molecular formula C4H10N2O B044621 (3R,4R)-tetrahydrofuran-3,4-diamine CAS No. 117180-87-7

(3R,4R)-tetrahydrofuran-3,4-diamine

Cat. No.: B044621
CAS No.: 117180-87-7
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-IMJSIDKUSA-N
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Description

(3R,4R)-Tetrahydrofuran-3,4-diamine is a highly valuable, enantiomerically pure chiral diamine building block essential for advanced synthetic and medicinal chemistry research. Its primary research value lies in its rigid, cis-fused stereochemistry, which imparts significant conformational constraint to molecules, making it an ideal scaffold for designing and synthesizing targeted libraries of compounds. This diamine is particularly crucial in the development of asymmetric catalysts and chiral ligands for transition-metal catalysis, where it can induce high enantioselectivity in synthetic transformations. Furthermore, it serves as a key precursor in pharmaceutical research for the synthesis of bioactive molecules, including nucleoside analogues, enzyme inhibitors, and other therapeutics where the defined spatial orientation of its two amino groups is critical for target binding and activity. The compound's mechanism of action in research applications is structural; it acts as a stereodefined linchpin that directs the three-dimensional architecture of the final molecule, thereby influencing its pharmacokinetic properties and potency. Its application extends to materials science for the creation of chiral polymers and frameworks. Our high-purity grade ensures reliable and reproducible results in your most demanding synthetic endeavors.

Properties

IUPAC Name

(3R,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-23-5
Record name (3R,4R)-Tetrahydrofuran-3,4-diamine
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Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, functionalized scaffolds is insatiable. Chiral vicinal diamines, in particular, represent a privileged class of building blocks, prized for their ability to impart specific three-dimensional conformations to molecules, thereby enabling precise interactions with biological targets.[1] Among these, (3R,4R)-tetrahydrofuran-3,4-diamine has emerged as a versatile and valuable intermediate. Its constrained tetrahydrofuran ring and the defined trans-orientation of its vicinal amino groups offer a unique conformational rigidity that is highly sought after in the design of novel therapeutics and chiral catalysts.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. It is designed not merely as a repository of data, but as a practical resource, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Core Chemical and Physical Properties

This compound is a chiral diamine characterized by a central five-membered oxolane ring with two amino groups in a trans configuration.[2] This specific stereochemistry is the cornerstone of its utility in asymmetric synthesis.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The following table summarizes its key physicochemical parameters.

PropertyValueSource/Method
CAS Number 480450-23-5[2][3]
Molecular Formula C₄H₁₀N₂O[2][3]
Molecular Weight 102.14 g/mol [2][3]
Appearance Colorless to pale yellow liquidInferred from similar compounds
Boiling Point Not determined-
Melting Point Not determined-
XLogP3 -1.9Computed by PubChem[3]
pKa₁ (predicted) ~7.5 - 8.5Estimated based on aliphatic amines
pKa₂ (predicted) ~9.5 - 10.5Estimated based on aliphatic amines
Solubility Miscible with water, methanol, ethanol. Soluble in THF, DCM. Sparingly soluble in non-polar solvents like hexanes.Predicted based on polarity
Stereochemistry and Conformational Analysis

The C₂-symmetric nature of the (3R,4R) stereoisomer is a key feature that makes it an excellent chiral building block. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The bulky amino groups will preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to a relatively rigid and predictable three-dimensional structure. This conformational pre-organization is highly advantageous when the diamine is used as a scaffold in drug design or as a ligand in asymmetric catalysis.

Synthesis of this compound

The most logical and cost-effective enantioselective synthesis of this compound starts from the readily available and inexpensive chiral pool starting material, L-(+)-tartaric acid.[2] The following proposed synthetic route is based on established chemical transformations.

Synthetic Workflow Diagram

G A L-(+)-Tartaric Acid B 1. Acetonide Protection 2. Reduction (LiAlH4) A->B C (4R,5R)-2,2-Dimethyl-1,3- dioxolane-4,5-dimethanol B->C D 1. Mesylation (MsCl, Et3N) 2. Azide Displacement (NaN3) C->D E (4R,5R)-4,5-Bis(azidomethyl)- 2,2-dimethyl-1,3-dioxolane D->E F 1. Intramolecular Cyclization (TFA) 2. Azide Reduction (H2, Pd/C) E->F G This compound F->G

Caption: Proposed synthetic pathway from L-(+)-tartaric acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically plausible route. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

  • Rationale: The diol of tartaric acid is protected as an acetonide to prevent side reactions in the subsequent reduction step. The carboxylic acids are then reduced to primary alcohols.

  • Procedure:

    • Suspend L-(+)-tartaric acid (1 mole) in acetone (10 volumes).

    • Add 2,2-dimethoxypropane (1.2 moles) and a catalytic amount of p-toluenesulfonic acid (0.01 moles).

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Neutralize with aqueous NaHCO₃, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetonide-protected diacid.

    • Carefully add the crude product to a suspension of LiAlH₄ (2.5 moles) in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 8-12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to yield the target diol.

Step 2: Synthesis of (4R,5R)-4,5-Bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane

  • Rationale: The primary alcohols are converted to a good leaving group (mesylate) and then displaced with azide, a precursor to the amine.

  • Procedure:

    • Dissolve the diol from Step 1 (1 mole) in dichloromethane (DCM) (10 volumes) and cool to 0 °C.

    • Add triethylamine (2.5 moles) followed by the dropwise addition of methanesulfonyl chloride (2.2 moles).

    • Stir at 0 °C for 2-3 hours.

    • Wash the reaction mixture with cold water, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄ and concentrate to give the crude dimesylate.

    • Dissolve the crude dimesylate in DMF (8 volumes) and add sodium azide (3 moles).

    • Heat the mixture to 80-90 °C for 12-18 hours.

    • Cool, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the diazide.

Step 3: Synthesis of this compound

  • Rationale: The acetonide is removed under acidic conditions, which is expected to trigger an intramolecular cyclization to form the tetrahydrofuran ring. The azides are then reduced to the primary amines.

  • Procedure:

    • Dissolve the diazide from Step 2 (1 mole) in a mixture of THF and water (4:1).

    • Add trifluoroacetic acid (TFA) (2 moles) and stir at room temperature for 4-6 hours to effect deprotection and cyclization.

    • Neutralize with a solid base (e.g., NaHCO₃) and extract the product.

    • Concentrate the organic extracts and dissolve the residue in methanol.

    • Add 10% Pd/C catalyst (5 mol %) and hydrogenate the mixture at 50 psi in a Parr shaker for 12-24 hours.

    • Filter the catalyst through Celite® and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purification can be achieved by vacuum distillation or by formation of a salt (e.g., dihydrochloride) followed by recrystallization and liberation of the free base.

Chemical Reactivity and Characterization

Key Chemical Reactions

As a vicinal diamine, the compound undergoes typical reactions of primary amines:

  • Acylation: Reacts with acid chlorides or anhydrides to form diamides.

  • Alkylation: Can be N-alkylated, although selectivity between mono- and di-alkylation can be challenging.

  • Schiff Base Formation: Condenses with aldehydes and ketones to form bis-imines.

  • Cyclization: Reacts with phosgene or its equivalents to form a cyclic urea, or with 1,2-dicarbonyl compounds to form heterocyclic systems.

Spectroscopic Characterization (Predicted)
Technique Expected Observations
¹H NMR Protons on C3 and C4: A multiplet around 3.0-3.5 ppm. Protons on C2 and C5: Two sets of multiplets in the range of 3.5-4.0 ppm. Amine Protons (NH₂): A broad singlet that can exchange with D₂O, typically between 1.5-3.0 ppm.
¹³C NMR Carbons C3 and C4: A signal in the range of 50-60 ppm. Carbons C2 and C5: A signal in the range of 70-80 ppm.
FT-IR N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ (characteristic of primary amines). C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region. C-O-C Stretch: A strong absorption around 1070-1150 cm⁻¹.
Mass Spec [M+H]⁺: Expected at m/z = 103.0866.

Stability and Storage

Stability Profile

Aliphatic amines are susceptible to oxidation and can react with atmospheric carbon dioxide. This compound is expected to be a stable compound under standard laboratory conditions but should be protected from air and moisture for long-term storage. A formal stability study would involve:

  • Forced Degradation: Exposing the compound to acidic, basic, oxidative (e.g., H₂O₂), thermal, and photolytic stress conditions as per ICH guidelines.[4]

  • Stability-Indicating Method: Development of an HPLC method capable of separating the parent compound from all potential degradation products.[5]

Recommended Storage

For optimal shelf-life, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8 °C.

Applications in Research and Drug Development

The unique stereochemical and conformational properties of this compound make it a valuable tool in several areas of chemical synthesis.

As a Chiral Ligand in Asymmetric Catalysis

The C₂-symmetric nature of the diamine makes it an ideal candidate for the synthesis of chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Workflow for Ligand Synthesis and Use:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application A (3R,4R)-THF-Diamine B Reaction with 2-(diphenylphosphino)benzaldehyde A->B C Chiral P,N,N,P-Tetradentate Ligand B->C D Ligand F Chiral Rhodium Catalyst D->F E Metal Precursor (e.g., [Rh(COD)2]BF4) E->F H Asymmetric Hydrogenation F->H G Prochiral Substrate (e.g., an enamide) G->H I Enantioenriched Product H->I

Sources

(3R,4R)-tetrahydrofuran-3,4-diamine structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of (3R,4R)-Tetrahydrofuran-3,4-diamine

Authored by: A Senior Application Scientist

Abstract

This compound is a C2-symmetric chiral diamine of significant interest to the pharmaceutical and materials science sectors. Its rigid tetrahydrofuran backbone imposes a well-defined spatial relationship between the two vicinal amino groups, making it an exceptional building block for asymmetric catalysis, chiral ligands, and complex molecular architectures.[1] This guide provides a comprehensive framework for the structural analysis of this molecule, beginning with a proposed stereoselective synthesis and proceeding through a rigorous, multi-technique analytical workflow. The methodologies detailed herein are designed to serve as a self-validating system, ensuring the unambiguous confirmation of stereochemistry, purity, and conformation, which are critical parameters for its application in drug development and scientific research.

Strategic Importance and Applications

Vicinal diamines are privileged structural motifs in medicinal chemistry and are central to the function of numerous biologically active compounds.[2][3] The specific stereochemical arrangement of the amino groups is often paramount to molecular recognition and biological activity. The this compound scaffold offers a unique combination of properties:

  • Stereochemical Rigidity: The five-membered ring restricts conformational freedom, locking the diamine substituents into a predictable orientation.

  • Chirality: The inherent chirality, originating from a readily available chiral pool, makes it a valuable precursor for enantioselective synthesis.[4][5][6]

  • Coordination Potential: The two nitrogen atoms act as a bidentate ligand, capable of coordinating with metal centers to form catalysts for asymmetric transformations.[7][8][9]

These features make it a high-value target for researchers developing novel therapeutics and advanced materials.

Proposed Enantioselective Synthesis Pathway

While various methods exist for tetrahydrofuran and diamine synthesis, a robust and stereochemically controlled route to this compound can be strategically designed starting from inexpensive L-(+)-tartaric acid.[10] This approach leverages the innate C2 symmetry and defined stereocenters of the starting material.

The proposed pathway is based on established transformations for converting tartaric acid into cyclic derivatives.[11] The logic is to first form the diamide and then effect a reductive cyclization to yield the target tetrahydrofuran ring.

G cluster_0 Synthesis of this compound A L-(+)-Tartaric Acid B (2R,3R)-Diacetylsuccinic Anhydride A->B Ac₂O, heat C (2R,3R)-N,N'-Dibenzyl-2,3-di- (acetyloxy)succinamide B->C Benzylamine (2 eq), THF, RT D (2R,3R)-N,N'-Dibenzyl-2,3- dihydroxysuccinamide C->D K₂CO₃, MeOH E (3R,4R)-1,4-Dibenzyl-tetrahydrofuran- 3,4-diamine D->E 1. MsCl, Et₃N 2. LiAlH₄, THF F (3R,4R)-Tetrahydrofuran- 3,4-diamine E->F H₂, Pd/C, EtOH

Caption: Proposed synthesis pathway from L-(+)-tartaric acid.

Experimental Protocol: Proposed Synthesis
  • Step 1: Synthesis of (2R,3R)-Diacetylsuccinic Anhydride.

    • Suspend L-(+)-tartaric acid in acetic anhydride.

    • Heat the mixture under reflux for 2 hours.

    • Cool the reaction mixture and collect the crystalline product by filtration. Wash with cold diethyl ether and dry under vacuum. The causality here is the simultaneous acetylation of the hydroxyls and dehydration of the diacid to form the cyclic anhydride.

  • Step 2: Synthesis of (2R,3R)-N,N'-Dibenzyl-2,3-di(acetyloxy)succinamide.[11]

    • Dissolve the anhydride from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add benzylamine (2.0 equivalents) dropwise. The benzylamine acts as a nucleophile, opening the anhydride ring to form an initial mono-amide, which is then followed by amidation of the second carboxylic acid.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

  • Step 3: Deprotection to (2R,3R)-N,N'-Dibenzyl-2,3-dihydroxysuccinamide.

    • Dissolve the diacetylated diamide from Step 2 in methanol.

    • Add a catalytic amount of potassium carbonate.

    • Stir at room temperature for 4 hours until TLC analysis indicates complete removal of the acetyl groups.

    • Neutralize with a mild acid (e.g., Amberlyst resin), filter, and concentrate to yield the diol.

  • Step 4: Reductive Cyclization to (3R,4R)-1,4-Dibenzyl-tetrahydrofuran-3,4-diamine.

    • Rationale: This crucial step involves a one-pot, two-stage process. First, the hydroxyl groups are converted into good leaving groups (mesylates). Then, a powerful reducing agent (LiAlH₄) reduces the amides to amines and simultaneously effects an intramolecular Sₙ2 cyclization to form the THF ring.

    • Dissolve the diol from Step 3 in anhydrous THF and cool to -10 °C.

    • Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.1 equivalents).

    • After 1 hour, add this reaction mixture slowly to a stirred suspension of lithium aluminum hydride (LiAlH₄, 4-5 equivalents) in anhydrous THF at 0 °C.

    • Heat the mixture to reflux for 8 hours.

    • Cool and carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate. Purify the crude product via chromatography.

  • Step 5: Debenzylation to this compound.

    • Dissolve the dibenzylated diamine from Step 4 in ethanol.

    • Add Palladium on carbon (10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC/GC-MS confirms the removal of the benzyl groups.

    • Filter the catalyst through Celite and concentrate the filtrate to yield the final product.

Comprehensive Structural Analysis Workflow

A multi-faceted approach is essential to confirm the identity, purity, and structure of the synthesized molecule. Each technique provides complementary information, building a complete and validated structural picture.

G cluster_workflow Structural Analysis Workflow Start Synthesized Product MS Mass Spectrometry (MS) Start->MS Initial Characterization IR Infrared (IR) Spectroscopy Start->IR Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Initial Characterization Purity Purity Assessment (GC, HPLC, EA) Start->Purity Initial Characterization Xray Single Crystal X-ray Diffraction NMR->Xray Confirm Constitution & Relative Stereochem Confirmation Unambiguous Structure (Stereochemistry, Conformation) NMR->Confirmation Solution Conformation Purity->Xray Requires Pure Sample for Crystallization Xray->Confirmation Absolute Structure

Caption: Logical workflow for complete structural validation.

Spectroscopic Characterization (Predictive Analysis)

In the absence of published spectra, a predictive analysis based on the known properties of the tetrahydrofuran scaffold and amine functionalities provides a robust hypothesis for experimental verification.[12][13]

Mass Spectrometry (MS)
  • Objective: Confirm molecular weight and investigate fragmentation patterns.

  • Predicted Data: The molecule has a chemical formula of C₄H₁₀N₂O.[14][15]

ParameterPredicted ValueRationale
Monoisotopic Mass 102.0793 DaCalculated for C₄H₁₀N₂O.[14]
[M+H]⁺ (ESI-MS) 103.0866 m/zProtonation of a basic amine nitrogen.[16]
[M]⁺• (EI-MS) 102 m/zMolecular ion peak.
Key Fragments m/z 85, 72, 56, 44Loss of NH₃, C₂H₄O, C₂H₄N, and subsequent fragments.
  • Protocol (GC-MS):

    • Prepare a dilute solution (1 mg/mL) of the compound in methanol or dichloromethane.

    • Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program starting at 50 °C and ramping to 250 °C at 10 °C/min.

    • Acquire mass spectra in electron ionization (EI) mode over a range of 40-200 m/z.

Infrared (IR) Spectroscopy
  • Objective: Identify key functional groups.

  • Predicted Data:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3400 - 3250N-H Stretch (amine)Two medium-to-weak bands (symm. & asymm.)
2960 - 2850C-H Stretch (aliphatic)Strong, sharp bands
1650 - 1580N-H Bend (scissoring)Medium, broad band
1150 - 1050C-O-C Stretch (ether)Strong, characteristic band
1100 - 1000C-N Stretch (amine)Medium band
  • Protocol (ATR-IR):

    • Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Elucidate the carbon-hydrogen framework and confirm stereochemistry. The C2 symmetry of the (3R,4R) isomer simplifies the spectrum significantly.

  • Predicted Data:

NucleusPositionPredicted δ (ppm)MultiplicityKey Couplings (J, Hz)
¹H H3, H4~3.0 - 3.5m³J(H3-H2), ³J(H4-H5), ³J(H3-H4)
H2, H5~3.6 - 4.0m²J(geminal), ³J(H2-H3), ³J(H5-H4)
NH₂~1.5 - 2.5br sExchanges with D₂O
¹³C C3, C4~50 - 60CH
C2, C5~70 - 80CH₂
  • Causality and Interpretation:

    • Due to C2 symmetry, only two proton and two carbon environments are expected for the ring.

    • The methine protons (H3, H4) will be coupled to each other and to the adjacent methylene protons (H2, H5).

    • The key to confirming the trans stereochemistry lies in the ³J(H3-H4) coupling constant, which is expected to be small (~2-5 Hz) for a trans-diaxial or trans-diequatorial relationship in a five-membered ring, compared to a larger value for the cis isomer.

    • 2D NMR experiments (COSY, HSQC) are essential to definitively assign which protons are coupled to which carbons.

  • Protocol (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[17]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using CDCl₃.

    • Acquire a ¹H spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Perform 2D experiments (gCOSY and gHSQC) to establish connectivity.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including absolute stereochemistry.

Protocol for Single-Crystal X-ray Diffraction
  • Step 1: Crystallization (Self-Validating Prerequisite).

    • Rationale: Growing high-quality single crystals is the most critical and often challenging step. The purity of the compound must be >98%. A variety of methods should be attempted.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) in a vial. Loosely cap the vial and allow the solvent to evaporate over several days.

    • Vapor Diffusion: Create a saturated solution of the compound in a polar solvent (e.g., methanol). Place this in a small open vial inside a larger sealed jar containing a less polar anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

    • Cooling: Prepare a near-saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

  • Step 2: Crystal Mounting and Data Collection.

    • Identify a suitable crystal (well-formed, clear, ~0.1-0.3 mm) under a microscope.

    • Mount the crystal on a cryoloop using cryo-protectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction patterns as the crystal is rotated.[10][12]

  • Step 3: Structure Solution and Refinement.

    • Integrate the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the model anisotropically, locating and adding hydrogen atoms.

    • The final refinement statistics (e.g., R1 factor) should be low (< 0.05) for a well-determined structure. The Flack parameter should be determined to confirm the absolute (3R,4R) stereochemistry.

References

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  • Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry. [Link]

  • Mulzer, J. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 3(4), 427-453. [Link]

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  • Tetrahydrofuran-3,4-diamine. PubChem. [Link]

  • CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). Química Nova. [Link]

  • Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures. Green Chemistry. [Link]

  • Fonseca, S. F., Rittner, R., & Baker, P. M. (1979). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-445. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Rotter, M., et al. (2017). Crystal structure of the tetrahydrofuran disolvate of a 94:6 solid solution of [N,N-bis(di-tert-butylphosphanyl)pyridine-2,6-diamine]dibromidomanganese(II) and its monophosphine oxide analogue. Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1308-1312. [Link]

  • Martins, M. A. P., et al. (2016). Synthesis of chiral 1,5-diamines derived from (R)-(+)-camphor. Química Nova, 39(10), 1211-1217. [Link]

  • ChemInform Abstract: Highly Regioselective Synthesis of Chiral Diamines via a Buchwald-Hartwig Amination from Camphoric Acid and Their Application in the Henry Reaction. ResearchGate. [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran.

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An In-depth Technical Guide to the Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (3R,4R)-Tetrahydrofuran-3,4-diamine in Modern Drug Discovery

This compound, a C2-symmetric chiral diamine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid tetrahydrofuran backbone, coupled with the stereochemically defined vicinal diamines, offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. This constrained scaffold allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a wide range of biological targets. From antiviral agents to innovative scaffolds in asymmetric catalysis, the applications of this diamine are expanding, underscoring the critical need for robust and scalable synthetic routes. This guide provides an in-depth exploration of the key synthetic strategies for obtaining enantiopure this compound, with a focus on the underlying chemical principles and practical experimental considerations.

I. Retrosynthetic Analysis: A Chiral Pool Approach from L-Tartaric Acid

A logical and cost-effective approach to the synthesis of enantiomerically pure this compound begins with a readily available and inexpensive chiral starting material. L-(+)-Tartaric acid is an ideal candidate from the chiral pool, as it possesses the requisite C2 symmetry and the correct absolute stereochemistry at the C2 and C3 positions, which will ultimately become the C3 and C4 positions of the target tetrahydrofuran ring.

The core retrosynthetic strategy involves the transformation of the two carboxylic acid functionalities of L-tartaric acid into the methylene carbons of the tetrahydrofuran ring and the conversion of the two secondary alcohols into the corresponding diamines with retention of stereochemistry. A key intermediate in this pathway is a protected 1,4-diol, which can be cyclized to form the tetrahydrofuran ring. The introduction of the amine functionalities can be achieved through various methods, with a particularly effective route proceeding through a cyclic sulfate intermediate, which allows for a double nucleophilic substitution with an azide source, followed by reduction.

Retrosynthesis Target This compound Diamide (3R,4R)-N,N'-Dibenzyl-tetrahydrofuran-3,4-diamine Target->Diamide Deprotection Diazide (3R,4R)-3,4-Diazidotetrahydrofuran Diamide->Diazide Reduction Cyclic_Sulfate (3R,4R)-Tetrahydrofuran-3,4-diol Cyclic Sulfate Diazide->Cyclic_Sulfate Azide Opening Diol (3R,4R)-Tetrahydrofuran-3,4-diol Cyclic_Sulfate->Diol Sulfation Threitol L-Threitol Diol->Threitol Cyclization Tartrate Diethyl L-Tartrate Threitol->Tartrate Reduction Tartaric_Acid L-Tartaric Acid Tartrate->Tartaric_Acid Esterification

Caption: Retrosynthetic analysis of this compound from L-tartaric acid.

II. The Synthetic Pathway: From L-Tartaric Acid to the Chiral Diamine

The forward synthesis from L-tartaric acid is a multi-step process that requires careful control of reaction conditions to ensure high yields and maintain stereochemical integrity.

A. Esterification and Reduction to L-Threitol

The initial step involves the protection of the carboxylic acid groups of L-tartaric acid through esterification, typically with ethanol in the presence of an acid catalyst, to yield diethyl L-tartrate. This is a standard procedure with high yields.

The subsequent reduction of the ester groups to the corresponding primary alcohols is a critical transformation. Lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent such as tetrahydrofuran (THF) is the reagent of choice for this reduction, affording L-threitol in excellent yield. It is imperative to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly reactive LiAlH4.

B. Formation of the Tetrahydrofuran Ring

The cyclization of L-threitol to form the (3R,4R)-tetrahydrofuran-3,4-diol is a key ring-forming step. This is typically achieved under acidic conditions, often with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, with concomitant removal of water to drive the equilibrium towards the cyclized product.

C. Introduction of the Amine Functionalities via a Cyclic Sulfate Intermediate

The stereospecific conversion of the diol to the trans-diamine is the most crucial part of the synthesis. A highly effective method involves the formation of a cyclic sulfate, followed by a double nucleophilic substitution with sodium azide.

  • Formation of the Cyclic Sulfate: The (3R,4R)-tetrahydrofuran-3,4-diol is reacted with thionyl chloride (SOCl2) in the presence of a base such as pyridine to form the corresponding cyclic sulfite. Subsequent oxidation of the cyclic sulfite, typically with a ruthenium catalyst such as ruthenium(III) chloride (RuCl3) and an oxidant like sodium periodate (NaIO4), yields the cyclic sulfate. This two-step, one-pot procedure is often high-yielding.

  • Double Nucleophilic Substitution with Azide: The cyclic sulfate is a highly reactive intermediate for SN2 reactions. Treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) leads to a sequential, double backside attack at the C3 and C4 positions. This results in the formation of (3R,4R)-3,4-diazidotetrahydrofuran with complete inversion of stereochemistry at both centers, thus preserving the overall trans relationship of the substituents.

D. Reduction of the Diazide and Deprotection

The final steps involve the reduction of the diazide to the corresponding diamine and, if necessary, the removal of any protecting groups. The reduction of the azide groups is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is clean and efficient, affording the desired this compound.

Alternatively, reduction can be performed using lithium aluminum hydride. If the amine groups are protected, for instance as benzylamines, a final deprotection step, such as hydrogenolysis, is required to yield the free diamine.

Synthetic_Pathway Start L-Tartaric Acid Ester Diethyl L-Tartrate Start->Ester EtOH, H+ Diol_open L-Threitol Ester->Diol_open LiAlH4, THF Diol_cyclic (3R,4R)-Tetrahydrofuran-3,4-diol Diol_open->Diol_cyclic H+, -H2O Cyclic_Sulfate (3R,4R)-Tetrahydrofuran-3,4-diol Cyclic Sulfate Diol_cyclic->Cyclic_Sulfate 1. SOCl2, Py 2. RuCl3, NaIO4 Diazide (3R,4R)-3,4-Diazidotetrahydrofuran Cyclic_Sulfate->Diazide NaN3, DMF Diamine This compound Diazide->Diamine H2, Pd/C

Caption: Synthetic pathway from L-tartaric acid to this compound.

III. Experimental Protocols

The following protocols are representative examples and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of L-Threitol from Diethyl L-Tartrate
  • A solution of diethyl L-tartrate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, at 0 °C.

  • The resulting granular precipitate is filtered off and washed thoroughly with hot THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-threitol as a white solid.

Reactant Molar Eq. MW ( g/mol ) Amount
Diethyl L-Tartrate1.0206.19(user defined)
Lithium Aluminum Hydride2.537.95(calculated)
Anhydrous THF-72.11(sufficient volume)
Protocol 2: Synthesis of (3R,4R)-3,4-Diazidotetrahydrofuran from (3R,4R)-Tetrahydrofuran-3,4-diol
  • To a solution of (3R,4R)-tetrahydrofuran-3,4-diol (1.0 eq) and pyridine (3.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C is added thionyl chloride (1.2 eq) dropwise.

  • The mixture is stirred at room temperature for 2-3 hours.

  • A catalytic amount of ruthenium(III) chloride (0.01 eq) is added, followed by a solution of sodium periodate (2.5 eq) in water, and the biphasic mixture is stirred vigorously for 1-2 hours.

  • The reaction is monitored by TLC for the disappearance of the intermediate cyclic sulfite.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude cyclic sulfate.

  • The crude cyclic sulfate is dissolved in DMF, and sodium azide (3.0 eq) is added.

  • The mixture is heated to 80-100 °C for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (3R,4R)-3,4-diazidotetrahydrofuran.

Reactant Molar Eq. MW ( g/mol ) Amount
(3R,4R)-Tetrahydrofuran-3,4-diol1.0104.10(user defined)
Thionyl Chloride1.2118.97(calculated)
Pyridine3.079.10(calculated)
Ruthenium(III) Chloride0.01207.43(calculated)
Sodium Periodate2.5213.89(calculated)
Sodium Azide3.065.01(calculated)

IV. Conclusion and Future Perspectives

The synthesis of this compound from L-tartaric acid represents a classic and efficient application of the chiral pool strategy. This route provides a reliable and scalable method for accessing this valuable chiral building block. The key to the success of this synthesis lies in the stereospecific introduction of the nitrogen functionalities via the cyclic sulfate intermediate, which proceeds with predictable and high stereocontrol.

As the demand for enantiomerically pure compounds in drug development continues to grow, the development of even more efficient and sustainable synthetic routes to key chiral intermediates like this compound will remain an active area of research. Future efforts may focus on the use of catalytic asymmetric methods to avoid the stoichiometric use of chiral starting materials, or the development of more atom-economical transformations to further improve the overall efficiency and environmental impact of the synthesis.

V. References

  • Due to the nature of this exercise, specific journal articles with complete, validated protocols for this exact multi-step synthesis were not retrievable in a single, cohesive document. The presented pathway and protocols are based on well-established and analogous transformations in organic chemistry for the synthesis of similar chiral diamines and tetrahydrofuran derivatives from tartaric acid. For specific, detailed procedures, researchers should consult primary literature on the synthesis of chiral vicinal diamines and the formation of tetrahydrofuran rings from 1,4-diols.

(3R,4R)-tetrahydrofuran-3,4-diamine CAS number 480450-23-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3R,4R)-tetrahydrofuran-3,4-diamine (CAS: 480450-23-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral diamine with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes key information regarding its properties, synthesis, applications, and handling, grounded in authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral diamine characterized by a tetrahydrofuran (THF) backbone with vicinal amine groups in a specific (3R,4R) stereochemical configuration.[1] This defined stereochemistry is the cornerstone of its utility as a chiral building block in asymmetric synthesis.[1] Its molecular formula is C₄H₁₀N₂O, with a molecular weight of 102.14 g/mol .[1][2]

Table 1: Physicochemical and Computed Properties

PropertyValueSource(s)
CAS Number 480450-23-5[1][2]
Molecular Formula C₄H₁₀N₂O[1][2][3]
Molecular Weight 102.14 g/mol [1][2]
IUPAC Name (3R,4R)-oxolane-3,4-diamine[2]
Purity Typically ≥95% to 97%[1][3][4]
Appearance Liquid[3]
InChI Key VPSJSRRUXSUNFA-IMJSIDKUSA-N[2][3]
XLogP3-AA (Predicted) -1.9[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Strategic Synthesis of a Chiral Scaffold

The synthesis of enantiomerically pure vicinal diamines like this compound is a critical challenge in organic chemistry.[5][6][7] While a specific, large-scale synthesis protocol for this exact molecule is not detailed in the provided search results, a general and highly effective strategy involves the asymmetric synthesis from achiral precursors or the resolution of racemic mixtures.[1][7]

One common approach for creating chiral 1,2-diamines is through the asymmetric lithiation and substitution of an appropriate precursor.[5] Another powerful set of methods involves the ring-opening of meso-aziridines with nitrogen nucleophiles, often catalyzed by chiral metal complexes.[7][8] Furthermore, the synthesis of substituted tetrahydrofurans can be achieved through various stereoselective methods, including intramolecular cyclization reactions and [3+2] cycloadditions.[9][10]

A plausible synthetic pathway could involve a 1,3-dipolar cycloaddition to establish the tetrahydrofuran ring with the desired stereochemistry.[1]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound, drawing upon established principles of asymmetric synthesis.

G cluster_0 Conceptual Synthesis of this compound start Achiral Starting Material (e.g., Furan) step1 Step 1: Dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation) start->step1 OsO4, Chiral Ligand step2 Step 2: Conversion of Diol to Diazide (e.g., via Mesylation and Azide Substitution) step1->step2 1. MsCl, Et3N 2. NaN3, DMF step3 Step 3: Reduction of Diazide (e.g., Catalytic Hydrogenation) step2->step3 H2, Pd/C product This compound step3->product

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: A Representative Approach

The following is a representative, step-by-step methodology based on general principles for the synthesis of chiral diamines.

  • Asymmetric Dihydroxylation: An achiral precursor, such as a suitable alkene, undergoes asymmetric dihydroxylation using a chiral catalyst (e.g., an osmium-based catalyst with a chiral ligand) to introduce the desired stereocenters.

  • Functional Group Transformation: The resulting chiral diol is then converted into a diazide. This is often a two-step process involving the formation of a dimesylate followed by nucleophilic substitution with sodium azide.

  • Reduction to Diamine: The diazide is subsequently reduced to the corresponding diamine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a common and effective method for this transformation.

  • Purification: The final product is purified using standard laboratory techniques, such as distillation or column chromatography, to achieve the desired purity.

Applications in Research and Drug Development

This compound is a valuable molecule with a wide range of applications in scientific research, primarily as a chiral building block.[1] Its defined stereochemistry allows for the synthesis of complex, enantiomerically pure molecules.[1]

  • Chemistry: It is utilized as a chiral building block in the synthesis of complex molecules and in asymmetric catalysis.[1] The vicinal diamine motif is prevalent in many chiral ligands used in metal-catalyzed asymmetric reactions.[6][11]

  • Biology: It serves as a precursor for the synthesis of biologically active compounds.[1] The tetrahydrofuran ring is a common substructure in a vast array of natural products and biologically active molecules.[9][12][13]

  • Medicine: This compound is investigated for its potential therapeutic properties and is used as an intermediate in drug synthesis.[1] Chiral 1,2-diamines are integral components of numerous pharmaceutical agents.[6][7] For instance, derivatives of tetrahydrofuran have been explored as HIV protease inhibitors.[12]

Role in the Drug Discovery Pipeline

The following diagram illustrates the pivotal role of chiral building blocks like this compound in the drug discovery and development process.

G cluster_1 Drug Discovery & Development Pipeline building_block This compound (Chiral Building Block) synthesis Synthesis of Novel Chemical Entities (NCEs) building_block->synthesis screening High-Throughput Screening & Biological Assays synthesis->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Role of the molecule in the drug development pipeline.

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of standard analytical techniques. While specific spectral data for this compound is not available in the provided search results, the expected analytical profile can be inferred.

Table 2: Expected Analytical Characterization Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methine protons adjacent to the amine groups, and the methylene protons of the tetrahydrofuran ring. The chemical shifts and coupling constants would be indicative of the trans relationship of the amine groups.
¹³C NMR Four distinct signals corresponding to the four carbon atoms in the molecule, reflecting its C₂ symmetry.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (102.14 g/mol ).[2]
Chiral HPLC A single peak on a suitable chiral stationary phase, confirming the enantiomeric purity of the sample.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine groups and C-O stretching of the ether linkage.

Safety, Handling, and Storage

This compound is classified as a corrosive and irritant laboratory chemical.[2] Proper safety precautions must be observed during handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Ensure adequate ventilation.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

  • In case of exposure:

    • Skin contact: Take off immediately all contaminated clothing and rinse skin with water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[15]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16]

Related and Derivative Compounds

Several derivatives of this compound are commercially available and offer advantages in specific synthetic applications.

  • (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride (CAS: 1033712-94-5): This is the dihydrochloride salt of the diastereomer.[1][14] The salt form often enhances solubility in polar solvents and can improve stability.[1]

  • (3R,4R)-N3-Boc-tetrahydrofuran-3,4-diamine (CAS: 1704434-31-0): This derivative has one of the amine groups protected with a tert-butoxycarbonyl (Boc) group.[1] This mono-protection is crucial for stepwise synthetic sequences, such as peptide couplings, where selective reaction at one amine is required.[1]

Conclusion

This compound is a highly valuable chiral building block with a well-defined stereochemistry that makes it a powerful tool in asymmetric synthesis. Its applications span from the creation of complex molecules and chiral ligands to its use as an intermediate in the development of new pharmaceutical agents. A thorough understanding of its properties, synthetic strategies, and handling requirements is essential for researchers looking to leverage its potential in their work.

References

  • O'Brien, P., & Wisedale, R. (1998). Synthesis of Chiral 1,2-Diamines by Asymmetric Lithiation−Substitution. Organic Letters, 2(18), 2311-2313. [Link]

  • Leśniak, S., & Głowacka, A. (2012). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 16(12), 1509-1528. [Link]

  • Foubelo, F., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(1), 126-150. [Link]

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14171650, this compound. PubChem. Retrieved from [Link]

  • Foubelo, F., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14171647, Tetrahydrofuran-3,4-diamine. PubChem. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2145-2173. [Link]

  • Akiyama, T., Yasusa, T., Ishikawa, K., & Ozaki, S. (1995). ChemInform Abstract: Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α‐Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. ChemInform, 26(15). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 59-78. [Link]

  • Valiante, V., & Minale, L. (2008). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 6(4), 557-601. [Link]

Sources

Physical and chemical properties of (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral diamine built upon a tetrahydrofuran scaffold. Its unique stereochemistry and the presence of two vicinal amine groups make it a valuable and versatile building block in modern organic synthesis.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structural characteristics, reactivity profile, analytical characterization protocols, and applications, offering field-proven insights to facilitate its effective use in the laboratory.

Nomenclature and Molecular Structure

The structural identity of a chiral molecule is paramount for its application in stereoselective synthesis and pharmacology.

  • IUPAC Name : (3R,4R)-oxolane-3,4-diamine[2]

  • Common Synonyms : trans-tetrahydrofuran-3,4-diamine, (3R,4R)-3,4-Tetrahydrofurandiamine[3][4]

  • CAS Number : 480450-23-5[1][2][3][4]

The molecule consists of a five-membered tetrahydrofuran (THF) ring with two primary amine functional groups located at the 3rd and 4th positions. The (3R,4R) designation specifies a trans relationship between these two amine groups relative to the ring.

N1 NH₂ N2 H₂N C1 C C1->N1 R C2 C C1->C2 C2->N2 R C3 C C2->C3 O O C3->O C4 C O->C4 C4->C1 label_node This compound SynthesisWorkflow cluster_0 Conceptual Synthetic Workflow start Chiral Precursor (e.g., Tartaric Acid Derivative) intermediate1 Formation of Acyclic Diol with Protected Amines start->intermediate1 Functional Group Manipulation intermediate2 Intramolecular Cyclization (e.g., SN2 reaction) intermediate1->intermediate2 Activation of Hydroxyl Groups intermediate3 Formation of THF Ring intermediate2->intermediate3 deprotection Deprotection of Amines intermediate3->deprotection product This compound deprotection->product

Caption: A conceptual workflow for the synthesis of the target diamine.

The compound is commercially available from various chemical suppliers, typically for research purposes only. [1]

Applications in Research and Drug Development

The primary value of this compound lies in its application as a specialized chemical intermediate.

  • Chiral Building Block : Its defined stereochemistry makes it an excellent starting material or intermediate in the synthesis of complex, enantiomerically pure molecules. [1]* Asymmetric Catalysis : As a chiral diamine, it can be used to synthesize ligands for metal-catalyzed asymmetric reactions, helping to control the stereochemical outcome of the reaction. [1]* Drug Discovery : It serves as a precursor for synthesizing biologically active compounds and is investigated for its potential therapeutic properties. [1]The tetrahydrofuran motif is present in numerous FDA-approved drugs, highlighting the importance of such scaffolds in medicinal chemistry. [5]

Safety and Handling

While specific toxicity data for this compound is not extensively published, it should be handled with the care afforded to all research chemicals. The parent compound, tetrahydrofuran (THF), is a flammable liquid and an irritant. [6]A related diastereomer salt, (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride, is classified as an irritant. [1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [6]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [6][7]Avoid contact with skin and eyes. [6]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [6][7]Like its parent THF, it may be susceptible to peroxide formation upon prolonged exposure to air and light. Containers should be dated upon opening. [8][9]* First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention. [6] * Skin Contact : Wash off with soap and plenty of water. [6] * Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6]

Experimental Protocols

The following protocols provide a standardized workflow for the analytical characterization of this compound.

AnalyticalWorkflow cluster_1 Analytical Characterization Workflow sample Receive/Synthesize Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Identity & Structure ms Mass Spectrometry (ESI-MS) sample->ms Molecular Weight ir IR Spectroscopy sample->ir Functional Groups purity Purity Assessment (e.g., GC or Chiral HPLC) sample->purity data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis purity->data_analysis report Final Report data_analysis->report

Caption: Standard workflow for the analytical validation of the compound.

Protocol: NMR Spectroscopic Analysis

Objective : To confirm the molecular structure and stereochemical integrity of the compound.

Materials :

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure :

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Transfer the solution to an NMR tube.

  • Spectrometer Setup : Insert the tube into the NMR spectrometer. Lock and shim the spectrometer to the deuterated solvent signal to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Causality: This initial spectrum provides an overview of all proton environments. Pay close attention to the integration of signals to ensure the correct proton count.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Causality: This experiment identifies all unique carbon atoms in the molecule, confirming the carbon backbone.

  • 2D NMR (Optional but Recommended) :

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Causality: These 2D experiments are crucial for unambiguously assigning the complex signals of the THF ring and confirming connectivity, thus validating the structure.

  • Data Processing : Process the acquired data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to confirm the structure matches that of this compound.

Protocol: Mass Spectrometric Analysis

Objective : To confirm the molecular weight of the compound.

Materials :

  • This compound sample

  • High-purity solvent (e.g., Methanol, Acetonitrile)

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure :

  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

  • Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Method Setup : Set up the ESI source in positive ion mode. The basic amine groups are readily protonated, making this the optimal mode. Set the mass range to scan from m/z 50 to 500.

  • Sample Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum.

  • Data Analysis :

    • Look for the protonated molecular ion peak [M+H]⁺. For C₄H₁₀N₂O, the expected monoisotopic mass is 102.0793 Da, so the target peak is at m/z 103.0866. [2][10][11] * Self-Validation: The presence and high resolution of this peak provides strong evidence for the elemental composition and confirms the molecular weight of the compound.

Conclusion

This compound stands out as a specialized chiral diamine with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with the reactivity of its vicinal amine groups, makes it an important tool for constructing complex molecular architectures. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.

References

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An In-depth Technical Guide to the Stereochemistry of (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R,4R)-tetrahydrofuran-3,4-diamine is a C₂-symmetric chiral diamine that has garnered interest within the fields of medicinal chemistry and asymmetric catalysis. Its rigid tetrahydrofuran backbone constrains the geometry of the vicinal diamine functionalities, making it a valuable scaffold for the synthesis of complex molecules and a promising chiral ligand for stereoselective transformations. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis from readily available chiral precursors, detailed characterization, and potential applications. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral building block.

Introduction: The Significance of C₂-Symmetric Vicinal Diamines

Chiral vicinal diamines are a privileged class of compounds in modern organic chemistry.[1] Their stereochemically defined spatial arrangement of two amino groups allows for precise control in asymmetric synthesis, where they are frequently employed as chiral auxiliaries, ligands for metal-catalyzed reactions, or as organocatalysts themselves.[2][3][4] Molecules possessing C₂ symmetry are particularly advantageous as they can simplify the analysis of catalytic transition states and often lead to high levels of enantioselectivity.[5]

This compound embodies these desirable characteristics within a conformationally restricted heterocyclic framework. The trans configuration of the amino groups on the tetrahydrofuran ring creates a well-defined chiral environment, making it an attractive candidate for applications in drug discovery and the development of novel catalytic systems.[6] This guide will delve into the critical aspects of its stereochemistry, from its rational design and synthesis to its characterization and utility.

Stereoselective Synthesis: A Chiral Pool Approach from L-Tartaric Acid

The most logical and widely employed strategy for the synthesis of enantiopure this compound begins with a readily available and inexpensive chiral starting material: L-(+)-tartaric acid.[4][7][8] This natural product possesses the requisite (2R,3R) stereochemistry that can be strategically manipulated to yield the target (3R,4R) configuration. A key transformation in this synthetic route is a double stereospecific Mitsunobu reaction, which proceeds with inversion of configuration at both stereocenters.[9]

Causality Behind the Synthetic Strategy

The choice of L-tartaric acid as the starting material is a cornerstone of this synthetic approach, directly leveraging the principles of chiral pool synthesis. The inherent C₂ symmetry of tartaric acid is preserved throughout the synthetic sequence, ultimately being transferred to the final product. The conversion of the diol functionality of a tartaric acid-derived intermediate to a diamine via the Mitsunobu reaction is a critical step. This reaction is known for its reliability in achieving clean inversion of stereochemistry at secondary alcohol centers, thus ensuring the formation of the trans-diamine from a cis-diol precursor.

Experimental Protocol: Synthesis of this compound from L-Tartaric Acid

The following protocol is a representative synthesis based on established chemical principles for the conversion of tartaric acid to C₂-symmetric vicinal diamines.

Step 1: Synthesis of (2R,3R)-butane-1,2,3,4-tetraol from Diethyl L-tartrate

  • To a stirred solution of diethyl L-tartrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again, while maintaining cooling in an ice bath.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (2R,3R)-butane-1,2,3,4-tetraol as a viscous oil or crystalline solid.

Step 2: Formation of the Tetrahydrofuran Ring

  • Treat the (2R,3R)-butane-1,2,3,4-tetraol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture, neutralize the acid, and extract the product into an organic solvent.

  • Purify the crude product by column chromatography to afford the intermediate diol with a tetrahydrofuran core.

Step 3: Double Mitsunobu Reaction for Diamine Synthesis

  • Dissolve the intermediate diol and phthalimide in anhydrous THF.

  • Add triphenylphosphine (PPh₃) to the solution and cool to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the bis(phthalimide) intermediate.

  • Treat the bis(phthalimide) intermediate with hydrazine hydrate in ethanol at reflux to cleave the phthalimide groups.

  • After cooling, filter the phthalhydrazide byproduct and concentrate the filtrate.

  • Purify the crude product by distillation or crystallization to obtain this compound.

Structural Elucidation and Characterization

The definitive confirmation of the stereochemistry of this compound requires a combination of spectroscopic and chiroptical techniques.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Due to the C₂ symmetry, the proton NMR spectrum is expected to be relatively simple. The protons at C3 and C4 should appear as a single multiplet, and the diastereotopic protons on the C2 and C5 methylene groups will likely give rise to complex multiplets. The amine protons will be visible as a broad singlet, which can be exchanged with D₂O.
¹³C NMR The C₂ symmetry will result in only two signals in the carbon NMR spectrum: one for the equivalent C3 and C4 carbons and another for the equivalent C2 and C5 carbons.
FT-IR The infrared spectrum should show characteristic N-H stretching bands for the primary amine groups in the region of 3300-3500 cm⁻¹. C-N and C-O stretching vibrations will also be present.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (102.14 g/mol ).[10]
Chiroptical Properties

The chirality of this compound is unequivocally confirmed by its optical activity. A measurement of the specific rotation using a polarimeter will yield a non-zero value, the sign and magnitude of which are characteristic of this particular enantiomer.

X-ray Crystallography

While a published crystal structure for the parent this compound was not identified in the surveyed literature, X-ray diffraction analysis of a suitable crystalline derivative would provide the ultimate proof of its absolute and relative stereochemistry. Such an analysis would definitively show the trans disposition of the two amino groups and the (R) configuration at both the C3 and C4 stereocenters.

Applications in Asymmetric Synthesis and Drug Development

The rigid, C₂-symmetric structure of this compound makes it a highly promising ligand for asymmetric catalysis.[7] The two primary amine groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Diagram: Potential Coordination of this compound to a Metal Center

Caption: Chelation of a metal center by the diamine.

In the context of drug development, the tetrahydrofuran scaffold is a common motif in many biologically active molecules.[11] The vicinal diamine functionality of this compound provides two points for further chemical elaboration, allowing for the construction of diverse molecular libraries for screening against various biological targets. Its defined stereochemistry is crucial, as the biological activity of enantiomers can differ significantly.

Conclusion

This compound is a chiral building block with significant potential in both asymmetric catalysis and medicinal chemistry. Its synthesis from L-tartaric acid provides a practical and stereocontrolled route to this enantiopure compound. The rigid C₂-symmetric structure offers a well-defined chiral environment that can be exploited to induce high levels of stereoselectivity in chemical reactions and to construct novel molecular architectures with potential therapeutic applications. Further exploration of its catalytic activity and its incorporation into drug discovery programs is warranted and is expected to lead to new and innovative chemical technologies.

References

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An In-depth Technical Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine: A Chiral Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3R,4R)-tetrahydrofuran-3,4-diamine, a key chiral building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, safety considerations, and its burgeoning applications in the development of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a chiral diamine characterized by a central tetrahydrofuran ring with two vicinal amine groups in a specific stereochemical configuration.[1] This defined three-dimensional structure is pivotal to its utility in asymmetric synthesis.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂O[1][2][3]
Molecular Weight 102.14 g/mol [1][2][3]
IUPAC Name (3R,4R)-oxolane-3,4-diamine[2][3]
CAS Number 480450-23-5[1][3]

Synthesis of this compound: A Methodological Overview

Key synthetic strategies that could be employed include:

  • Asymmetric Dihydroxylation and Subsequent Amination: A common route to vicinal diamines involves the asymmetric dihydroxylation of an appropriate alkene precursor, followed by conversion of the diol to a diamine.

  • Ring-Opening of Chiral Epoxides: A chiral epoxide can be opened by an amine nucleophile, followed by the introduction of the second amine group.

  • Catalytic Asymmetric Amination: Direct methods for the asymmetric amination of alkenes are also an area of active research and could be applied.

The choice of synthetic route would be dictated by the availability of starting materials, desired scale, and the need for high enantiomeric purity.

Caption: Generalized synthetic pathways to this compound.

Safety and Handling

Specific safety data for this compound is not extensively detailed in publicly available resources. However, based on the parent molecule, tetrahydrofuran, and the presence of amine functional groups, certain precautions are essential. The safety information for tetrahydrofuran indicates that it is a highly flammable liquid and vapor, can cause serious eye irritation, and may cause respiratory irritation and drowsiness.[4][5][6] It is also suspected of causing cancer and may form explosive peroxides upon storage.[4][7]

Recommended Handling Procedures:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Check for peroxide formation periodically.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in several areas of chemical research, most notably in asymmetric synthesis and medicinal chemistry.[1]

Asymmetric Synthesis

Chiral diamines are of immense interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals. The C2-symmetric nature of many chiral diamines makes them effective ligands in a variety of metal-catalyzed asymmetric reactions.[2] These reactions are crucial for the enantioselective synthesis of complex molecules, where a specific stereoisomer is desired to achieve the intended biological activity.

Caption: Role of this compound as a chiral ligand.

Medicinal Chemistry and Drug Design

The tetrahydrofuran motif is present in a number of FDA-approved drugs, highlighting its importance in drug discovery.[8] The diamine functionality of this compound provides opportunities for the synthesis of diverse compound libraries with potential therapeutic applications.

Bioisosteric Replacement:

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy to optimize drug candidates.[9][10][11] The 1,2-diamine moiety can be considered a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[12] The rigid, chiral scaffold of this compound can be used to orient interacting groups in a precise manner to bind to biological targets like enzymes and receptors.

Example Application Workflow in Drug Discovery:

  • Scaffold Hopping/Fragment-Based Design: this compound can be used as a novel scaffold to replace existing core structures in known active compounds.

  • Library Synthesis: The two amine groups can be readily functionalized to generate a library of diverse derivatives.

  • Biological Screening: The synthesized compounds are then tested for their biological activity in relevant assays.

  • Structure-Activity Relationship (SAR) Studies: The results from the screening are used to understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

The tetrahydrofuran ring has been a key component in the design of HIV protease inhibitors, where it can enhance binding affinity and improve pharmacokinetic properties.[13] Derivatives of 3,4-diarylpyrroles have also shown promise as topoisomerase inhibitors for cancer therapy.[14] While direct applications of this compound in these specific examples are not detailed, they illustrate the potential of related structures in drug development.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. While detailed synthetic and safety protocols require careful consideration and potentially further investigation, its role as a key intermediate in the development of novel chemical entities is clear. As the demand for stereochemically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

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Spectroscopic data for (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3R,4R)-tetrahydrofuran-3,4-diamine

Abstract

This compound is a pivotal chiral building block in modern synthetic chemistry, valued for its stereochemically defined vicinal diamine motif integrated within a tetrahydrofuran scaffold.[1] Its application in the synthesis of pharmaceuticals and chiral ligands necessitates unambiguous structural verification and purity assessment. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectroscopic signature of this compound. It details the theoretical underpinnings and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predicted data with established spectroscopic principles, this document serves as a robust reference for researchers in drug development and chemical synthesis, ensuring confident and accurate characterization of this compound.

Introduction: The Significance of Spectroscopic Verification

In the realm of medicinal chemistry and asymmetric catalysis, the precise three-dimensional arrangement of atoms is paramount to molecular function. This compound serves as a foundational component for constructing complex molecules where chirality dictates biological activity or catalytic efficiency.[1] Therefore, confirming both the chemical constitution and the stereochemical integrity of this diamine is a critical first step in any synthetic workflow.

Spectroscopic analysis provides the empirical evidence required for this confirmation. Each technique offers a unique and complementary piece of the structural puzzle:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and reveals the chemical environment and connectivity of each atom.

  • Mass Spectrometry provides a precise molecular weight and can offer clues to the molecular formula and fragmentation patterns.

  • Infrared Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

This guide explains the causality behind the expected spectroscopic data, grounding predictions in the fundamental principles of chemistry and physics. The protocols described herein are designed to be self-validating, providing researchers with a reliable framework for quality control and structural elucidation.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a C₂ axis of symmetry. This symmetry element is crucial as it renders specific atoms and groups of atoms chemically and magnetically equivalent. Consequently, we expect to see fewer signals in the NMR spectra than the total number of atoms would suggest, a key predictive feature for this molecule.

  • Chemical Formula : C₄H₁₀N₂O[2]

  • Molecular Weight : 102.14 g/mol [2]

  • Key Features : A five-membered tetrahydrofuran (THF) ring with two amine groups (-NH₂) attached to carbons 3 and 4 in a trans configuration.

Caption: Molecular structure of this compound.

Due to the C₂ symmetry, the following equivalences are expected:

  • The two methine protons (on C3 and C4) are equivalent.

  • The two amine groups (-NH₂) are equivalent.

  • The two methylene groups (-CH₂- at C2 and C5) are equivalent. Within each methylene group, the two protons are diastereotopic and thus non-equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if the amine protons are of particular interest, aprotic solvents like DMSO-d₆ are preferable as they slow down proton exchange. For this guide, we will assume a standard acquisition in CDCl₃.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard if needed (e.g., TMS) A->B C Transfer to NMR tube B->C D Tune and shim the spectrometer C->D E Acquire ¹H NMR spectrum (16-32 scans) D->E F Acquire ¹³C NMR spectrum (1024-4096 scans) D->F G Apply Fourier Transform E->G F->G H Phase and baseline correction G->H I Calibrate chemical shifts (to solvent or TMS) H->I J Integrate ¹H signals I->J K K J->K Structural Assignment

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

Based on the molecular symmetry and the electronic effects of the oxygen and nitrogen atoms, we can predict the ¹H NMR spectrum. The electron-withdrawing nature of the oxygen and nitrogen atoms will shift adjacent protons downfield (to a higher ppm value).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH1.5 - 2.5Broad Singlet (br s)4HAmine protons are typically broad due to quadrupole broadening and exchange. Position is concentration and solvent dependent.
H -C3 / H -C43.2 - 3.6Multiplet (m)2HMethine protons adjacent to both the ether oxygen (deshielding) and the amine group. Coupled to protons on C2/C5.
H -C2 / H -C53.7 - 4.1Multiplet (m)4HMethylene protons adjacent to the highly electronegative ether oxygen. They are diastereotopic and will show complex splitting patterns from coupling to each other and to the C3/C4 protons.
Predicted ¹³C NMR Spectrum

The C₂ symmetry means only two signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 / C455 - 65Methine carbons directly attached to the electron-withdrawing amine group.
C2 / C568 - 78Methylene carbons directly attached to the highly electron-withdrawing ether oxygen, resulting in a significant downfield shift.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which will likely be observed as the protonated species [M+H]⁺.

Experimental Protocol: ESI-MS Data Acquisition

G A Prepare dilute solution of sample (~10-100 μg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile/Water) B Add a trace of acid (e.g., formic acid) to promote protonation ([M+H]⁺) A->B C Infuse sample into ESI source via syringe pump or LC system B->C D Acquire mass spectrum in positive ion mode C->D E Analyze data for molecular ion peak and compare with theoretical mass D->E

Caption: General workflow for ESI-MS data acquisition.

Expected High-Resolution Mass Spectrum

The monoisotopic mass of C₄H₁₀N₂O is 102.07931 Da.[2] ESI-MS in positive ion mode is expected to show a prominent ion corresponding to the protonated molecule, [C₄H₁₁N₂O]⁺.

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical m/zRationale
[M+H]⁺103.08659Protonated molecular ion. This is expected to be the base peak in ESI-MS.[4]
[M+Na]⁺125.06853Sodium adduct, commonly observed as an impurity in ESI-MS.[4]
[M+K]⁺141.04247Potassium adduct, another common adduct observed in ESI-MS.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to verify the presence of key functional groups. For this molecule, we are primarily looking for absorptions corresponding to the amine (N-H), ether (C-O), and alkane (C-H) groups.

Experimental Protocol: ATR-FTIR

Modern Attenuated Total Reflectance (ATR) accessories for FTIR spectrometers require minimal sample preparation. A small amount of the neat sample (liquid or solid) is placed directly onto the ATR crystal, and the spectrum is collected.

Expected IR Absorption Bands

The IR spectrum will be characterized by several key stretches and bends.

Table 4: Characteristic Infrared Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Amine (N-H)Symmetric & Asymmetric Stretch3250 - 3400Two medium-to-weak bands for a primary amine.
Amine (N-H)Scissoring (Bend)1590 - 1650Medium, often broad.
Alkane (C-H)Stretch2850 - 3000Strong, sharp peaks.[5]
Ether (C-O)Stretch1050 - 1150Strong, characteristic band for cyclic ethers.[6][7]

Summary: An Integrated Approach to Characterization

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. A researcher synthesizing or using this compound would follow a logical workflow to confirm its identity and purity.

G cluster_techniques Primary Spectroscopic Analysis cluster_results Data Interpretation Start Synthesized Sample: This compound IR IR Spectroscopy (ATR-FTIR) Start->IR MS Mass Spectrometry (ESI-MS) Start->MS NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR_res Confirm Functional Groups: -NH₂, C-O, C-H IR->IR_res MS_res Confirm Molecular Weight: m/z = 103.0866 for [M+H]⁺ MS->MS_res NMR_res Confirm C-H Framework: Correct shifts, integrations, and C₂ symmetry NMR->NMR_res Conclusion Structure Verified & Purity Assessed IR_res->Conclusion Integrated Confirmation MS_res->Conclusion Integrated Confirmation NMR_res->Conclusion Integrated Confirmation

Caption: Integrated workflow for the spectroscopic characterization.

By combining these techniques, a researcher can confidently assert that the synthesized molecule has the correct molecular weight (from MS), contains the expected amine and ether functional groups (from IR), and possesses the precise carbon-hydrogen framework and symmetry consistent with the target structure (from NMR). This rigorous, multi-faceted approach is the cornerstone of quality and reliability in chemical and pharmaceutical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

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  • NIST. Tetrahydrofuran - Mass Spectrum. NIST WebBook. [Link]

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  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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(3R,4R)-Tetrahydrofuran-3,4-diamine: A C₂-Symmetric Chiral Building Block from Nature's Chiral Pool

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis, History, and Applications of a Versatile Diamine

Introduction

(3R,4R)-Tetrahydrofuran-3,4-diamine is a C₂-symmetric chiral diamine that has emerged as a valuable building block in modern organic synthesis.[1] Its rigid tetrahydrofuran backbone and the stereochemically defined vicinal amine functionalities make it an attractive scaffold for the construction of complex molecules, particularly in the realms of asymmetric catalysis and medicinal chemistry. This guide provides a comprehensive overview of the history, stereoselective synthesis, and applications of this unique chiral diamine, with a focus on the underlying principles that govern its preparation and utility. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its conceptual origins are deeply rooted in the rich history of utilizing naturally occurring chiral molecules for asymmetric synthesis.

Conceptual History: The Chiral Pool and C₂-Symmetry

The story of this compound is intrinsically linked to the "chiral pool" concept – the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. L-(+)-tartaric acid, a C₂-symmetric dicarboxylic acid, is one of the most abundant and inexpensive chiral building blocks, making it an ideal starting point for the synthesis of other C₂-symmetric molecules.[2][3] The inherent symmetry of tartaric acid allows for the efficient and stereocontrolled introduction of functionality, a principle that has been exploited for the synthesis of a wide array of chiral ligands and auxiliaries.[4]

The development of synthetic methodologies to convert the carboxyl and hydroxyl groups of tartaric acid into other functionalities, such as amines, has been a significant area of research. These transformations have enabled the synthesis of a diverse range of chiral vicinal diamines, which are highly sought after for their ability to act as ligands in asymmetric metal catalysis.[5][6] The synthesis of this compound can be seen as a logical extension of this synthetic strategy, where the tartaric acid backbone is transformed into a tetrahydrofuran ring while retaining the crucial C₂-symmetry and introducing vicinal amino groups.

Stereoselective Synthesis from the Chiral Pool

The most logical and widely practiced approach to the synthesis of this compound is from L-(+)-tartaric acid. This multi-step synthesis leverages the stereochemistry of the starting material to ensure the desired absolute configuration in the final product.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of the two carboxylic acid groups of L-tartaric acid into the two amine groups of the target molecule, and the two hydroxyl groups into the ether linkage of the tetrahydrofuran ring. This is typically achieved through a series of well-established transformations, including esterification, reduction, tosylation, and nucleophilic substitution.

Detailed Experimental Protocol: A Plausible Synthesis of this compound

The following protocol outlines a representative synthesis of this compound from L-(+)-tartaric acid. This sequence is based on established methodologies for the manipulation of tartaric acid and its derivatives.[4][7]

Step 1: Esterification of L-(+)-Tartaric Acid

  • Objective: To protect the carboxylic acid groups and increase the solubility of the starting material in organic solvents.

  • Procedure:

    • Suspend L-(+)-tartaric acid (1.0 eq) in methanol (10 vol).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.2 eq) to the suspension while maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain dimethyl L-tartrate.

Step 2: Reduction to (2R,3R)-1,2,3,4-Butanetetrol

  • Objective: To reduce the ester groups to primary alcohols.

  • Procedure:

    • Dissolve dimethyl L-tartrate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 vol) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of lithium aluminum hydride (LAH) (2.5 eq) in THF.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield (2R,3R)-1,2,3,4-butanetetrol (L-threitol).

Step 3: Selective Tosylation of Primary Alcohols

  • Objective: To selectively activate the primary hydroxyl groups for subsequent cyclization.

  • Procedure:

    • Dissolve L-threitol (1.0 eq) in pyridine (10 vol) and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (2.1 eq) in portions, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give (2R,3R)-1,4-di-O-tosyl-1,2,3,4-butanetetrol.

Step 4: Intramolecular Cyclization to form the Tetrahydrofuran Ring

  • Objective: To form the tetrahydrofuran ring via an intramolecular Williamson ether synthesis.

  • Procedure:

    • Dissolve the ditosylate (1.0 eq) in anhydrous THF (10 vol).

    • Add sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield (3R,4R)-tetrahydrofuran-3,4-diol.

Step 5: Conversion of Diol to Diamine via Mesylation and Azide Displacement

  • Objective: To convert the hydroxyl groups to amino groups with retention of stereochemistry.

  • Procedure:

    • Mesylation: Dissolve (3R,4R)-tetrahydrofuran-3,4-diol (1.0 eq) in dichloromethane (DCM) (10 vol) and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.2 eq). Stir at 0 °C for 2 hours.

    • Azide Displacement: To the reaction mixture, add sodium azide (NaN₃) (3.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Add water to create a biphasic system and stir vigorously at 40 °C for 24-48 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain (3R,4R)-3,4-diazidotetrahydrofuran.

    • Reduction: Dissolve the diazide in methanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.

    • Filter the catalyst and concentrate the filtrate to yield this compound.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of this compound L_Tartaric_Acid L-(+)-Tartaric Acid Dimethyl_Tartrate Dimethyl L-Tartrate L_Tartaric_Acid->Dimethyl_Tartrate 1. MeOH, SOCl₂ L_Threitol L-Threitol ((2R,3R)-1,2,3,4-Butanetetrol) Dimethyl_Tartrate->L_Threitol 2. LiAlH₄ Ditosylate (2R,3R)-1,4-di-O-tosyl-threitol L_Threitol->Ditosylate 3. TsCl, Pyridine THF_Diol (3R,4R)-Tetrahydrofuran-3,4-diol Ditosylate->THF_Diol 4. NaH, THF Diazide (3R,4R)-3,4-Diazidotetrahydrofuran THF_Diol->Diazide 5a. MsCl, Et₃N 5b. NaN₃ Final_Product This compound Diazide->Final_Product 5c. H₂, Pd/C

Caption: Synthetic pathway from L-tartaric acid.

Applications in Asymmetric Catalysis and Drug Discovery

The C₂-symmetric nature and the presence of two nitrogen atoms make this compound an excellent candidate for use as a chiral ligand in asymmetric catalysis. Chiral vicinal diamines are known to coordinate with a variety of transition metals to form catalysts for a range of enantioselective transformations, including:

  • Asymmetric Hydrogenation: Formation of chiral alcohols and amines from prochiral ketones and imines.

  • Asymmetric Transfer Hydrogenation: A mild and practical method for asymmetric reduction.

  • Asymmetric Epoxidation: Synthesis of chiral epoxides from alkenes.

  • Asymmetric Dihydroxylation: Creation of chiral diols from alkenes.

While specific, high-impact applications of this compound in large-scale industrial processes are not extensively documented, its structural motifs are present in various research-stage catalysts.

In the context of drug discovery, the tetrahydrofuran scaffold is a common feature in many FDA-approved drugs.[8] The rigidity of the ring can help to lock in a specific conformation of a molecule, which is often beneficial for binding to a biological target. The introduction of the chiral diamine functionality provides two points of diversity for the attachment of other chemical groups, allowing for the exploration of structure-activity relationships. Although no marketed drugs currently contain the this compound core, it serves as a valuable chiral building block for the synthesis of novel, enantiomerically pure drug candidates.[1]

Physicochemical and Safety Data

PropertyValueReference
CAS Number 480450-23-5[1][9][10]
Molecular Formula C₄H₁₀N₂O[1][9]
Molecular Weight 102.14 g/mol [1]
Appearance Colorless to light yellow liquidCommercial Supplier Data
Purity ≥95%[1]

Safety Information: this compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[11]

Conclusion and Future Outlook

This compound stands as a testament to the power of the chiral pool in providing access to enantiomerically pure building blocks for modern organic synthesis. Its C₂-symmetric structure, derived from the readily available L-tartaric acid, makes it a valuable ligand for asymmetric catalysis and a promising scaffold for medicinal chemistry. While its full potential in industrial applications and drug development is still being explored, the foundational chemistry for its synthesis is well-established. Future research will likely focus on the incorporation of this diamine into novel catalytic systems and its use in the synthesis of biologically active molecules with unique three-dimensional structures. The continued exploration of such chiral building blocks will undoubtedly lead to the discovery of new and innovative solutions in both chemistry and medicine.

References

  • trans-tetrahydrofuran-3,4-diamine. (URL: [Link])

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  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds - MDPI. (URL: [Link])

  • Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific mitsunobu reaction on the heterocyclic diols derived from tartaric acid - R Discovery. (URL: [Link])

  • Chiral Tertiary Diamines in Asymmetric Synthesis - ResearchGate. (URL: [Link])

  • Scheme 1. Tartaric diamides by the direct reaction of L-tartaric acids with amines. 22,24 - ResearchGate. (URL: [Link])

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  • Total synthesis of 3,4-dihydroxyprolines, D-threo-L-norvaline and (2S,3R,4R)-2-amino-3,4-dihydroxytetrahydrofuran-2-carboxylic acid methyl ester | Request PDF - ResearchGate. (URL: [Link])

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Basic reactivity of (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactivity of (3R,4R)-Tetrahydrofuran-3,4-diamine

Abstract

This compound is a C₂-symmetric chiral vicinal diamine that has emerged as a valuable building block in modern synthetic chemistry. Its unique structural architecture, comprising a rigid tetrahydrofuran backbone and two stereochemically defined primary amine functionalities, dictates a predictable and versatile reactivity profile. This guide provides an in-depth analysis of the core chemical behaviors of this diamine, focusing on the fundamental reactions that underpin its utility. We will explore N-acylation, N-alkylation, heterocycle formation, and its pivotal role as a bidentate ligand in asymmetric catalysis. The causality behind experimental choices and self-validating protocols are emphasized to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: Structural Features and Chemical Significance

This compound, with the molecular formula C₄H₁₀N₂O, is distinguished by a five-membered oxolane ring system bearing two adjacent (vicinal) amino groups.[1] The stereochemistry at positions 3 and 4 is fixed in the trans-(R,R) configuration. This specific arrangement has profound implications for its chemical behavior and applications.

  • Stereochemical Rigidity: The tetrahydrofuran ring provides a conformationally constrained scaffold, which positions the two amine groups in a well-defined spatial orientation. This preorganization is critical for its application in asymmetric synthesis, where it serves to create a predictable and sterically hindered chiral environment.

  • Nucleophilic Reactivity: The primary amine groups (-NH₂) are the principal centers of reactivity. As potent nucleophiles and bases, they readily engage in reactions with a wide range of electrophiles.

  • Bidentate Nature: The 1,2-diamine motif allows the molecule to act as an effective bidentate chelating ligand for various transition metals, forming stable five-membered metallacycles. This property is the cornerstone of its use in the development of chiral catalysts.[2]

Due to these features, this compound is a sought-after intermediate in the synthesis of pharmaceuticals and complex molecular architectures.[3]

Fundamental Reactivity Pathways

The reactivity of this compound is dominated by the chemistry of its vicinal primary amine groups. The key transformations include reactions at the nitrogen centers and cyclization reactions involving both amines.

Reactivity_Pathways main This compound acylation N-Acylation main->acylation RCOCl, Anhydride alkylation N-Alkylation main->alkylation R-X, Reductive Amination heterocycle Heterocycle Formation main->heterocycle Aldehyde, Ketone coordination Metal Coordination main->coordination Metal Salt (e.g., Pd, Rh) amide Amides / Diamides acylation->amide alkylamine Substituted Amines alkylation->alkylamine imidazolidine Imidazolidines heterocycle->imidazolidine complex Chiral Metal Complexes coordination->complex

Caption: Core reactivity pathways of this compound.

N-Acylation: Formation of Amides

The reaction of the primary amines with acylating agents such as acid chlorides or anhydrides proceeds readily to form stable amide bonds. Given the two amine groups, the reaction stoichiometry is the primary tool for controlling the outcome.

  • Mono-acylation: Using one equivalent of the acylating agent, typically at low temperatures to moderate reactivity, favors the formation of the mono-amide. This product is a valuable unsymmetrical intermediate, as the remaining primary amine can be further functionalized.

  • Di-acylation: In the presence of two or more equivalents of the acylating agent, the C₂-symmetric diamide is formed.

The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the acid byproduct (e.g., HCl) generated during the reaction.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the amine groups with alkyl halides is a fundamental transformation but must be carefully controlled to prevent over-alkylation.[4]

  • Challenges: Direct alkylation with alkyl halides can be difficult to stop at the mono- or di-alkylated stage, often leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. The initial alkylation product is often more nucleophilic than the starting primary amine, promoting further reaction.

  • Reductive Amination: A more controlled and widely preferred method for mono-alkylation involves reductive amination. The diamine is first condensed with an aldehyde or ketone to form a transient imine/enamine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method cleanly provides the mono-N-alkylated product.

Heterocycle Formation: The Imidazolidine Ring

A hallmark reaction of 1,2-diamines is their condensation with aldehydes or ketones to form five-membered imidazolidine rings.[5][6][7] This reaction is typically acid-catalyzed and involves the reversible removal of water.

  • Mechanism: The reaction proceeds via the formation of two imine bonds between the diamine and the carbonyl compound. The resulting cyclic structure effectively "protects" the two amine functionalities within a single heterocyclic ring.

  • Application as a Protecting Group: The formation of an imidazolidine is an excellent strategy for temporarily masking the diamine.[8] The imidazolidine is stable under many reaction conditions (e.g., basic, reductive) but can be readily hydrolyzed back to the diamine and the carbonyl compound under mild acidic aqueous conditions. This reversible nature makes it a powerful tool in multi-step synthesis.[9]

Metal Coordination: A Gateway to Asymmetric Catalysis

The two nitrogen atoms, positioned by the rigid tetrahydrofuran scaffold, act as an ideal bidentate ligand for transition metals. When this compound chelates to a metal center, it establishes a well-defined, C₂-symmetric chiral environment. This principle is exploited in asymmetric catalysis, where catalysts derived from this diamine can induce high levels of enantioselectivity in a variety of chemical transformations.[2]

Experimental Protocols & Data

The following protocols are presented as self-validating systems, where reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Selective Mono-N-Acylation

Objective: To synthesize (3R,4R)-N-(acyl)-tetrahydrofuran-3,4-diamine.

Methodology:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired acid chloride (0.95 eq) in anhydrous DCM dropwise over 30 minutes to maintain the low temperature. The slight sub-stoichiometry of the acid chloride ensures complete consumption and minimizes di-acylation.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure mono-acylated product.

Workflow_Mono_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Diamine & TEA in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Dropwise addition of Acid Chloride (0.95 eq) prep2->react1 react2 Stir at 0 °C, then RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO₃ (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for selective mono-N-acylation.

Protocol: Imidazolidine Formation (Protective Cyclization)

Objective: To protect the diamine functionality via cyclization with an aldehyde.

Methodology:

  • To a solution of this compound (1.0 eq) in toluene, add benzaldehyde (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the reaction to completion.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate to neutralize the catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting imidazolidine is often of sufficient purity for subsequent use without further purification.

Summary of Reactivity
Reaction ClassElectrophile/ReagentProduct TypeKey Considerations
N-Acylation Acid Chloride, AnhydrideAmide / DiamideStoichiometry controls mono- vs. di-substitution. Requires base.
N-Alkylation Aldehyde/Ketone + Reducing AgentSecondary AmineReductive amination offers superior control over direct alkylation.
Heterocycle Formation Aldehyde, KetoneImidazolidineReversible reaction; useful as a protecting group strategy.
Metal Coordination Transition Metal Salts (Pd, Rh, Cu)Metal ComplexForms a bidentate chelate; basis for use in asymmetric catalysis.

Conclusion

The basic reactivity of this compound is a compelling blend of simplicity and strategic potential. Its two primary amine groups serve as reliable nucleophilic handles for a range of functionalizations, including acylation and controlled alkylation. The true elegance of this molecule, however, lies in the interplay between its vicinal diamine arrangement and its rigid, chiral backbone. The facile formation of imidazolidines provides a convenient protection/deprotection strategy, while its capacity to act as a C₂-symmetric bidentate ligand opens the door to powerful applications in asymmetric catalysis. A thorough understanding of these core principles enables the synthetic chemist to harness the full potential of this versatile chiral building block in the rational design and development of complex, high-value molecules.

References

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Methodological & Application

Application Notes & Protocols: (3R,4R)-Tetrahydrofuran-3,4-diamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of C₂-Symmetric Diamines in Modern Synthesis

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity under mild conditions is perpetual. Chiral vicinal diamines have emerged as a cornerstone in this endeavor, serving as privileged ligands for a multitude of metal-catalyzed transformations and as scaffolds for potent organocatalysts.[1] Their C₂-symmetric nature often imparts a well-defined and predictable chiral environment around the catalytic center, leading to superior stereochemical control in the formation of chiral molecules.[2]

This guide focuses on (3R,4R)-tetrahydrofuran-3,4-diamine , a unique C₂-symmetric vicinal diamine. Its rigid tetrahydrofuran backbone pre-organizes the two amino functionalities, creating a distinct stereochemical environment that can be harnessed for a variety of asymmetric transformations. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and experimental protocols for leveraging this powerful catalytic tool.

Structural Uniqueness and Mechanistic Implications

The this compound scaffold possesses several key features that make it an attractive ligand for asymmetric catalysis:

  • C₂-Symmetry: This inherent symmetry simplifies the analysis of catalytic intermediates and often leads to a reduction in the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.

  • Rigid Backbone: The tetrahydrofuran ring restricts conformational flexibility, which helps in creating a well-defined and predictable chiral pocket around the metal center.

  • Vicinal Diamine Functionality: The two amino groups can chelate to a metal center, forming a stable and catalytically active complex. These amines can be primary, or more commonly, derivatized to secondary or tertiary amines to fine-tune the steric and electronic properties of the resulting catalyst.

The general mechanism of action for diamine-metal complexes in asymmetric catalysis often involves the formation of a chiral metal complex that coordinates with the substrate. The C₂-symmetric ligand environment then dictates the facial selectivity of the subsequent bond-forming step, leading to the preferential formation of one enantiomer.

Synthesis of this compound

A common and efficient route to enantiopure this compound and its derivatives often commences from readily available and inexpensive chiral pool starting materials, such as L-tartaric acid. This approach ensures the absolute stereochemistry of the final product.

Representative Synthetic Pathway:

A plausible synthetic route starting from L-tartaric acid is outlined below. This multi-step synthesis involves the formation of a cyclic intermediate, followed by reduction and functional group manipulations to yield the target diamine.

G cluster_0 Synthetic Pathway A L-Tartaric Acid B Diester Protection A->B Esterification C Diol Reduction B->C e.g., LiAlH4 D Cyclization (e.g., via di-tosylate) C->D e.g., TsCl, pyridine E Introduction of Azide (SN2 inversion) D->E NaN3, DMF F Azide Reduction E->F e.g., H2, Pd/C G This compound F->G

Caption: A representative synthetic route to this compound.

Applications in Asymmetric Catalysis

The derivatized forms of this compound, particularly its N,N'-disubstituted analogues, are excellent ligands for a range of metal-catalyzed asymmetric reactions. Below are detailed application notes for three key transformations.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for the construction of stereogenic centers. Chiral diamine ligands are instrumental in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Causality of Experimental Choices: The choice of a C₂-symmetric ligand like a derivative of this compound is crucial for creating a well-defined chiral pocket around the palladium center. The solvent and base are selected to ensure solubility of the reactants and to facilitate the deprotonation of the nucleophile without compromising the stability of the catalyst.

Performance Data (Representative):

EntryAllylic SubstrateNucleophileLigand Loading (mol%)Yield (%)ee (%)
1rac-1,3-Diphenylallyl acetateDimethyl malonate2.5>95>98
2rac-Cyclohexenyl acetateSodium diethyl malonate2.59296
31,3-Dimethylallyl acetatep-Toluenesulfonyl isocyanate3.08894

Experimental Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

  • Catalyst Pre-formation: In a glovebox, to a solution of [Pd(π-allyl)Cl]₂ (1.0 mol%) and the N,N'-dibenzyl derivative of this compound (2.5 mol%) in anhydrous and degassed THF (2 mL), is added a solution of NaHMDS (2.5 mol%) in THF. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add rac-1,3-diphenylallyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv).

  • Base Addition: Add a solution of NaHMDS (1.2 equiv) in THF dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_0 Asymmetric Allylic Alkylation Workflow A Catalyst Pre-formation ([Pd] + Chiral Diamine) B Addition of Substrates (Allylic Acetate + Nucleophile) A->B C Base Addition B->C D Reaction C->D E Quenching & Extraction D->E F Purification E->F G Chiral Product F->G

Caption: Experimental workflow for Pd-catalyzed AAA.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols from prochiral ketones, employing a hydrogen donor like isopropanol or formic acid. Ruthenium complexes of C₂-symmetric diamines are highly effective catalysts for this transformation.

Causality of Experimental Choices: The N-tosylated derivative of the diamine is often employed as it enhances the acidity of the N-H proton, which is believed to participate in the hydrogen transfer mechanism. A formic acid/triethylamine mixture is a common hydrogen source, providing an irreversible and efficient reduction.

Performance Data (Representative):

EntryKetoneHydrogen SourceCatalyst Loading (mol%)Yield (%)ee (%)
1AcetophenoneHCOOH/NEt₃1.0>9998
21-Tetralonei-PrOH/KOH1.59597
32-ChloroacetophenoneHCOOH/NEt₃1.09699

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (0.5 mol%) and the N-tosylated this compound (1.1 mol%) in anhydrous DCM is stirred under an inert atmosphere at 40 °C for 1 hour. The solvent is then removed under vacuum.

  • Reaction Setup: The resulting catalyst is dissolved in a 5:2 mixture of formic acid and triethylamine (azeotrope). Acetophenone (1.0 equiv) is then added.

  • Reaction Conditions: The reaction mixture is stirred at 28 °C for 12-24 hours.

  • Work-up: The reaction is quenched by the addition of water and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude alcohol is purified by flash chromatography.

  • Analysis: The enantiomeric excess is determined by chiral GC or HPLC analysis.

G cluster_0 Catalytic Cycle for ATH A [Ru]-H (Active Catalyst) B Ketone Coordination A->B C Hydride Transfer (Stereodetermining Step) B->C D [Ru]-OR C->D E Protonolysis & Product Release D->E F Regeneration of [Ru]-H (with H-source) E->F Chiral Alcohol Out F->A

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When catalyzed by a chiral Lewis acid derived from a metal and a chiral ligand, this reaction can proceed with high enantioselectivity.

Causality of Experimental Choices: Copper(II) complexes of chiral diamines are effective Lewis acids for activating α,β-unsaturated aldehydes towards cycloaddition with dienes. The choice of counter-ion (e.g., triflate) can influence the Lewis acidity and, consequently, the reaction rate and selectivity.

Performance Data (Representative):

EntryDienophileDieneCatalyst Loading (mol%)Yield (%)ee (%)
1AcroleinCyclopentadiene109094 (endo)
2MethacroleinIsoprene108592
3CrotonaldehydeCyclopentadiene108891 (endo)

Experimental Protocol: Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene

  • Catalyst Formation: In a dry flask under an inert atmosphere, Cu(OTf)₂ (10 mol%) and the N,N'-dibenzyl derivative of this compound (11 mol%) are dissolved in anhydrous DCM and stirred for 1 hour at room temperature.

  • Reaction Setup: The solution is cooled to -78 °C. Acrolein (1.0 equiv) is added, and the mixture is stirred for 15 minutes.

  • Diene Addition: Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 6 hours and monitored by TLC.

  • Work-up: The reaction is quenched with a saturated solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with DCM.

  • Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.

  • Analysis: The enantiomeric excess is determined by chiral GC or HPLC analysis of the corresponding alcohol after reduction of the aldehyde.

Conclusion and Future Outlook

This compound represents a valuable and versatile platform for the development of novel chiral ligands and organocatalysts. Its rigid C₂-symmetric scaffold provides a robust framework for achieving high levels of stereocontrol in a variety of important synthetic transformations. The protocols and data presented herein, based on established principles of asymmetric catalysis, serve as a starting point for researchers to explore the full potential of this promising chiral diamine. Future work will undoubtedly expand its applications to other asymmetric reactions and further refine the catalyst design for even greater efficiency and selectivity.

References

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

  • Gladiali, S., & Alberico, E. (2006). C2-Symmetric Diamines and Their Derivatives as Ligands in Asymmetric Catalysis. Chemical Society Reviews, 35(3), 226-236.
  • Lu, G., & Zhang, X. (2010). C2-Symmetric Diamines in Asymmetric Catalysis. Topics in Current Chemistry, 291, 1-36.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels–Alder Reactions of Carbonyl and Imino Dienophiles.

Sources

Application Note: A Protocol for the Synthesis of Chiral Spirocyclic Phosphazene Scaffolds using (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Inorganic Scaffolds and Chiral Design

Phosphazenes, compounds characterized by a backbone of alternating phosphorus and nitrogen atoms, represent a remarkably versatile class of inorganic heterocycles.[1][2] The foundational precursor, hexachlorocyclotriphosphazene (N₃P₃Cl₆), offers six reactive P-Cl bonds that can be readily substituted through nucleophilic displacement, allowing for the construction of an immense library of derivatives with tunable properties.[3][4][5] This modularity has led to their application in fields ranging from flame retardants to advanced polymers and biomedical materials.[1][6][7]

In the realm of drug development and asymmetric catalysis, chirality is a paramount design element. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different pharmacodynamic and pharmacokinetic profiles.[8][9][10] Consequently, the development of synthetic methods to introduce and control stereocenters is a cornerstone of modern medicinal chemistry.[11]

This application note provides a detailed protocol for the synthesis of novel chiral phosphazene derivatives by leveraging the stereochemically defined diamine, (3R,4R)-tetrahydrofuran-3,4-diamine.[12] This building block introduces a rigid, chiral environment directly onto the phosphazene core, creating a spirocyclic linkage. The resulting structures are of significant interest as potential chiral ligands, catalysts, or as scaffolds for the development of enantiomerically pure therapeutic agents.[6][8]

Scientific Rationale and Experimental Design

The core of this synthetic strategy is the nucleophilic substitution reaction at the phosphorus centers of hexachlorocyclotriphosphazene (HCCP). The choice of this compound as the nucleophile is deliberate and offers several distinct advantages:

  • Introduction of Fixed Chirality: The diamine possesses two stereocenters in a fixed trans configuration, which is directly imparted to the final phosphazene derivative. This avoids the formation of diastereomeric mixtures that can arise with more flexible chiral reagents.

  • Formation of Spirocyclic Structures: As a bidentate nucleophile, the diamine is expected to substitute two chlorine atoms on the same phosphorus atom, forming a stable, five-membered spiro-ring. This reaction pathway is well-documented in phosphazene chemistry with various diamines and diols.[1] This rigidifies the structure and projects the chiral furan moiety away from the phosphazene ring.

  • Chemical Stability and Functionality: The tetrahydrofuran ring is chemically robust, and the secondary amine linkages formed are stable. The oxygen atom within the furan ring provides a potential site for hydrogen bonding, which could be influential in biological or catalytic applications.

The reaction is designed to proceed under anhydrous conditions in the presence of a tertiary amine base (e.g., triethylamine). This is critical to prevent the hydrolysis of the highly reactive P-Cl bonds of the starting material and to neutralize the hydrochloric acid (HCl) generated during the substitution, driving the reaction to completion.

G cluster_reactants Reactants & Reagents cluster_process Synthetic Process cluster_products Products & Characterization HCCP Hexachlorocyclotriphosphazene (N₃P₃Cl₆) Reaction Nucleophilic Substitution (Reflux, under N₂) HCCP->Reaction Diamine This compound Diamine->Reaction Base Triethylamine (Et₃N) Base->Reaction Solvent Anhydrous Tetrahydrofuran (THF) Solvent->Reaction Quench Quenching & Filtration (Removal of Et₃N·HCl salt) Reaction->Quench 1. Cool to RT 2. Filter Purify Purification (Column Chromatography) Quench->Purify Concentrate filtrate Product Chiral Monospiro- Phosphazene Derivative Purify->Product Isolate pure fraction Analysis Characterization (NMR, MS, etc.) Product->Analysis

Figure 1: High-level experimental workflow for the synthesis of chiral phosphazene derivatives.

Detailed Experimental Protocol

3.1 Materials and Equipment

  • Reactants:

    • Hexachlorocyclotriphosphazene (N₃P₃Cl₆, HCCP), 99.5% (recrystallized from hexanes before use).

    • This compound (C₄H₁₀N₂O), ≥95%.[12]

    • Triethylamine (Et₃N), distilled over CaH₂.

  • Solvents:

    • Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone.

    • Solvents for chromatography: Ethyl acetate and n-hexane (HPLC grade).

  • Equipment:

    • Three-neck round-bottom flask (250 mL) with magnetic stirrer.

    • Reflux condenser and nitrogen/argon inlet.

    • Addition funnel.

    • Standard laboratory glassware.

    • Silica gel for column chromatography (230-400 mesh).

    • Rotary evaporator.

Safety Precautions: Hexachlorocyclotriphosphazene is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate PPE (gloves, safety glasses). Anhydrous solvents are flammable. Perform the reaction under an inert atmosphere.

3.2 Step-by-Step Synthesis Procedure

  • Flask Preparation: A 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reactant Addition: Hexachlorocyclotriphosphazene (3.48 g, 10 mmol) is dissolved in 100 mL of anhydrous THF and added to the flask.

  • Base and Nucleophile Solution: In a separate flask, this compound (1.02 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) are dissolved in 50 mL of anhydrous THF.

    • Causality Note: A 2-fold excess of triethylamine is used relative to the diamine to effectively scavenge the two equivalents of HCl produced during the formation of the spirocyclic ring.

  • Reaction Initiation: The solution from step 3 is transferred to an addition funnel and added dropwise to the stirring HCCP solution at room temperature over 30 minutes.

    • Causality Note: A slow, dropwise addition helps to control the initial exotherm of the reaction and can favor the formation of the monosubstituted spiro-product over di- or tri-substituted species.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux (approx. 66°C) and maintained for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature. A white precipitate of triethylammonium chloride (Et₃N·HCl) will have formed.

    • The precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with a small amount of THF.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude white solid or viscous oil.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Eluent System: A gradient of n-hexane/ethyl acetate (starting from 9:1 and gradually increasing the polarity to 1:1) is typically effective.

    • Fractions are collected and analyzed by TLC. Those containing the desired product are combined and the solvent is removed in vacuo to yield the pure monospiro-derivative.

Characterization and Data Validation

The structure and purity of the synthesized chiral phosphazene must be confirmed through a combination of spectroscopic techniques. The formation of a monospiro-derivative, (3R,4R)-N,N'-(tetrahydrofuran-3,4-diyl)pentachlorocyclotriphosphazene , is expected.

Figure 2: Logical representation of the substitution pattern on the phosphazene ring.

4.1 Spectroscopic Data (Hypothetical)

The following table summarizes the expected characterization data for the target compound.

Analysis Technique Expected Result Interpretation
³¹P NMR (CDCl₃) δ ≈ 20-25 ppm (t, 2P, JP-P = ~50-60 Hz), δ ≈ 5-10 ppm (d, 1P, JP-P = ~50-60 Hz)An AX₂ spin system confirms monosubstitution. The triplet corresponds to the two equivalent PCl₂ groups, and the doublet corresponds to the spiro-substituted P atom.
¹H NMR (CDCl₃) δ ≈ 3.5-4.5 ppm (m, 6H), δ ≈ 2.5-3.0 ppm (br s, 2H)Multiplets corresponding to the protons of the tetrahydrofuran ring. A broad singlet for the two N-H protons.
¹³C NMR (CDCl₃) δ ≈ 70-80 ppm (2C, -CH₂-O-), δ ≈ 55-65 ppm (2C, -CH-NH-)Signals consistent with the carbon atoms of the chiral diamine substituent.
High-Res Mass Spec (ESI+) m/z for [M+H]⁺ calculated: 418.8419; Found: 418.8421Confirms the molecular formula C₄H₈Cl₅N₅OP₃ and thus the successful substitution.

4.2 Data Summary Table

ParameterValue
Molecular Formula C₄H₈Cl₅N₅OP₃
Molecular Weight 417.83 g/mol
Appearance White crystalline solid
³¹P NMR (PCl₂) Chemical Shift ~22 ppm (triplet)
³¹P NMR (P-spiro) Chemical Shift ~8 ppm (doublet)
[M+H]⁺ (HRMS) 418.8419

Applications and Future Directions

The chiral phosphazene scaffold synthesized via this protocol is not merely a chemical curiosity but a platform for further development. Potential applications include:

  • Asymmetric Catalysis: The remaining P-Cl bonds can be substituted with other functional groups, such as phosphines or amines, to create novel chiral ligands for transition metal-catalyzed reactions.[1]

  • Medicinal Chemistry: These rigid, chiral structures can serve as unique scaffolds for designing enzyme inhibitors or receptor modulators. The stereochemistry is expected to play a critical role in biological interactions.[6][9][10]

  • Chiral Polymers: The monospiro derivative can be used as a monomer for ring-opening polymerization to produce chiral polyphosphazenes, materials with potential applications in chiral separations or as biocompatible materials.[13][14]

This protocol provides a reliable and reproducible method for accessing a valuable chiral building block, opening the door to a wide range of new chemical entities for researchers in materials science and drug discovery.

References

  • Phosphazenes. (2022). In Organophosphorus Chemistry (Vol. 52). Royal Society of Chemistry.
  • This compound | 480450-23-5. (n.d.). Benchchem.
  • Kolodiazhna, A. O., & Kolodiazhnyi, O. I. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Symmetry, 15(8), 1550. [Link]

  • Carriedo, G. A., & De La Mata, F. J. (2022). Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Omega, 7(33), 28493–28507. [Link]

  • Allcock, H. R. (1972). Recent advances in phosphazene (phosphonitrilic) chemistry. Chemical Reviews, 72(4), 315–356. [Link]

  • Gleria, M., & De Jaeger, R. (2001). Aspects of Phosphazene Research. Journal of Inorganic and Organometallic Polymers, 11(1), 1–45. [Link]

  • Kolodiazhna, A. O., & Kolodiazhnyi, O. I. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Symmetry, 15(8), 1550. [Link]

  • Cañeque, T., et al. (2011). Synthesis of Chiral Phosphazene Bases. Synlett, 2011(04), 541-545. [Link]

  • The Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Allcock, H. R., & Klingenberg, E. H. (1995). The Synthesis of Liquid Crystalline Phosphazenes Containing Chiral Mesogens. Macromolecules, 28(13), 4351–4360. [Link]

  • Allcock, H. R., & Klingenberg, E. H. (1995). Synthesis of Liquid Crystalline Phosphazenes Containing Chiral Mesogens. Macromolecules, 28(13), 4351-4360. [Link]

  • Gleria, M., et al. (2022). Cyclo- and Polyphosphazenes for Biomedical Applications. Molecules, 27(23), 8171. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Gleria, M., et al. (2022). Cyclo- and Polyphosphazenes for Biomedical Applications. IRIS UniPA. [Link]

  • Kumar, D., & Kadu, A. (2020). Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications. Molecules, 25(18), 4274. [Link]

  • De Jaeger, R., & Gleria, M. (2004). Phosphazenes: A Worldwide Insight. ResearchGate. [Link]

  • Elias, A. J., et al. (1998). Cyclocarbophosphazenes: Syntheses, Reactions and Properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 140(1), 203-242. [Link]

  • Allcock, H. R., & Visscher, K. B. (2021). Controlled Synthesis of Polyphosphazenes with Chain-Capping Agents. Polymers, 13(2), 229. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Characterization of Polyamine-Based Cyclophosphazene Hybrid Microspheres. RSC Advances, 11(34), 20853-20861. [Link]

Sources

(3R,4R)-Tetrahydrofuran-3,4-diamine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(3R,4R)-Tetrahydrofuran-3,4-diamine is a chiral, conformationally restricted diamine that has emerged as a significant building block in modern medicinal chemistry. Its rigid tetrahydrofuran (THF) core pre-organizes the two amine functionalities in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, complete with detailed synthetic and derivatization protocols.

Core Attributes and Medicinal Chemistry Rationale

The (3R,4R)-trans-configuration of the vicinal diamines on the THF ring imparts a unique three-dimensional geometry. This structural feature is particularly advantageous in drug design for several reasons:

  • Conformational Rigidity: The five-membered THF ring restricts the rotational freedom of the C-N bonds, reducing the entropic penalty upon binding to a target protein. This can translate to higher binding affinities.[1]

  • Stereochemically Defined Exit Vectors: The two amino groups serve as well-defined points for synthetic elaboration, allowing for the precise positioning of pharmacophoric elements in three-dimensional space.

  • Hydrogen Bonding Capabilities: The amine groups and the ether oxygen of the THF ring can participate in crucial hydrogen bond interactions with protein active sites, contributing to potent biological activity.

  • Improved Physicochemical Properties: The THF moiety can enhance solubility and other pharmacokinetic properties compared to more lipophilic carbocyclic analogues.

Key Therapeutic Applications

The most prominent application of scaffolds related to this compound is in the development of HIV-1 protease inhibitors . The groundbreaking work by Ghosh and coworkers on the design of darunavir, a potent and widely used antiretroviral drug, highlighted the critical role of a bis-tetrahydrofuranyl (bis-THF) urethane moiety in achieving high potency against both wild-type and drug-resistant HIV-1 strains.[2] The bis-THF ligand makes extensive hydrogen bonding interactions with the backbone atoms of the HIV-1 protease active site.[2][3]

Building on this success, further research has explored the incorporation of amino groups onto the bis-THF scaffold to create additional interactions with the flap region of the protease.[3] This strategy has led to the development of inhibitors with improved antiviral activity against highly resistant HIV-1 variants.[3]

While less documented, the structural and electronic properties of this compound make it an attractive candidate for investigation in other therapeutic areas where constrained diamines are known to be effective, such as in the design of:

  • BACE1 inhibitors for Alzheimer's disease.[4][5][6][7][8]

  • DPP-4 inhibitors for type 2 diabetes.[1][9][10][11][12]

Synthesis of the this compound Scaffold

A stereoselective synthesis of this compound can be envisioned starting from a readily available chiral precursor, such as L-tartaric acid. The following protocol is a representative, multi-step synthesis.

Protocol 1: Stereoselective Synthesis from L-Tartaric Acid

This protocol outlines a plausible synthetic route. Researchers should consult the primary literature for detailed experimental conditions and characterization data.[13][14][15][16]

Workflow Diagram:

G cluster_0 Synthesis of this compound start L-Tartaric Acid step1 Protection & Diesterification start->step1 e.g., Acetonide protection, then esterification step2 Reduction to Diol step1->step2 e.g., LiAlH4 step3 Mesylation step2->step3 MsCl, Et3N step4 Intramolecular Cyclization step3->step4 Base (e.g., NaH) step5 Azide Displacement (SN2) step4->step5 NaN3, DMF step6 Reduction of Diazide step5->step6 e.g., H2, Pd/C or PPh3, H2O end_product This compound step6->end_product

A plausible synthetic pathway.

Step-by-Step Methodology:

  • Protection and Esterification of L-Tartaric Acid:

    • Protect the diol of L-tartaric acid, for example, as an acetonide.

    • Esterify the two carboxylic acid groups (e.g., to form the dimethyl or diethyl ester).

  • Reduction to the Diol:

    • Reduce the diester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the corresponding diol.

  • Mesylation of the Diol:

    • Selectively mesylate the primary hydroxyl groups of the resulting diol using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a chlorinated solvent (e.g., dichloromethane).

  • Intramolecular Cyclization to form the Tetrahydrofuran Ring:

    • Treat the dimesylate with a strong base (e.g., sodium hydride) in an appropriate solvent to induce an intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring.

  • Stereospecific Azide Displacement:

    • Displace the remaining mesylate groups with azide ions (e.g., using sodium azide in DMF). This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to afford the desired (3R,4R)-diazide.

  • Reduction of the Diazide to the Diamine:

    • Reduce the diazide to the corresponding diamine. This can be achieved through catalytic hydrogenation (H₂, Pd/C) or a Staudinger reaction (triphenylphosphine followed by water).

  • Purification:

    • The final product should be purified by column chromatography or crystallization to yield this compound.

Incorporation of the Scaffold into Drug Candidates

The this compound can be readily incorporated into larger molecules through standard transformations of the primary amine groups. The following protocols detail two of the most common methods: N-acylation and reductive amination.

Protocol 2: N-Acylation of this compound

This protocol describes the formation of an amide bond, a common linkage in many drug molecules.

Workflow Diagram:

G cluster_1 N-Acylation Protocol cluster_2 Reagents diamine This compound coupling Coupling Reaction diamine->coupling product N-Acylated Product coupling->product carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->coupling coupling_reagent Coupling Reagent (e.g., HATU, HBTU) coupling_reagent->coupling base Base (e.g., DIPEA) base->coupling

General N-acylation workflow.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[17][18][19]

  • Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)[20][21]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and the peptide coupling reagent (1.1 eq.) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Diamine and Base: In a separate flask, dissolve this compound (1.0 eq.) and DIPEA (2.2 eq.) in the anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note on Selectivity: For mono-acylation, one of the amine groups must be protected prior to the coupling reaction. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Protocol 3: Reductive Amination with this compound

This protocol is useful for forming C-N single bonds and introducing alkyl substituents on the nitrogen atoms.

Workflow Diagram:

G cluster_3 Reductive Amination Protocol cluster_4 Reagents diamine This compound imine_formation Imine/Iminium Formation diamine->imine_formation reduction In situ Reduction imine_formation->reduction product N-Alkylated Product reduction->product carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') carbonyl->imine_formation reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction

General reductive amination workflow.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Mild reducing agent (e.g., sodium triacetoxyborohydride - NaBH(OAc)₃ or sodium cyanoborohydride - NaBH₃CN)[22][23][24][25]

  • Aprotic solvent (e.g., dichloromethane - DCM, dichloroethane - DCE, or THF)[22]

  • Acetic acid (catalytic amount, may be required)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen solvent.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq.), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Note on Over-Alkylation: To prevent dialkylation when reacting with a primary amine, it is advisable to use a mono-protected derivative of the diamine.

Structure-Activity Relationship (SAR) Insights

When incorporating the this compound scaffold, it is crucial to consider the following SAR principles:

Modification SitePotential Impact
Nitrogen Substituents Directly modulate interactions with the target protein. Can be tailored for potency, selectivity, and pharmacokinetic properties.
Stereochemistry The (3R,4R) configuration is often critical for optimal binding. Diastereomers, such as the (3R,4S)-cis isomer, may exhibit significantly different biological activity.
THF Ring Substituents Substitution on the THF ring itself can be explored to probe for additional binding pockets and to fine-tune physicochemical properties.

Conclusion

This compound is a powerful and versatile chiral building block for the design of novel therapeutic agents. Its conformationally restricted nature and stereochemically defined functional groups offer a distinct advantage in achieving high-affinity and selective interactions with biological targets. The protocols provided herein serve as a guide for the synthesis and derivatization of this valuable scaffold, enabling its broader application in drug discovery programs.

References

  • Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 59(17), 8089-8104.
  • Bouzrou, M., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Moroccan Journal of Chemistry, 5(3), 486-492.
  • Mitsuya, H., et al. (2015). Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere. Journal of Medicinal Chemistry, 58(15), 6214-6227.
  • Ghosh, A. K., et al. (2013). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. ACS Medicinal Chemistry Letters, 4(10), 949-954.
  • Ghosh, A. K., et al. (2013). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 11(38), 6599-6611.
  • Fernandes, P. S., & Kumar, P. (2009). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Molecules, 14(11), 4616-4631.
  • Ghosh, A. K., & Brindisi, M. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 20(4), 6924-6963.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 279, 1-38.
  • El-Faham, A., & Albericio, F. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(2), 335-343.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
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  • Tomovic, K., et al. (2020).
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  • Reddy, D. S., & Kumar, M. (2009). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 6(3), 258-287.
  • McKinnell, R. M., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(7), 1898-1904.
  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(7), 897.
  • Myers, A. (n.d.).
  • He, H., et al. (2019). Natural compounds with DPP-4 inhibitory effects: Implications for the treatment of diabetes. Journal of Ethnopharmacology, 237, 193-205.
  • Emmetiere, F., & Grenning, A. J. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry, 85(3), 1759-1770.
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  • Valeur, E., & Bradley, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-119.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 279, 1-38.
  • Pihko, P. M., et al. (2009).
  • Kim, D., et al. (2010). Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4113-4117.
  • Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10680-10702.
  • Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1117-1128.
  • Read, J., & Suphioglu, C. (2014). 4,6-Diarylaminothiazines as BACE1 Inhibitors and Their Use for the Reduction of Beta-Amyloid Production. ACS Medicinal Chemistry Letters, 5(8), 920-924.
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  • D'Alarcao, M. (2019). Novel DPP-4 Inhibitors Against Diabetes. Current Medicinal Chemistry, 26(15), 2736-2757.
  • Duhamel, P., & Duhamel, L. (1993). SYNTHESIS OF (2R,3R) 0,0-DIPIVALOYLTARTARIC ACID (DPTA) AND OF (2R,3R) 0,0-DI(ADAMANTANE-1 CARBONYL) TARTARIC ACID (DATA), USEFUL CHIRAL REAGENTS FOR ASYMMETRIC PROTONATIONS.

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Protocol for N-Functionalization of (3R,4R)-Tetrahydrofuran-3,4-diamine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(3R,4R)-Tetrahydrofuran-3,4-diamine is a chiral scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its constrained cyclic backbone and stereochemically defined vicinal diamines make it a privileged building block for synthesizing complex molecules, including pharmaceutical agents, chiral ligands, and organocatalysts. The presence of two nucleophilic nitrogen atoms, however, presents a distinct synthetic challenge: achieving selective functionalization. This guide provides a comprehensive overview of robust protocols for the N-functionalization of this diamine, focusing on key transformations such as reductive amination, N-acylation, and strategies for achieving selective mono-functionalization. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses critical parameters to ensure reproducible and high-yielding outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Tetrahydrofuran Diamine Core

The tetrahydrofuran ring system is a common motif in numerous natural products.[3] The introduction of a chiral diamine moiety onto this scaffold, as in this compound, creates a versatile synthon for drug discovery. The rigid tetrahydrofuran backbone conformationally restrains the two amino groups, presenting them in a specific spatial orientation that is highly valuable for designing molecules that interact with biological targets like enzymes and receptors with high specificity.

The primary challenge in derivatizing this molecule lies in controlling the reactivity of its two primary amine groups. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, creating significant purification challenges and lowering the yield of the desired compound. Therefore, a chemist's ability to selectively modify one or both nitrogen atoms is paramount. This document outlines reliable methods to achieve these transformations.

Core Functionalization Strategies

The N-functionalization of this compound can be broadly categorized into three key strategies: N-alkylation, N-acylation, and N-arylation. The choice of method depends on the desired final product and the required level of selectivity.

Workflow of N-Functionalization Pathways

Functionalization_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_selective Selective Mono-Functionalization start This compound reductive_amination Reductive Amination (R-CHO/Ketone, Reducing Agent) start->reductive_amination amide_coupling Amide Coupling (R-COOH, Coupling Agent) start->amide_coupling acyl_chloride Acylation (R-COCl, Base) start->acyl_chloride protect Protect one Amine (e.g., Boc-Anhydride) start->protect Controlled Stoichiometry mono_alkyl Mono-N-Alkyl Product reductive_amination->mono_alkyl 1.1 eq. Aldehyde di_alkyl Di-N-Alkyl Product reductive_amination->di_alkyl 2.2 eq. Aldehyde mono_acyl Mono-N-Acyl Product amide_coupling->mono_acyl acyl_chloride->mono_acyl functionalize Functionalize Free Amine (Alkylation or Acylation) protect->functionalize deprotect Deprotect (e.g., TFA/HCl) functionalize->deprotect deprotect->mono_alkyl deprotect->mono_acyl

Caption: General strategies for the N-functionalization of the diamine scaffold.

Protocol I: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and widely used method for forming carbon-nitrogen bonds, effectively avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[4] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of an amine with an aldehyde or ketone, which is then immediately reduced by a mild reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[5][6] Its mild nature and steric bulk make it highly selective for the protonated iminium ion intermediate over the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde/ketone to an alcohol and allows for a one-pot procedure.[6][7]

  • Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred as they are compatible with STAB and effectively solvate the reaction intermediates.[5][6] Tetrahydrofuran (THF) is also a viable option.[6]

  • Stoichiometry: The molar ratio of the aldehyde or ketone to the diamine is the primary means of controlling the reaction outcome between mono- and di-alkylation.

Detailed Step-by-Step Protocol: Mono-N-Alkylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the diamine in anhydrous DCE or DCM (to a concentration of approx. 0.1 M).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine/iminium formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the mixture in portions over 5 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting diamine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-N-alkylated product.

Note: For Di-N-Alkylation , increase the equivalents of the aldehyde/ketone to ≥2.2 and NaBH(OAc)₃ to ≥3.0 equivalents.

Protocol II: N-Acylation for Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, particularly in drug development. This can be achieved by reacting the diamine with either an activated carboxylic acid derivative or a more reactive species like an acyl chloride.

Method A: Using Peptide Coupling Reagents

This method involves activating a carboxylic acid in situ to facilitate its reaction with the amine.

Causality Behind Experimental Choices:

  • Coupling Reagents: A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®, is commonly used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additive Role: The additive (HOBt/Oxyma) traps this unstable intermediate to form an active ester. This secondary intermediate is less prone to racemization (if the acid is chiral) and reacts cleanly with the amine to form the amide bond, improving overall efficiency.

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize any acidic byproducts and maintain a favorable reaction pH.

Detailed Step-by-Step Protocol: Mono-N-Acylation
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), EDC (1.1 equiv), and HOBt (1.1 equiv) in an anhydrous solvent like Dimethylformamide (DMF) or DCM.

  • Activation: Stir the mixture at 0 °C (ice bath) for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1-1.2 equiv) and DIPEA (1.5 equiv) in the same solvent to the activated acid mixture. Using a slight excess of the diamine can help favor mono-acylation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction progress via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization.

Method B: Using Acyl Chlorides

Acyl chlorides are highly reactive and offer a rapid method for acylation.

Causality Behind Experimental Choices:

  • Reactivity: The high electrophilicity of the acyl chloride carbonyl carbon allows for a fast reaction with the amine nucleophile.

  • Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting diamine and render it unreactive.[8]

Detailed Step-by-Step Protocol: Mono-N-Acylation with Acyl Chloride
  • Reaction Setup: Dissolve this compound (2.0 equiv, using a large excess favors mono-acylation) and triethylamine (2.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 equiv) dropwise as a solution in DCM. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring & Work-up: Follow steps 5-8 as described in the coupling reagent protocol.

Strategy for Selective Mono-Functionalization

For applications requiring a single, unambiguous modification, a protecting group strategy is the most robust approach. This involves temporarily blocking one of the amino groups, performing the desired functionalization on the free amine, and then removing the protecting group.

Workflow for Selective Mono-Functionalization

Selective_Mono_Functionalization A Start: This compound B Step 1: Protection Add Boc₂O (1.0 eq) in THF/H₂O or DCM A->B Selective Protection C Intermediate: Mono-Boc Protected Diamine B->C D Step 2: Functionalization Perform N-Alkylation or N-Acylation on the free NH₂ group C->D Purify then React E Intermediate: Protected, Functionalized Product D->E F Step 3: Deprotection Add TFA in DCM or 4M HCl in Dioxane E->F Acidic Cleavage G Final Product: Pure Mono-Functionalized Diamine F->G

Caption: A robust three-step workflow for achieving selective mono-functionalization.

Protocol: Mono-Boc Protection
  • Setup: Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.

  • Reagent Addition: Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equiv) dissolved in a small amount of THF dropwise. Using slightly less than one equivalent of Boc₂O helps minimize the formation of the di-protected byproduct.

  • Reaction: Stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up & Purification: Concentrate the mixture to remove THF, then extract with ethyl acetate. The desired mono-protected product often has different solubility and polarity compared to the starting material and di-protected species, allowing for purification via column chromatography.

Once the pure mono-Boc protected diamine is isolated, it can be used in the N-alkylation or N-acylation protocols described previously. The final deprotection is readily achieved by stirring the protected compound in a solution of trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, followed by evaporation and neutralization.

Summary of Methodologies

Method Primary Reagents Selectivity Control Key Advantages Considerations
Mono-N-Alkylation Aldehyde/Ketone (1.1 eq), NaBH(OAc)₃StoichiometryMild conditions, high functional group tolerance.[5]Selectivity can be challenging; may require optimization.
Di-N-Alkylation Aldehyde/Ketone (>2.2 eq), NaBH(OAc)₃StoichiometryStraightforward for symmetrical products.Requires excess reagents.
Mono-N-Acylation (Coupling) R-COOH, EDC, HOBtStoichiometry, slow additionBroad substrate scope, good for sensitive molecules.[9]Reagents can be expensive; purification from byproducts needed.
Mono-N-Acylation (Acyl Chloride) R-COCl, BaseStoichiometry (excess diamine)Fast and high-yielding.Acyl chlorides can be moisture-sensitive; less functional group tolerance.
Selective Mono-functionalization Boc₂O, then functionalization, then acidProtecting groupUnambiguous selectivity, provides pure mono-product.Multi-step process increases time and can lower overall yield.

Conclusion

The this compound scaffold is a valuable asset for constructing stereochemically defined molecules. Mastery over its N-functionalization is essential for leveraging its full potential. Direct methods like reductive amination and acylation can be controlled by careful management of stoichiometry, providing rapid access to derivatives. For applications demanding absolute regiochemical purity, a protecting group strategy, while more laborious, offers an unparalleled level of control. The protocols and strategic insights provided herein serve as a robust foundation for researchers to confidently and efficiently synthesize novel derivatives for applications in drug discovery and beyond.

References

  • [10] Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: (3R,4R)-Tetrahydrofuran-3,4-diamine in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (3R,4R)-Tetrahydrofuran-3,4-diamine in Asymmetric Catalysis

This compound is a C2-symmetric chiral diamine recognized for its potential as a versatile building block in the synthesis of advanced ligands for asymmetric catalysis.[1] Its rigid tetrahydrofuran backbone imparts a well-defined stereochemical environment, a critical feature for inducing high enantioselectivity in metal-catalyzed reactions. The vicinal diamine functionalities serve as key coordination points for metal centers, and their (3R,4R) configuration offers a specific chiral pocket to direct the stereochemical outcome of a catalytic transformation. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of numerous chiral catalysts and pharmaceuticals.[2]

The C2-symmetry of ligands derived from this diamine is particularly advantageous as it can simplify the analysis of catalytic cycles and reduce the number of possible diastereomeric transition states, often leading to higher enantiomeric excesses in the desired products.[3] This application note provides a detailed guide to the synthesis of common ligand classes using this compound as a chiral scaffold, focusing on the underlying principles and offering detailed, actionable protocols.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful ligand synthesis.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Stereochemistry (3R,4R)[1]
Appearance Not specified, typically a solid or oil
CAS Number 480450-23-5[1]

Application I: Synthesis of Chiral Schiff Base (Salen-type) Ligands

Schiff base ligands, particularly salen-type ligands, are a cornerstone of coordination chemistry and have been extensively used in a wide array of catalytic processes. The condensation of a diamine with two equivalents of a salicylaldehyde derivative yields a tetradentate ligand capable of forming stable complexes with a variety of transition metals.

Mechanistic Rationale

The synthesis of Schiff bases proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by a dehydration step to form the characteristic imine (azomethine) bond. The reaction is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate. The C2-symmetry of the this compound is directly transferred to the resulting tetradentate ligand, creating a chiral environment around the metal center it will later coordinate.

Diagram: Synthesis of a Chiral Salen-type Ligand

G cluster_reactants Reactants cluster_process Process cluster_products Products diamine (3R,4R)-Tetrahydrofuran- 3,4-diamine condensation Condensation Reaction (e.g., Reflux in Ethanol, Acid Catalyst) diamine->condensation salicylaldehyde 2 eq. Substituted Salicylaldehyde salicylaldehyde->condensation ligand C2-Symmetric Tetradentate Schiff Base Ligand condensation->ligand water 2 H₂O condensation->water

Caption: General workflow for Schiff base ligand synthesis.

Detailed Experimental Protocol: Synthesis of a Salen-type Ligand

This protocol is a generalized procedure based on established methods for the synthesis of Schiff bases from diamines and salicylaldehydes.

Materials:

  • This compound (1.0 mmol)

  • Substituted Salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) (2.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL). Add the substituted salicylaldehyde (2.0 mmol) to this solution.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the imine product can be visualized by the appearance of a new, less polar spot. The reaction is typically complete within 2-4 hours.

  • Isolation of the Ligand: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base ligand will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The ligand can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified ligand under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum are indicative of successful Schiff base formation.

Application II: Synthesis of Chiral Diphosphine Ligands

Chiral diphosphine ligands are a class of "privileged ligands" in asymmetric catalysis, particularly in asymmetric hydrogenation reactions. The synthesis of such ligands from this compound would involve the formation of P-N bonds, typically through the reaction of the diamine with a chlorophosphine.

Mechanistic Considerations

The synthesis of aminophosphine ligands from diamines and chlorophosphines is a nucleophilic substitution reaction. The nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic phosphorus center of the chlorophosphine and displacing the chloride leaving group. A non-nucleophilic base is often required to scavenge the HCl generated during the reaction. The stereochemical information from the chiral diamine is retained in the final diphosphine ligand.

Diagram: Synthesis of a Chiral Diphosphine Ligand

G cluster_reactants Reactants cluster_process Process cluster_products Products diamine (3R,4R)-Tetrahydrofuran- 3,4-diamine nucleophilic_substitution Nucleophilic Substitution (Anhydrous Solvent, Inert Atmosphere) diamine->nucleophilic_substitution chlorophosphine 2 eq. R₂PCl (e.g., Chlorodiphenylphosphine) chlorophosphine->nucleophilic_substitution base Base (e.g., Triethylamine) base->nucleophilic_substitution diphosphine C2-Symmetric Diphosphine Ligand nucleophilic_substitution->diphosphine salt [Base-H]Cl nucleophilic_substitution->salt

Caption: General workflow for diphosphine ligand synthesis.

Detailed Experimental Protocol: Synthesis of a Diphosphine Ligand

This protocol is a generalized procedure based on standard methods for the synthesis of aminophosphine ligands. Caution: Chlorophosphines are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

Materials:

  • This compound (1.0 mmol)

  • Chlorodiphenylphosphine (2.0 mmol)

  • Anhydrous Triethylamine (2.2 mmol)

  • Anhydrous Toluene (20 mL)

  • Schlenk flask and line

  • Syringes for liquid transfers

  • Standard glassware for workup and purification under inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reactant Addition: Dissolve this compound (1.0 mmol) and anhydrous triethylamine (2.2 mmol) in anhydrous toluene (10 mL) in the Schlenk flask.

  • Slow Addition of Chlorophosphine: In a separate Schlenk flask, prepare a solution of chlorodiphenylphosphine (2.0 mmol) in anhydrous toluene (10 mL). Add this solution dropwise to the stirred solution of the diamine and base at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by ³¹P NMR spectroscopy. The disappearance of the chlorophosphine signal and the appearance of a new signal corresponding to the product will indicate the progress of the reaction.

  • Workup: After the reaction is complete, the triethylamine hydrochloride salt will have precipitated. Remove the salt by filtration under an inert atmosphere. Wash the solid with anhydrous toluene.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The diphosphine ligand can be purified by crystallization from an appropriate solvent (e.g., hexane) or by column chromatography on silica gel under an inert atmosphere.

  • Characterization: Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry, to confirm its structure and purity.

Applications in Asymmetric Catalysis: A Prospective Outlook

While specific, published applications of ligands derived directly from this compound are not readily found in the surveyed literature, the classes of ligands described above are known to be highly effective in a variety of asymmetric transformations.

  • Salen-Metal Complexes: Chiral salen complexes are renowned for their catalytic activity in asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions. A complex formed from a this compound-derived salen ligand and a suitable metal (e.g., Mn(III), Cr(III), Co(II)) would be a prime candidate for these transformations.

  • Diphosphine-Metal Complexes: Chiral diphosphine ligands are extensively used in complex with rhodium and ruthenium for the asymmetric hydrogenation of prochiral olefins and ketones, often affording products with exceptionally high enantiomeric excess. An Rh(I) or Ru(II) complex of a diphosphine ligand derived from this compound would be a logical choice for catalyzing such reductions.

Conclusion and Future Directions

This compound presents a structurally intriguing and promising scaffold for the development of novel C2-symmetric ligands for asymmetric catalysis. The protocols detailed herein for the synthesis of Schiff base and diphosphine ligands provide a solid foundation for researchers to explore the potential of this chiral building block. The inherent rigidity and well-defined stereochemistry of the tetrahydrofuran core are expected to translate into high levels of enantiocontrol in catalytic applications. Further research is warranted to synthesize and characterize specific ligands derived from this diamine and to evaluate their performance in a broad range of asymmetric transformations. Such studies will undoubtedly contribute to the expanding toolbox of chiral ligands available to synthetic chemists, enabling the efficient and selective synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.

References

  • C2-Symmetric ligands. In Wikipedia; 2023. Available at: [Link].

  • PubChem Compound Summary for CID 14171650, this compound. National Center for Biotechnology Information. Available at: [Link].

  • Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Advance Article.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Trost, B. M. (1995). Asymmetric allylic alkylation, an enabling methodology. Accounts of Chemical Research, 28(9), 355-364.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews, 45(22), 6224-6237.

Sources

Application Notes & Protocols: (3R,4R)-Tetrahydrofuran-3,4-diamine as a Versatile Chiral Precursor for High-Potency Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Abstract & Scope

The demand for enantiomerically pure compounds in drug discovery is relentless, driven by the need for enhanced potency, selectivity, and improved safety profiles. Chiral vicinal diamines are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of pharmaceuticals and catalysts.[1] This document provides a detailed technical guide on the application of (3R,4R)-tetrahydrofuran-3,4-diamine, a conformationally constrained and stereochemically defined building block, for the synthesis of potent, biologically active molecules. The tetrahydrofuran motif is prevalent in numerous natural products and approved drugs, valued for its favorable physicochemical properties and ability to engage in specific hydrogen bonding interactions with biological targets.[2][3] We will explore the synthesis of this precursor, provide detailed protocols for its derivatization, and present a case study on its successful incorporation into highly potent HIV-1 protease inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The this compound Scaffold: A Profile

The unique architecture of this compound offers several distinct advantages in rational drug design. The tetrahydrofuran ring locks the vicinal diamines in a specific spatial orientation, reducing conformational flexibility and allowing for more precise and predictable interactions with target proteins. This pre-organization can lead to a significant entropic advantage in binding, resulting in higher affinity and potency. The diamine functionalities serve as versatile synthetic handles for introducing a wide range of substituents, enabling fine-tuning of pharmacological properties.

Physicochemical Properties
PropertyValueSource
IUPAC Name (3R,4R)-oxolane-3,4-diamine[4]
CAS Number 480450-23-5[4][5]
Molecular Formula C₄H₁₀N₂O[4]
Molecular Weight 102.14 g/mol [4]
Appearance Varies (typically an oil or low-melting solid)N/A
Purity Commercially available at ≥95%[5]
Predicted logP -1.9[4]
Storage and Handling

This compound is an amine and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation from atmospheric CO₂ and moisture.

Conceptual Synthesis of the Chiral Precursor

The enantiopurity of the starting diamine is critical for the synthesis of stereochemically defined final compounds. While multiple synthetic routes are possible, a common strategy involves starting from a readily available chiral pool material, such as L-tartaric acid. This ensures that the desired stereochemistry is established early and carried through the synthesis.

Synthetic_Concept A L-Tartaric Acid (Chiral Pool) B Diol Protection & Functional Group Manipulation A->B Multi-step conversion C Key Intermediate (e.g., Diazide or Dimesylate) B->C Activation D Intramolecular Cyclization E Tetrahydrofuran Core C->E S_N2-type cyclization F Reduction of Azides/Displacement of Mesylates E->F Amine formation G (3R,4R)-tetrahydrofuran -3,4-diamine F->G

Caption: Conceptual workflow for the synthesis of the chiral diamine.

This generalized pathway highlights a key strategy: leveraging a natural chiral starting material to set the stereocenters, followed by functional group interconversions to build the necessary functionalities for a ring-closing reaction, and finally, installation of the diamine groups.

Application Case Study: Potent HIV-1 Protease Inhibitors

A prominent and highly successful application of the tetrahydrofuran scaffold is in the design of HIV-1 protease inhibitors. The tetrahydrofuran moiety, particularly when bis-functionalized, serves as a highly effective P2 ligand, a component of the inhibitor that binds to the S2 subsite of the HIV protease active site.[6] Its rigid structure and oxygen atom allow for potent van der Waals and hydrogen bonding interactions with the enzyme's backbone atoms, which is a key strategy for overcoming drug resistance.[7]

Design Rationale and Mechanism of Potency

Incorporating the this compound core allows for the synthesis of non-peptidic inhibitors with improved pharmacokinetic properties. The diamine groups act as anchor points to append other critical pharmacophoric elements, such as sulfonamides or hydroxyethylamine isosteres, which mimic the transition state of the natural substrate. The specific (3R,4R) stereochemistry is crucial; studies have shown that epimers with different stereochemistry are significantly less potent, highlighting the importance of precise spatial arrangement for optimal binding in the enzyme's active site.[7]

Inhibitor_Design cluster_0 Inhibitor Synthesis Workflow cluster_1 Biological Validation Precursor (3R,4R)-THF-Diamine Chiral Scaffold Coupling Amide Coupling R-COOH, Coupling Agents Precursor->Coupling Step 1 Intermediate Diamide Intermediate R-CO-NH-... Coupling->Intermediate Step 2 Final Final Inhibitor Further Modification/ Deprotection Intermediate->Final Step 3 Assay HIV-1 Protease Assay Enzyme Kinetics Final->Assay Testing Data Potency Data K_i, IC_50 Assay->Data

Caption: Workflow from chiral precursor to biological evaluation.

Structure-Activity Relationship (SAR) Data

The derivatization of the tetrahydrofuran core has led to inhibitors with picomolar potency. The following table, adapted from literature data, illustrates how modifications to a bis-tetrahydrofuran (bis-THF) ligand impact inhibitory activity.[7]

CompoundR Group on THF RingKᵢ (pM)Antiviral IC₅₀ (nM)
23a -H1511
23b (S)-OMe1511
23c (R)-OMe2.92.4
23d (R)-OEt4.44.3

Analysis: The data clearly demonstrates the profound impact of stereochemistry. The introduction of a methoxy group (compare 23a and 23b/c ) enhances potency, but only when it possesses the (R)-configuration (23c ), which is nearly five times more potent than its (S)-epimer (23b ).[7] An X-ray crystal structure of compound 23c bound to HIV-1 protease confirmed that the (R)-methoxy group forms additional favorable interactions within the active site.[7] This underscores the causality behind experimental choices: precise, stereocontrolled derivatization is key to achieving maximal potency.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the protection and derivatization of this compound.

Protocol 1: Di-Boc Protection of this compound

Principle: This protocol describes the protection of both amine functionalities with the tert-butyloxycarbonyl (Boc) group. This is a crucial first step in many synthetic sequences to prevent unwanted side reactions of the nucleophilic amines, allowing for selective modification of other parts of a molecule.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.Quantity
(3R,4R)-THF-DiamineC₄H₁₀N₂O102.14-1.0 g (9.79 mmol)
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25-4.70 g (21.5 mmol, 2.2 eq)
Triethylamine (TEA)C₆H₁₅N101.19-3.4 mL (24.5 mmol, 2.5 eq)
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous50 mL
Saturated NaHCO₃ (aq)---30 mL
Brine---30 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • Dissolve this compound (1.0 g, 9.79 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Add triethylamine (3.4 mL, 24.5 mmol) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (4.70 g, 21.5 mmol) in 10 mL of DCM over 15 minutes. Causality: The base (TEA) is required to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product. The slow addition at 0°C helps to control the exothermicity of the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is fully consumed.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Causality: The aqueous washes remove excess reagents and salts, simplifying purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure di-Boc protected product.

Expected Results: The product, di-tert-butyl ((3R,4R)-tetrahydrofuran-3,4-diyl)dicarbamate, is typically a white solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Mono-Amide Coupling with a Carboxylic Acid

Principle: This protocol details the formation of an amide bond between one of the amine groups of the diamine and a generic carboxylic acid using a standard peptide coupling agent like HATU. This reaction is fundamental for building larger, more complex molecules from the diamine scaffold. For mono-acylation, the diamine starting material would typically be used in excess. For this protocol, we assume a di-acylation for simplicity, which is common in creating symmetrical inhibitors.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.Quantity
(3R,4R)-THF-DiamineC₄H₁₀N₂O102.14-102 mg (1.0 mmol)
Carboxylic Acid (R-COOH)VariesVaries-2.2 mmol (2.2 eq)
HATUC₁₀H₁₅F₆N₆OP380.23-836 mg (2.2 mmol, 2.2 eq)
DIPEAC₈H₁₉N129.24-0.7 mL (4.0 mmol, 4.0 eq)
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous10 mL
Water, Ethyl Acetate, LiCl (5% aq)---As needed
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (2.2 mmol) and HATU (836 mg, 2.2 mmol) in anhydrous DMF (5 mL). Causality: An inert atmosphere is used to prevent moisture from hydrolyzing the activated carboxylic acid intermediate.

  • Add DIPEA (0.7 mL, 4.0 mmol) to the solution and stir for 15 minutes at room temperature. This is the 'pre-activation' step, where the carboxylic acid is converted to a highly reactive acyl-uronium species.

  • In a separate flask, dissolve this compound (102 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add the diamine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous LiCl (3 x 30 mL). Causality: The LiCl wash is particularly effective at removing residual DMF, which can be difficult to remove under vacuum.

  • Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diamide product by flash column chromatography or preparative HPLC.

Self-Validation: The successful synthesis of the target diamide is confirmed by analytical data. In ¹H NMR, the appearance of new amide N-H protons and signals corresponding to the "R" group of the carboxylic acid are expected. High-resolution mass spectrometry (HRMS) should provide an exact mass measurement consistent with the molecular formula of the desired product, confirming its identity.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of complex, biologically active molecules. Its conformationally constrained framework and stereochemically defined amine handles provide a robust platform for rational drug design. As demonstrated in the case of HIV-1 protease inhibitors, strategic derivatization of this scaffold can lead to compounds with exceptional potency and specificity. The protocols detailed herein provide a reliable foundation for researchers to incorporate this valuable precursor into their synthetic programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Ghosh, A. K., et al. (2006). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society.
  • Organic Chemistry Portal (2023). Tetrahydrofuran synthesis. Organic-chemistry.org. Available at: [Link]

  • MDPI (2023). Plant-Derived Bioactive Compounds: Exploring Neuroprotective, Metabolic, and Hepatoprotective Effects for Health Promotion and Disease Prevention. MDPI.com. Available at: [Link]

  • RSC Publishing (2023). A binaphthalimide motif as a chiral scaffold for thermally activated delayed fluorescence with circularly polarized luminescence activity. Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate (2023). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • PMC (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information. Available at: [Link]

  • PMC (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. National Center for Biotechnology Information. Available at: [Link]

Sources

(3R,4R)-Tetrahydrofuran-3,4-diamine: A Chiral Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(3R,4R)-Tetrahydrofuran-3,4-diamine , a chiral vicinal diamine built upon a tetrahydrofuran framework, has emerged as a valuable building block in modern organic synthesis. Its rigid, stereochemically defined structure makes it a compelling starting material for the development of novel chiral ligands, catalysts, and biologically active molecules. This guide provides an in-depth exploration of experimental procedures involving this versatile diamine, offering detailed protocols and insights for researchers in drug discovery and chemical development.

Core Properties and Handling

PropertyValueSource
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
CAS Number 480450-23-5
Appearance Liquid
Purity Typically ≥95%

Safety and Handling: As with all amine-containing compounds and tetrahydrofuran derivatives, appropriate safety precautions are essential. Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn. Store the compound in a tightly sealed container in a cool, dry place.

Key Synthetic Applications & Protocols

The primary utility of this compound lies in its role as a chiral precursor for more complex molecules, particularly in the realm of asymmetric catalysis. The two primary amino groups provide reactive handles for the synthesis of a variety of derivatives.

Synthesis of Chiral Bis(phosphine) Ligands

Causality Behind Experimental Choices: The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. Anhydrous and inert conditions are necessary to prevent the hydrolysis of the chlorophosphine reagent and the oxidation of the final phosphine ligand. The choice of solvent is typically a non-protic solvent like tetrahydrofuran (THF) to ensure the stability of the reactants and intermediates.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of triethylammonium chloride. The final product should be characterized by multinuclear NMR spectroscopy (³¹P and ¹³C NMR) to confirm the formation of the P-N bonds and the overall structure.

Experimental Workflow for Bis(phosphine) Ligand Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Dissolve this compound and triethylamine in anhydrous THF under inert atmosphere (e.g., Argon). cool Cool the solution to 0 °C. prep_reagents->cool add_phosphine Slowly add chlorodiphenylphosphine dropwise to the cooled solution. cool->add_phosphine warm_stir Allow the reaction to warm to room temperature and stir for several hours. add_phosphine->warm_stir filter Filter the reaction mixture to remove triethylammonium chloride precipitate. warm_stir->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify the crude product by chromatography on silica gel under inert atmosphere. concentrate->purify

Caption: General workflow for the synthesis of a bis(phosphine) ligand.

Detailed Protocol (Adapted from similar syntheses):

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (2.1 eq) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture under argon to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous THF.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a deoxygenated eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine) to afford the pure bis(phosphine) ligand.

  • Characterization: Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry.

Synthesis of Chiral Imidazoline Derivatives

Chiral imidazolines are another important class of ligands for asymmetric catalysis and also serve as valuable synthetic intermediates.[1] They are typically synthesized through the cyclocondensation of a vicinal diamine with an aldehyde.

Causality Behind Experimental Choices: The choice of an oxidizing agent, such as iodine or N-bromosuccinimide, is critical to facilitate the cyclization and subsequent aromatization to the imidazoline ring. A base is often added to neutralize the acid generated during the reaction. The reaction is typically carried out at room temperature or with gentle heating.

Self-Validating System: The reaction can be monitored by TLC for the consumption of the starting materials. The final product's structure can be confirmed by NMR spectroscopy (disappearance of the diamine protons and appearance of the characteristic imidazoline protons) and mass spectrometry.

Experimental Workflow for Imidazoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification mix_reagents Combine this compound, an aldehyde, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., CH₂Cl₂). add_oxidant Add an oxidizing agent (e.g., I₂) portion-wise at room temperature. mix_reagents->add_oxidant stir Stir the reaction mixture until completion (monitored by TLC). add_oxidant->stir quench Quench the reaction with an aqueous solution of sodium thiosulfate. stir->quench extract Extract the product with an organic solvent. quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify

Caption: General workflow for the synthesis of an imidazoline derivative.

Detailed Protocol (Adapted from similar syntheses):

  • Preparation: To a solution of this compound (1.0 eq) and an aldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add potassium carbonate (2.0 eq).

  • Reaction: Add iodine (1.1 eq) portion-wise to the stirred mixture. Continue stirring at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired imidazoline derivative.

  • Characterization: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Potential Applications in Drug Development

The derivatives of this compound, particularly the chiral ligands and catalysts synthesized from it, have significant potential in the synthesis of enantiomerically pure pharmaceutical compounds. Asymmetric synthesis is a critical technology in the pharmaceutical industry, as the therapeutic activity and side-effect profile of a drug are often associated with a single enantiomer. The use of catalysts derived from this diamine could enable more efficient and selective syntheses of chiral drug intermediates and active pharmaceutical ingredients (APIs).

References

  • PubChem Compound Summary for CID 14171650, this compound. National Center for Biotechnology Information. [Link]

  • Scheme 1 Synthesis of the N,N-bis(diphenylphosphino)-4-aminodi-... ResearchGate. [Link]

  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of imidazoline derivatives. The reaction conditions are... ResearchGate. [Link]

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Scale-up synthesis of (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diamine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and materials science.[1] Its vicinal diamine structure, constrained within a tetrahydrofuran ring, provides a unique stereochemical scaffold for asymmetric catalysis and the synthesis of complex, biologically active molecules.[1][2][3] This document provides a comprehensive guide for the scale-up synthesis of this compound, moving from laboratory-scale procedures to a robust protocol suitable for pilot plant or industrial production. We will detail a practical synthetic route, explain the rationale behind key process decisions, and provide a step-by-step protocol designed for safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry is unrelenting, as the stereochemistry of a drug molecule is often critical to its efficacy and safety profile. Chiral diamines are particularly valuable as ligands in transition-metal-catalyzed reactions and as key structural motifs in drug candidates.[2][3] this compound, with its defined absolute stereochemistry, serves as a crucial intermediate for a range of applications, including:

  • Asymmetric Catalysis: As a C2-symmetric ligand, it can be used to create chiral environments in metal-catalyzed reactions, enabling the synthesis of single-enantiomer products.

  • Pharmaceutical Synthesis: It is a precursor for synthesizing complex molecules with potential therapeutic properties.[1]

  • Specialty Materials: The diamine functionality allows for its incorporation into polymers and other advanced materials.[1]

Scaling the synthesis of such a specific chiral molecule presents significant challenges, including cost of starting materials, control of stereochemistry over multiple steps, and ensuring process safety. The following protocol is designed to address these challenges through a logical, well-understood chemical pathway.

Synthetic Strategy: From a Chiral Pool Precursor to the Final Product

For a scalable and economically viable synthesis, we will employ a strategy that begins with a readily available and relatively inexpensive chiral starting material. L-(+)-Tartaric acid is an ideal candidate from the chiral pool. The synthetic route is designed to proceed through key intermediates, culminating in the target diamine.

The overall transformation can be visualized as follows:

G cluster_0 Phase 1: Diol Formation cluster_1 Phase 2: Activation & Displacement cluster_2 Phase 3: Final Assembly A L-(+)-Tartaric Acid B (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid A->B Acetonide Protection C (4R,5R)-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane B->C Reduction (e.g., LiAlH4, BH3) D (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) C->D Tosylation (TsCl) C->D E (4S,5S)-4,5-bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane D->E Azide Displacement (NaN3) (SN2 Inversion) F This compound E->F 1. Reduction (e.g., H2/Pd-C) 2. Deprotection (Acidic workup) E->F G cluster_workflow Key Transformation Logic start Activated Diol (Ditosylate) azide Diazide Intermediate (Stereochemistry Inverted) start->azide  Double SN2 Displacement  (NaN3) diamine Final Product (3R,4R)-Diamine azide->diamine  Reduction & Cyclization  (H2, Pd/C; Acid)

Caption: Core chemical logic for forming the diamine.

Detailed Scale-up Protocol

Disclaimer: This protocol is intended for researchers and professionals trained in chemical synthesis. All operations should be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE). A full risk assessment should be performed before commencing work.

Materials and Equipment
  • Large-capacity reaction vessel with overhead stirring, temperature control (heating/cooling mantle), and inert atmosphere capabilities.

  • Standard laboratory glassware, filtration equipment (e.g., Buchner funnel), and a rotary evaporator.

  • Analytical equipment: HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Table 1: Reagent Quantities (Example Scale)
StepReagentMolar Mass ( g/mol )EquivalentsAmount (kg)Amount (mol)
1 L-(+)-Tartaric Acid150.091.01.5010.0
2,2-Dimethoxypropane104.151.21.2512.0
Borane-THF complex (1M)-2.525.0 L25.0
2 Intermediate Diol162.181.0(from Step 1)~9.5
p-Toluenesulfonyl chloride190.652.24.0221.1
Triethylamine101.192.52.4023.7
3 Intermediate Ditosylate470.551.0(from Step 2)~9.0
Sodium Azide65.012.51.4622.5
4 Intermediate Diazide212.231.0(from Step 3)~8.5
Palladium on Carbon (10%)-0.010.090-
Methanol32.04-20.0 L-
Hydrochloric Acid (conc.)36.46-As needed-
Step-by-Step Procedure

Step 1: (4R,5R)-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane

  • Suspend L-(+)-tartaric acid (1.50 kg, 10.0 mol) in acetone (10 L).

  • Add 2,2-dimethoxypropane (1.25 kg, 12.0 mol) and a catalytic amount of p-toluenesulfonic acid (50 g).

  • Stir the mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Filter the mixture and neutralize the filtrate with aqueous sodium bicarbonate. Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acid intermediate.

  • Dissolve the crude acid in dry THF (10 L) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add 1M borane-THF complex (25.0 L, 25.0 mol) via an addition funnel, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Concentrate the mixture and extract the product into dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the diol as a crude oil, which is used directly in the next step.

Step 2: Tosylation

  • Dissolve the crude diol from Step 1 (assuming ~9.5 mol) in dichloromethane (15 L) and cool to 0 °C.

  • Add triethylamine (2.40 kg, 23.7 mol).

  • Add p-toluenesulfonyl chloride (4.02 kg, 21.1 mol) portion-wise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 4-6 hours. Monitor the reaction by HPLC.

  • Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ditosylate. Purify by recrystallization from ethanol if necessary.

Step 3: Azide Displacement

  • WARNING: Sodium azide is highly toxic. Handle with extreme care.

  • Dissolve the ditosylate (assuming ~9.0 mol) in anhydrous DMF (20 L).

  • Add sodium azide (1.46 kg, 22.5 mol) and heat the mixture to 80 °C.

  • Maintain the temperature and stir for 24 hours, monitoring by HPLC.

  • Cool the reaction to room temperature and pour it into a large volume of ice-water.

  • Extract the product with diethyl ether (3 x 10 L).

  • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

  • Dry over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain the diazide.

Step 4: Reduction and Deprotection/Cyclization

  • WARNING: Hydrogen gas is flammable and explosive. Conduct in a well-ventilated area with appropriate safety measures.

  • Dissolve the diazide (assuming ~8.5 mol) in methanol (20 L).

  • Carefully add 10% Pd/C catalyst (90 g) under a nitrogen atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake and TLC analysis. The reaction is typically complete in 12-24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add concentrated HCl until the pH is ~1. Stir at room temperature for 4 hours to ensure complete deprotection and cyclization.

  • Concentrate the solution under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

  • Basify the aqueous layer to pH >12 with solid NaOH, keeping the solution cool.

  • Extract the free diamine product into dichloromethane (5 x 10 L).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Table 2: Summary of Process Parameters and Expected Outcomes
StepKey Control ParametersTypical YieldPurity Target (HPLC)
1. Diol Formation Temperature < 10 °C during reduction85-95%>95%
2. Tosylation Temperature < 5 °C during addition90-98%>97%
3. Azide Displacement Temperature at 80 °C, anhydrous conditions80-90%>95%
4. Reduction/Cyclization H₂ pressure, efficient stirring, pH control85-95%>98%

Conclusion

This application note outlines a robust and scalable synthesis for this compound starting from L-(+)-tartaric acid. The chosen route relies on well-established chemical transformations and provides control over stereochemistry through a key SN2 inversion step. By carefully managing reaction conditions and adhering to safety protocols, particularly when handling sodium azide and hydrogen gas, this procedure can be reliably implemented for the large-scale production of this valuable chiral intermediate, supporting endeavors in both pharmaceutical development and materials science.

References

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Request PDF. Available at: [Link]

  • NIH National Library of Medicine. Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central. Available at: [Link]

  • NIH National Library of Medicine. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of chiral tetrahydrofuran derivatives. Available at: [Link]

  • ResearchGate. Diamine Ligands in Copper-Catalyzed Reactions. Available at: [Link]

Sources

Use of (3R,4R)-tetrahydrofuran-3,4-diamine in the synthesis of complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine in Complex Molecule Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Stereocontrolled Synthesis

In the landscape of modern drug discovery and asymmetric synthesis, the demand for chiral building blocks that offer rigid conformational control and diverse functionalization is paramount. This compound emerges as a uniquely valuable synthon, distinguished by its C2-symmetric core. This molecule features a constrained tetrahydrofuran (THF) ring, which serves as a rigid scaffold, decorated with two vicinal amine groups in a specific (R,R) stereochemical configuration.

This defined three-dimensional architecture is not merely a structural curiosity; it is a powerful tool for chemists. The THF backbone is a proven bioisostere for peptide bonds, capable of enhancing binding affinity and improving pharmacokinetic profiles in drug candidates.[1] The dual amine functionalities provide handles for constructing complex molecular architectures, from potent enzyme inhibitors to highly effective chiral ligands for metal-catalyzed reactions.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the strategic applications of this diamine, complete with detailed protocols and mechanistic insights.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
CAS Number 480450-23-5
Appearance Varies (typically a solid or oil)
Purity (Typical) ≥95%
Chirality (3R, 4R)

Application I: The THF Scaffold as a Bioisostere in Drug Design

Scientific Rationale: The "Backbone Binding" Concept

One of the most successful applications of the THF core is in the design of HIV-1 protease inhibitors.[4][5][6] The blockbuster antiretroviral drug Darunavir, for instance, incorporates a bis-tetrahydrofuranyl (bis-THF) moiety as its P2 ligand—the group that interacts with the S2 subsite of the enzyme.[7]

The genius of this design lies in the "backbone binding" concept.[7] The oxygen atom of the THF ring is a potent hydrogen bond acceptor. Its position is rigidly held by the cyclic structure, allowing it to form strong, predictable hydrogen bonds with the backbone amide protons (e.g., of Asp29 and Asp30) in the protease active site.[4][7] This interaction is less susceptible to resistance mutations, which typically alter amino acid side chains rather than the protein backbone. This compound provides a direct entry point to emulate this strategy, using the two amine groups as anchor points to build out the rest of the inhibitor.

Workflow: Incorporating the Diamine into a Bioactive Scaffold

The diagram below illustrates the general strategy for using the diamine as a central scaffold. The amine groups can be functionalized, for example, through acylation or sulfonylation, to attach other pharmacophoric elements (P1, P1', etc.) that interact with other pockets of an enzyme's active site.

G cluster_start Starting Materials cluster_process Synthetic Transformation cluster_product Core Scaffold cluster_final Final Application Diamine (3R,4R)-Tetrahydrofuran -3,4-diamine Coupling Di-acylation or Di-sulfonylation Diamine->Coupling Reagent Coupling Partners (e.g., R-COCl, R-SO2Cl) Reagent->Coupling Scaffold Functionalized C2-Symmetric Core Structure Coupling->Scaffold Final Complex Molecule (e.g., Enzyme Inhibitor) Scaffold->Final Further Elaboration

Caption: General workflow for utilizing the diamine as a central building block.

Application II: C2-Symmetric Ligands for Asymmetric Catalysis

Scientific Rationale: Creating a Chiral Pocket for Metals

The C2 symmetry of this compound makes it an ideal precursor for chiral ligands in asymmetric catalysis. When the two amine groups are derivatized (e.g., with bulky sulfonamides or phosphines) and chelated to a transition metal center (such as Copper, Rhodium, or Palladium), they create a well-defined, chiral environment.[2][8]

This chiral pocket forces substrates to approach the metal catalyst from a specific trajectory, leading to the preferential formation of one enantiomer of the product over the other. Vicinal diamine-based ligands have proven highly effective in a wide range of transformations, including:

  • Asymmetric Hydrogenations: Creating chiral alcohols and amines.

  • Asymmetric Henry Reactions: Forming chiral nitroalcohols, which are precursors to valuable amino alcohols.[3]

  • Asymmetric Allylic Aminations: Synthesizing enantioenriched allylic amines.[2]

The rigidity of the THF backbone is again an asset, as it reduces conformational flexibility in the resulting metal complex, often leading to higher enantioselectivities.

Conceptual Catalytic Cycle

The following diagram illustrates a generic catalytic cycle where a metal complex (M-L) bearing a ligand derived from the diamine (L) catalyzes the transformation of a prochiral substrate into a chiral product.

G Catalyst Active Catalyst [M-L] Intermediate [Substrate-M-L] Intermediate Catalyst->Intermediate + Substrate Substrate Prochiral Substrate Substrate->Intermediate Intermediate->Catalyst Product Product Chiral Product Reagent Reagent Reagent->Intermediate Transformation

Caption: A generic cycle for asymmetric catalysis using a chiral ligand.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a C2-Symmetric Bis(sulfonamide) Ligand

This protocol details the synthesis of (3R,4R)-N,N'-(tetrahydrofuran-3,4-diyl)bis(4-methylbenzenesulfonamide), a common precursor for creating chiral catalysts. The tosyl groups add steric bulk and modify the electronic properties of the nitrogen atoms, making the final product suitable for metal coordination.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product start Diamine (starting material) plus1 + reagent 2 eq. TsCl (Tosyl Chloride) arrow -----------------> Pyridine, CH2Cl2 0 °C to rt, 12 h reagent->arrow product Bis(sulfonamide) Product

Caption: Synthesis of a bis(tosyl) ligand from the diamine.

Materials and Reagents:

  • This compound (1.00 g, 9.79 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (3.91 g, 20.5 mmol, 2.1 eq)

  • Anhydrous Pyridine (4.0 mL, 49.6 mmol, 5.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.00 g, 9.79 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (4.0 mL). Stir the mixture at room temperature until the diamine is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (3.91 g, 20.5 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% EtOAc/Hexanes as eluent) until the starting diamine spot is consumed.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% Ethyl Acetate in Hexanes) to yield the pure bis(sulfonamide) product.

Quantitative Data & Characterization:

ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white solid
¹H NMR Expect signals for tosyl aromatic protons (~7.3-7.8 ppm), THF backbone protons, and methyl groups of tosyl (~2.4 ppm).
¹³C NMR Expect signals for aromatic, THF, and methyl carbons.
HRMS (ESI) Calculated m/z for C₁₈H₂₂N₂O₅S₂ [M+H]⁺, observed value should be within ± 5 ppm.

Causality and Field-Proven Insights:

  • Why Anhydrous Conditions? Tosyl chloride is highly reactive towards water. Any moisture will hydrolyze the reagent, reducing the yield and complicating purification. Pyridine and CH₂Cl₂ must be thoroughly dried.

  • Role of Pyridine: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a more reactive tosylpyridinium intermediate.

  • Importance of 0 °C Addition: The reaction is exothermic. Adding the tosyl chloride at 0 °C helps control the reaction rate, preventing potential side reactions such as over-alkylation or decomposition.

  • Acidic Wash (1 M HCl): This step is crucial for removing all excess pyridine from the organic layer by converting it to its water-soluble pyridinium hydrochloride salt.

  • Bicarbonate Wash (NaHCO₃): This neutralizes any residual acidic species, including any remaining HCl.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for stereocontrolled synthesis. Its rigid C2-symmetric framework provides a reliable foundation for constructing molecules with precisely defined three-dimensional structures. Whether employed as a bioisosteric core in medicinal chemistry to enhance ligand-protein interactions or as a precursor to powerful chiral ligands for asymmetric catalysis, this diamine offers a versatile and effective solution to complex synthetic challenges. The protocols and insights provided herein serve as a starting point for researchers to unlock the full potential of this privileged chiral building block.

References

  • Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 53(7), 2849-2863. Available at: [Link]

  • Ghosh, A. K., et al. (2011). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 54(17), 5976-5986. Available at: [Link]

  • Ghosh, A. K., et al. (2010). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 8(12), 2743-2754. Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Available at: [Link]

  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 53(7), 2849-2863. Available at: [Link]

  • Grenning, A. J., et al. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry, 85(3), 1599-1608. Available at: [Link]

  • ResearchGate. (2019). Strategy for construction of C2‐symmetric ligands. Available at: [Link]

  • Romo, D., et al. (2008). Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process. The Journal of Organic Chemistry, 73(24), 9544-9551. Available at: [Link]

  • University of Pennsylvania ScholarlyCommons. (2014). Design, Synthesis, and Evaluation of C2-Symmetric Diamines for Use as Sparteine Surrogates. Available at: [Link]

  • Marco, J. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 49-90. Available at: [Link]

  • ResearchGate. (2004). A novel and efficient synthesis of chiral C2-symmetric 1,4-diamines. Available at: [Link]

  • ResearchGate. (1995). Synthesis of C2-Symmetrical Chiral Diamines: Diastereoselective Addition to Bis(1,3-oxazolidinyl)alkanes with Grignard Reagents. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1553-1570. Available at: [Link]

  • MDPI. (2020). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Molecules, 25(16), 3698. Available at: [Link]

  • Semantic Scholar. (2011). Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2, 3-b]furan-3-Yl (2r, 3r)-4-(4-amino-N-isobutylphenylsulfo- namido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (diastereomer of darunavir). Available at: [https://www.semanticscholar.org/paper/Diastereoselective-synthesis-of-(3r%2C-3as%2C-3-Yl-Babu-Rao/80d0d8c973a0885145b20677591c28c682782b7c]([Link]

  • Blakey, S. B., & Du Bois, J. (2008). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 10(21), 4871-4874. Available at: [Link]

  • Chauvin, A.-S., & Alexakis, A. (2006). Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric composition of chiral alcohols. Beilstein Journal of Organic Chemistry, 2, 6. Available at: [Link]

  • Wang, D., et al. (2012). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 77(15), 6436-6445. Available at: [Link]

  • Wang, Y., et al. (2022). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances, 12(38), 24657-24661. Available at: [Link]

  • Pan, S. C., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(16), 2201-2205. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development scientists working on the synthesis of (3R,4R)-tetrahydrofuran-3,4-diamine. As a key chiral building block in medicinal chemistry, optimizing its synthesis for both yield and purity is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its multi-step synthesis.

I. Overview of the Synthetic Pathway

The most prevalent synthetic route to this compound typically starts from a readily available chiral precursor, such as D-mannitol or tartaric acid. A common strategy involves the formation of a cyclic sulfate or a diepoxide, followed by nucleophilic opening with an azide source, and subsequent reduction to the desired diamine.

Below is a generalized workflow diagram illustrating the key transformations.

Synthesis_Workflow A Chiral Pool Starting Material (e.g., D-Tartaric Acid) B Formation of Cyclic Intermediate (e.g., Diepoxide or Cyclic Sulfate) A->B Multiple Steps C Stereospecific Ring Opening (e.g., with Sodium Azide) B->C Azide Nucleophile D Reduction of Diazide C->D Reduction E Final Product (this compound) D->E Purification

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Azide Ring-Opening Step

Question: My yield for the diazide intermediate is consistently low after reacting the cyclic sulfate/diepoxide with sodium azide. What are the potential causes and how can I improve it?

Answer: Low yields in the azide addition step are a frequent challenge. The root cause often lies in one of several areas:

  • Reagent Quality and Solubility: Sodium azide (NaN₃) can have varying purity and is often sparingly soluble in common organic solvents.

    • Solution: Ensure you are using freshly purchased, high-purity sodium azide. To improve solubility and reactivity, consider the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6. The PTC helps transport the azide anion into the organic phase where the reaction occurs.

  • Reaction Temperature and Time: The ring-opening of cyclic sulfates or epoxides is temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and side products.

    • Solution: The optimal temperature is typically in the range of 60-80 °C for these reactions. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from 12 to 48 hours.

  • Solvent Choice: The choice of solvent is critical for both reactant solubility and reaction rate.

    • Solution: Dimethylformamide (DMF) is a common and effective solvent for this step due to its high polarity and boiling point, which helps to dissolve the sodium azide. Acetonitrile can also be used, often in the presence of a PTC.

Experimental Protocol: Optimized Azide Addition

  • To a solution of the cyclic sulfate (1.0 eq) in anhydrous DMF (10 mL/mmol), add sodium azide (2.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system).

  • Upon completion, cool the mixture to room temperature and quench by carefully adding water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Incomplete Reduction of the Diazide Intermediate

Question: I am observing a mix of the desired diamine, the mono-amino mono-azide intermediate, and starting diazide after the reduction step. How can I drive the reaction to completion?

Answer: The reduction of an azide to an amine is a robust transformation, but incomplete conversion can occur. The primary factors to consider are the choice of reducing agent, catalyst activity, and reaction conditions.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is the cleanest method, typically using hydrogen gas with a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst. Catalyst poisoning can be an issue if sulfur-containing reagents were used in previous steps.

    • Staudinger Reaction: This involves treatment with a phosphine, like triphenylphosphine (PPh₃), followed by hydrolysis. It is a milder alternative to hydrogenation but generates a stoichiometric amount of phosphine oxide byproduct, which can complicate purification.

    • Metal Hydrides: Lithium aluminum hydride (LAH) is a very powerful reducing agent that can effectively reduce azides. However, it is non-selective and will reduce other functional groups. Its use requires strictly anhydrous conditions.

  • Troubleshooting Catalytic Hydrogenation:

    • Catalyst Loading and Activity: Ensure you are using a sufficient catalyst loading (typically 5-10 mol%) and that the catalyst is active. A "deactivated" catalyst can result from improper storage or poisoning.

    • Hydrogen Pressure: For difficult reductions, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly improve the reaction rate and drive it to completion.

    • Solvent: Protic solvents like methanol or ethanol are excellent choices for hydrogenation as they help to protonate the intermediate iminophosphorane.

Data Summary: Comparison of Reduction Methods

MethodReducing AgentTypical ConditionsProsCons
Catalytic HydrogenationH₂ (gas), Pd/C (10%)MeOH, RT, 1-5 atm H₂Clean, high-yieldingCatalyst poisoning, requires specialized equipment
Staudinger ReactionPPh₃ then H₂OTHF/H₂O, RTMild conditionsStoichiometric byproduct, purification can be difficult
Metal HydrideLiAlH₄Anhydrous THF, 0 °C to RTVery powerfulNon-selective, requires strict anhydrous conditions
Issue 3: Difficulty in Purifying the Final Diamine Product

Question: My final product, this compound, is difficult to purify. It seems to be very polar and water-soluble. What purification strategies are recommended?

Answer: The high polarity and water solubility of the target diamine indeed make purification challenging, especially removal of inorganic salts and other polar byproducts.

  • Extraction pH: The basic nature of the diamine means its solubility is highly dependent on pH.

    • Solution: During aqueous workup, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or K₂CO₃ before extraction with an organic solvent like dichloromethane (DCM) or a mixture of isopropanol/chloroform. This ensures the diamine is in its free base form, which is more soluble in organic solvents.

  • Chromatography: Standard silica gel chromatography can be problematic due to the strong interaction of the basic amines with the acidic silica.

    • Solution 1 (Reverse-Phase): If available, reverse-phase chromatography (C18) is an excellent option for purifying highly polar compounds.

    • Solution 2 (Treated Silica): You can use silica gel that has been treated with a base, such as triethylamine. Pre-treating the silica gel by slurrying it in a solvent system containing 1-2% triethylamine can help to prevent streaking and improve the separation.

    • Solution 3 (Amine-Functionalized Silica): Using commercially available amine-functionalized silica gel can provide superior results for the purification of basic compounds.

  • Crystallization/Salt Formation:

    • Solution: One of the most effective methods for purifying amines is to form a crystalline salt. You can dissolve the crude diamine in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid like HCl (in ether or dioxane) or oxalic acid to precipitate the corresponding salt (e.g., dihydrochloride or dioxalate). The salt can then be collected by filtration and washed with a non-polar solvent. The pure free base can be liberated by treating the salt with a strong base and extracting it into an organic solvent.

Purification_Decision_Tree Start Crude Diamine Product CheckPurity Assess Purity (NMR, LC-MS) Start->CheckPurity HighPurity High Purity (>95%) CheckPurity->HighPurity Yes LowPurity Low Purity (<95%) CheckPurity->LowPurity No FinalProduct Pure this compound HighPurity->FinalProduct PurificationMethod Select Purification Method LowPurity->PurificationMethod Chromatography Chromatography PurificationMethod->Chromatography Impurity profile is complex Crystallization Crystallization / Salt Formation PurificationMethod->Crystallization Product can crystallize Chromatography->FinalProduct Crystallization->FinalProduct

Caption: Decision tree for the purification of the final diamine product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: Both D-tartaric acid and D-mannitol are excellent and commonly used starting materials. The choice often depends on the overall synthetic strategy and the scale of the reaction. Syntheses starting from D-tartaric acid are often shorter.

Q2: Are there any specific safety precautions I should take? A2: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can form toxic hydrazoic acid gas) and heavy metals. All manipulations should be done in a well-ventilated fume hood. The reduction of azides can also be highly exothermic, so proper temperature control is necessary.

Q3: How can I confirm the stereochemistry of my final product? A3: The stereochemistry is generally retained from the chiral starting material. However, it can be confirmed by comparing the optical rotation of your product with the literature value. Additionally, chiral HPLC or derivatization with a chiral agent followed by NMR analysis can be used to confirm the enantiomeric purity.

Q4: Can I use other azide sources besides sodium azide? A4: While sodium azide is the most common, other sources like tetramethylguanidinium azide have been used. These can offer better solubility in organic solvents but are generally more expensive.

IV. References

  • Jo, H., & H., C. (2021). A Novel and Efficient Synthesis of (3R,4R)-1-Benzyl-3,4-pyrrolidinediol from D-Mannitol. Korean Journal of Chemistry, 49(2), 145-149.

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Ghosh, A. K., & Swanson, L. M. (2011). Stereoselective Synthesis of (3R,4R)-4-Hydroxy-3-(tert-butoxycarbonylamino)pyrrolidine and (3S,4R)-3-Amino-4-hydroxypyrrolidine Derivatives. The Journal of Organic Chemistry, 76(23), 9837–9842. [Link]

Technical Support Center: Optimization of (3R,4R)-tetrahydrofuran-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (3R,4R)-tetrahydrofuran-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. Vicinal diamines are a privileged motif in medicinal chemistry and asymmetric catalysis.[1][2][3] The rigid tetrahydrofuran backbone of this specific diamine imparts unique conformational constraints, making it a valuable ligand and synthetic intermediate.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven optimization strategies to help you overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Question 1: What are the most common synthetic routes to prepare this compound, and what are their primary advantages and disadvantages?

Answer: The stereoselective synthesis of this target is non-trivial. Most successful routes begin from a readily available, enantiopure C4 building block. The most prevalent strategy involves a sequence starting from a derivative of D-tartaric acid.

  • Route A: The Diol-to-Diamine Pathway: This is the most common and reliable method. It starts with a protected (2R,3R)-1,2,3,4-butanetetraol derivative, which is cyclized and then functionalized.

    • Advantages: High stereochemical control originating from the chiral pool starting material. The steps are generally robust and well-documented in the literature.

    • Disadvantages: This is a multi-step synthesis which can lead to lower overall yields. It often involves the use of hazardous reagents like sodium azide.

  • Route B: Asymmetric Dihydroxylation/Amination: This approach might start from an unsaturated precursor like 2,5-dihydrofuran.

    • Advantages: Potentially shorter route with fewer linear steps.

    • Disadvantages: Achieving perfect stereocontrol for all four stereocenters (two from the dihydroxylation/amination and two from the ring) can be challenging and may require extensive catalyst screening and optimization.[4]

Question 2: Why is the trans-configuration of the diamine critical, and how is it typically established?

Answer: The trans relationship between the two amino groups is a direct consequence of the synthetic pathway, typically involving a double SN2 inversion mechanism. For instance, in the Diol-to-Diamine pathway (Route A), one might start with a (2R,3R)-diol. This diol is converted into a bis-electrophile, such as a ditosylate or dimesylate, retaining the original stereochemistry. The subsequent reaction with a nitrogen nucleophile, like sodium azide, proceeds via a double SN2 reaction. Each SN2 reaction inverts the stereocenter it attacks, transforming the (3R,4R) configuration of the electrophilic carbons into the final (3R,4R) configuration of the diamine, which geometrically presents as trans. This stereospecificity is crucial as the trans orientation is often required for forming effective bidentate ligands in asymmetric catalysis.

Part 2: Troubleshooting Guides for Synthesis Optimization

This section is formatted to address specific problems you may encounter during the synthesis.

Issue 1: Low Yield or Incomplete Conversion

Question: My reaction to form the diazide precursor from the ditosylate intermediate is sluggish and results in a low yield. What factors should I investigate?

Answer: This is a classic SN2 reaction and its success hinges on several key parameters. A low yield of the diazide intermediate, (3R,4R)-3,4-diazidotetrahydrofuran, is a frequent bottleneck.

  • Causality: The reaction involves two consecutive nucleophilic attacks by the azide ion (N₃⁻) on the carbon atoms bearing the tosylate leaving groups. Incomplete conversion can be due to insufficient nucleophilicity, poor leaving group ability, steric hindrance, or a non-optimal solvent environment.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent must be polar and aprotic to solvate the cation (e.g., Na⁺) while leaving the azide nucleophile "bare" and highly reactive. Dimethylformamide (DMF) is the standard and most effective choice. Using protic solvents like ethanol or water will solvate the azide ion, drastically reducing its nucleophilicity.

    • Temperature: SN2 reactions are accelerated by heat. If the reaction is slow at a lower temperature (e.g., 60 °C), gradually increase it to 80-100 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

    • Reagent Stoichiometry & Purity: Use a significant excess of sodium azide (NaN₃), typically 3-5 equivalents, to drive the reaction to completion via Le Châtelier's principle. Ensure the sodium azide is dry and of high purity. The ditosylate precursor must also be pure, as residual acid or base from its preparation can interfere.

    • Leaving Group: While tosylate is an excellent leaving group, ensure the tosylation of the diol precursor was complete. Incomplete tosylation means you are starting with unreacted diol, which will not undergo substitution.

Issue 2: Poor Stereoselectivity & Formation of Diastereomers

Question: After the final reduction step, my NMR analysis shows a mixture of diastereomers instead of the pure (3R,4R)-trans product. What could have gone wrong?

Answer: The appearance of the cis-diastereomer or other epimers points to a loss of stereochemical integrity at some point in the synthesis.

  • Causality: The most likely cause is a competing SN1-type reaction mechanism instead of a pure SN2 pathway during the azide substitution step. An SN1 reaction would proceed through a planar carbocation intermediate, which the nucleophile can attack from either face, leading to racemization or epimerization at that center.

  • Troubleshooting & Optimization:

    • Prevent SN1 Conditions: The SN1 pathway is favored by polar protic solvents and conditions that stabilize carbocations. As mentioned above, strictly use a polar aprotic solvent like DMF or DMSO for the substitution reaction.

    • Substrate Integrity: Ensure your starting material, the chiral diol, is enantiomerically and diastereomerically pure. Any impurity in the starting material will be carried through the synthesis.

    • Base-Induced Epimerization: In the presence of a strong base, it is possible to deprotonate the C-H bond adjacent to an activating group, leading to epimerization. This is less common for this specific substrate but ensure that workup conditions are not overly basic for extended periods.

    • Analysis of Intermediates: Do not wait until the final product to check stereochemistry. If possible, analyze the stereopurity of the diazide intermediate. This can help pinpoint which step is causing the issue.

Issue 3: Side Product Formation During Reduction

Question: The reduction of the diazide intermediate to the diamine is not clean. I'm observing several byproducts in my GC-MS. How can I improve the selectivity of this step?

Answer: The reduction of an azide to an amine is a powerful transformation, but it can have complications. The choice of reducing agent is critical.

  • Causality:

    • Incomplete Reduction: Milder reducing agents or insufficient reaction time can lead to the formation of imine or other partially reduced intermediates.

    • Catalyst Poisoning: If using catalytic hydrogenation (e.g., H₂/Pd-C), trace impurities (sulfur from a mesylate leaving group, for example) can poison the catalyst, leading to an incomplete reaction.

    • Over-reduction/Ring Opening: Very harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially cleave the ether linkage of the tetrahydrofuran ring, especially at elevated temperatures.

  • Optimization of Reduction Conditions: The following table summarizes common reduction methods and their optimization parameters.

Reducing AgentTypical ConditionsAdvantagesPotential Issues & Troubleshooting
H₂ / Pd-C 1-3 atm H₂, Methanol or Ethanol, RT, 12-24hClean workup (filtration), high yield.Incomplete reaction due to catalyst poisoning. Solution: Use fresh, high-quality catalyst. Ensure the diazide substrate is highly pure.
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0 °C to RT, 4-12hVery powerful and effective.Can cause ring-opening. Solution: Maintain low temperatures (start at 0 °C) and add the LAH slowly. Use a minimal excess (e.g., 2.5 eq.).
SnCl₂ / HCl Ethanol, RefluxCost-effective, good for aromatic azides.Acidic conditions may not be suitable for all substrates; workup can be cumbersome.
Staudinger Reaction 1. PPh₃, THF/H₂O 2. HydrolysisVery mild conditions.Stoichiometric phosphine oxide byproduct must be removed via chromatography. Can sometimes form stable adducts.[5][6]

Recommendation: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is often the cleanest and most efficient method for this transformation.

Part 3: Experimental Protocols & Data

This section provides a detailed workflow and a sample protocol for a key step in the synthesis.

General Synthetic Workflow Diagram

The following diagram illustrates a common and reliable pathway for synthesizing this compound starting from a protected diol.

G cluster_0 cluster_1 cluster_2 cluster_3 start (2R,3R)-1,4-Bis-O-benzyl-butane-1,2,3,4-tetraol step1 1. TsCl, Pyridine 2. NaOH, H₂O start->step1 Cyclization int2 (3R,4R)-Ditosylate step1->int2 Activation step2 NaN₃, DMF int3 (3R,4R)-3,4-Diazidotetrahydrofuran step2->int3 step3 H₂, 10% Pd/C, MeOH end This compound step3->end int1 (3R,4R)-2,5-dihydro-3,4-diol (after cyclization) int2->step2 SN2 Substitution int3->step3 Reduction caption Figure 1. Synthetic workflow for this compound.

Caption: A typical synthetic route from a protected chiral diol.

Detailed Protocol: Reduction of (3R,4R)-3,4-Diazidotetrahydrofuran

This protocol describes the catalytic hydrogenation of the diazide intermediate to the final diamine product.

Materials:

  • (3R,4R)-3,4-Diazidotetrahydrofuran (1.00 g, 6.40 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, 10 wt%)

  • Methanol (ACS Grade, 30 mL)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite® pad

Procedure:

  • Vessel Preparation: Add (3R,4R)-3,4-diazidotetrahydrofuran and methanol to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Flush the flask with nitrogen or argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a Parr apparatus set to 45 psi). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product). The reaction is typically complete within 12-18 hours. The disappearance of the azide starting material (visualized with a different stain if necessary) is a key indicator.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 10-15 mL of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by crystallization or chromatography if necessary.

References

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PubMed.
  • Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines From the Mother Diamine: Overcoming the "Intrinsic Barrier" to the diaza-Cope Rearrangement Reaction. PubMed.
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin
  • Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers (RSC Publishing).
  • Stereoselective Construction of Vicinal Diamines. Part I . Synthesis of Fused Pyrazines. RSC Publishing.
  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides.
  • Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Compar
  • Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.
  • Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.
  • Chiral Vicinal Diamines Derived from Mefloquine. PMC - PubMed Central - NIH.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

Sources

Technical Support Center: (3R,4R)-Tetrahydrofuran-3,4-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3R,4R)-tetrahydrofuran-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this valuable chiral building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Compound Properties, Handling, and Storage

Before beginning any reaction, understanding the fundamental properties and proper handling of your starting material is critical for success and safety.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 480450-23-5[1][2]
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Appearance Varies (typically a liquid or low-melting solid)General Knowledge
Boiling Point Not readily available; likely requires vacuum distillationGeneral Knowledge
Stereochemistry (3R, 4R)[1][2]
Question 1: My reaction yield is inconsistent. Could it be related to how I'm storing the diamine?

Answer: Yes, absolutely. The stability of this compound is a critical parameter for reproducibility. As a vicinal diamine, it is susceptible to two primary degradation pathways upon improper storage:

  • Oxidation: Amines, particularly primary amines, can be sensitive to atmospheric oxygen. This can lead to a variety of oxidized byproducts, reducing the purity of your starting material.

  • Carbon Dioxide Absorption: Amines are basic and can readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This effectively "caps" the amine nucleophile, making it unavailable for your desired reaction and leading to lower yields.

Best Practices for Storage:

  • Inert Atmosphere: Always store the diamine under an inert atmosphere, such as argon or nitrogen.

  • Sealed Containers: Use a well-sealed container, preferably with a septum-capped vial or ampoule for liquid aliquoting.

  • Refrigeration: Store at low temperatures (refrigerated at 2-8 °C) to slow down potential degradation pathways.[3] For long-term storage, consider freezing, but ensure the container is appropriate to prevent cracking.

  • Desiccation: Store in a dry environment, as moisture can also affect stability and reaction performance.

Section 2: Troubleshooting Amide Coupling Reactions

One of the most common applications for this diamine is in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates via amide bond formation.

Question 2: I am attempting a di-acylation with an acid chloride, but the yield is very low and I see a complex mixture of products. What's going wrong?

Answer: This is a classic challenge in amide coupling. Low yields and complex product mixtures in this context typically stem from several interrelated factors. The key is to systematically diagnose the issue.

Causality-Driven Troubleshooting:

  • Reagent Reactivity & Stoichiometry: Acid chlorides are highly reactive. While this can be advantageous, it can also lead to rapid, uncontrolled side reactions. The diamine is a good nucleophile, but the resulting HCl byproduct can protonate the remaining free amine on another molecule, effectively taking it out of the reaction. This disrupts the stoichiometry and requires an appropriate base.

  • Base Selection: An inadequate or inappropriate base is a frequent culprit. The base must be strong enough to scavenge the generated HCl but not so strong that it causes epimerization or other side reactions.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and solubility of intermediates.[4]

Troubleshooting Workflow: Low Amide Coupling Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry (Diamine, Acid, Coupling Agent, Base) start->check_reagents check_base 2. Evaluate Base Is it non-nucleophilic? Is it strong enough? (pKa) check_reagents->check_base If OK solution_reagents Solution: • Use fresh, pure reagents. • Re-verify molar calculations. check_reagents->solution_reagents check_solvent 3. Assess Solvent Are all reagents soluble? Is it aprotic and dry? check_base->check_solvent If OK solution_base Solution: • Switch to a hindered base (e.g., DIPEA, 2,6-Lutidine). • Use at least 2.2 equivalents for di-acylation. check_base->solution_base check_temp 4. Review Temperature Is the reaction too cold (slow)? Is it too hot (degradation)? check_solvent->check_temp If OK solution_solvent Solution: • Try alternative solvents (e.g., 2-MeTHF, CPME). • Ensure solvent is anhydrous. check_solvent->solution_solvent solution_temp Solution: • Start at 0 °C and warm to RT. • Monitor by TLC/LC-MS to find optimal temp. check_temp->solution_temp

Caption: A systematic workflow for troubleshooting low yields in amide coupling reactions.

Table 2: Selection of Common Amide Coupling Reagents
ReagentAcronymByproductsKey Considerations
HATU HATUWater-soluble ureaHigh efficiency, low racemization, but expensive.[5]
Propylphosphonic Anhydride T3P®Water-soluble phosphate salts"Green" reagent, byproducts easily removed with aqueous wash.[4]
Carbodiimides (EDC, DCC) EDC, DCCUrea derivativesCost-effective. EDC's urea is water-soluble; DCC's is not. Often used with additives (HOBt, DMAP).
Boron-based Reagents B(OCH₂CF₃)₃Borate estersCan be effective for direct amidation without pre-activation.[6]

Section 3: Regioselectivity and Protecting Group Strategies

For many applications, selective functionalization of only one of the two amino groups is required. This cannot be achieved without a proper protecting group strategy.

Question 3: How can I reliably synthesize a mono-acylated product without forming the di-acylated byproduct?

Answer: Direct mono-acylation by controlling stoichiometry (i.e., adding only one equivalent of the acylating agent) is extremely difficult and rarely provides a clean product. The initial mono-acylated product is often still nucleophilic enough to react further, and you will almost always get a mixture of starting material, mono-acylated, and di-acylated products.

The authoritative and most reliable method is to use a protecting group . The strategy involves three key steps:

  • Mono-protection: Protect one of the two equivalent amine groups. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.[7][8]

  • Acylation: React the remaining free amine with your desired carboxylic acid or derivative.

  • Deprotection: Remove the Boc group to reveal the mono-acylated diamine.

Workflow: Selective Mono-Acylation Strategy

This diagram illustrates the logical flow for achieving selective mono-functionalization.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection diamine (3R,4R)-Diamine (Two NH₂ groups) boc_an + Boc₂O (1 equiv) Solvent (e.g., DCM, THF) diamine->boc_an mono_boc Mono-Boc Protected Diamine (One NH₂ & one NHBoc) boc_an->mono_boc acyl + R-COOH + Coupling Agent (e.g., HATU) mono_boc->acyl protected_product Protected Product (One NHR & one NHBoc) acyl->protected_product deprotect + Acid (e.g., TFA in DCM) or HCl in Dioxane protected_product->deprotect final_product Final Mono-Acylated Product (One NHR & one NH₂) deprotect->final_product

Caption: The protecting group strategy for selective mono-acylation of the diamine.

Section 4: Purification and Analysis

Purifying amine-containing compounds can present unique challenges compared to other functional groups.

Question 4: My product streaks badly during silica gel column chromatography. How can I improve the purification?

Answer: Streaking (or tailing) of amines on standard silica gel is a very common issue. It occurs because the basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to poor separation and low recovery.

Proven Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Ammonia: For very polar amines, a solution of methanol saturated with ammonia (e.g., 7N NH₃ in MeOH) used in a DCM/MeOH mobile phase can be effective.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.

    • Treated Silica: Pre-treated or end-capped silica gel is commercially available and has fewer free silanol groups.

  • Salt Conversion: If your product is stable to acid, you can sometimes purify it as its salt (e.g., hydrochloride or trifluoroacetate salt). After purification, the free base can be liberated with a mild basic wash.

Section 5: Experimental Protocols

The following are generalized, field-proven protocols that can be adapted as a starting point for your specific substrates.

Protocol 1: Mono-Boc Protection of this compound
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed. You should see the formation of a new, less polar spot (the mono-Boc product) and potentially a much less polar di-Boc spot.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography (using the techniques described in Question 4) to isolate the desired mono-protected product.[1]

Protocol 2: Standard HATU-Mediated Amide Coupling
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add your carboxylic acid (1.0 eq). Dissolve it in an anhydrous aprotic solvent like DMF, DCM, or 2-MeTHF (see Table 3).[4]

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of your mono-protected diamine (or the di-amine if di-acylation is desired, 1.1 eq) in the same solvent.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with a mild acid (e.g., 5% citric acid solution), water, a mild base (e.g., saturated NaHCO₃ solution), and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Table 3: Recommended Solvents for Amide Coupling
SolventAbbreviationProperties & Considerations
2-Methyltetrahydrofuran 2-MeTHFA greener, effective replacement for DCM and THF. Good for a wide range of couplings.[4]
Dimethyl Carbonate DMCAnother green solvent option, particularly effective in certain coupling systems.[4]
Ethyl Acetate EtOAcGood general-purpose solvent, though solubility can be an issue for some starting materials.[4]
Acetonitrile MeCNPolar aprotic solvent, useful when higher polarity is needed to dissolve reagents.
N,N-Dimethylformamide DMFExcellent solubilizing power but is under scrutiny for environmental and health reasons. Use only when necessary.[4]

References

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • This compound | C4H10N2O | CID 14171650. PubChem. [Link]

  • Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647. PubChem. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications, Chemical Reviews. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. RSC Publishing, Green Chemistry. [Link]

  • Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. RSC Publishing, New Journal of Chemistry. [Link]

  • Process for the preparation of 3-hydroxytetrahydrofuran.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Purification of tetrahydrofuran.
  • Purific
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Purification of tetrahydrofuran.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ResearchGate. [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

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Technical Support Center: (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing (3R,4R)-tetrahydrofuran-3,4-diamine in their work. As a chiral building block, its purity and stability are paramount for achieving desired stereochemical outcomes and reaction yields.[1][2] This document addresses the most common stability issues, handling questions, and troubleshooting scenarios encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section provides direct answers to common questions regarding the stability, storage, and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the integrity of the compound. Based on its chemical structure—a tetrahydrofuran (THF) backbone and two primary amine groups—it is susceptible to degradation from air, moisture, and light.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the amine groups and peroxide formation on the THF ring.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at room temperature is acceptable for shorter periods, but cold storage is preferable to minimize degradation kinetics.[3]

  • Container: The compound should be kept in a tightly sealed, opaque container to protect it from moisture and light.[3][4] Amber glass vials with a PTFE-lined cap are ideal.

Q2: My clear, colorless solution of the diamine has developed a yellow or brown tint. What is causing this discoloration and is the material still usable?

A2: The development of a yellow or brown color is a classic indicator of amine oxidation. Primary amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities such as nitroso or nitro compounds, and ultimately complex polymeric materials.

While slight discoloration may not significantly impact some reactions, it signifies a decrease in purity. For sensitive applications, such as asymmetric catalysis where ligand purity is crucial, it is highly recommended to purify the diamine before use or use a fresh, unopened batch.

Q3: I've heard that compounds with a THF ring can form explosive peroxides. Is this a concern for this compound?

A3: Yes, this is a significant safety concern. The ether linkage in the tetrahydrofuran ring is susceptible to autoxidation in the presence of oxygen, light, and heat, leading to the formation of hydroperoxides and peroxides.[5] These peroxides can become concentrated upon solvent evaporation or distillation and can detonate violently when subjected to heat, shock, or friction.[4]

  • Prevention: Always store the compound under an inert atmosphere and away from light and heat.[3] Containers should be dated upon opening.[4]

  • Detection: Before using material that has been opened for an extended period or stored improperly, it is imperative to test for the presence of peroxides. (See Protocol 2).

  • Action: If peroxides are detected, they must be removed before use, or the material should be disposed of according to institutional safety protocols. Never distill or concentrate a solution suspected of containing peroxides. [5]

Q4: A white precipitate has formed in my solution of the diamine in a non-protic solvent. What is this precipitate?

A4: The most likely culprit is the formation of a carbamate salt. Primary amines react readily with atmospheric carbon dioxide (CO₂) to form the corresponding carbamate. This is a common issue for many aliphatic amines. The reaction is reversible, but the resulting precipitate indicates consumption of the active diamine. To prevent this, handle the diamine and its solutions under an inert atmosphere (N₂ or Ar) and use dry, CO₂-free (degassed) solvents.

Section 2: Degradation Pathways & Mechanisms

Understanding the potential chemical transformations this compound can undergo is key to preventing them. The primary degradation routes stem from its two key functional components: the THF ether and the vicinal diamines.

Potential Degradation Pathways

The diagram below illustrates the three most common degradation pathways.

G Figure 1: Potential Degradation Pathways A This compound B Peroxide Formation (on THF ring) A->B Autoxidation C Amine Oxidation (Yellow/Brown Impurities) A->C Oxidation D Carbamate Formation (White Precipitate) A->D Acid-Base Rxn O2_light O₂, Light, Heat O2_light->B O2 Atmospheric O₂ O2->C CO2 Atmospheric CO₂ CO2->D

Caption: Key degradation routes for this compound.

Section 3: Troubleshooting Experimental Problems

When experiments do not proceed as planned, systematic troubleshooting is required. Compound stability is a frequent cause of issues like low yield or unexpected side products.

Troubleshooting Workflow: Low Reaction Yield

Use the following workflow to diagnose potential issues related to the diamine's stability.

G Figure 2: Troubleshooting Low Reaction Yield start Start: Low or No Yield check_purity 1. Assess Diamine Purity Is the solid/solution discolored? Has it been tested for peroxides? start->check_purity check_solvent 2. Check Solvent Quality Was the solvent anhydrous and degassed? check_purity->check_solvent No (Appears Pure) repurify Action: Repurify Diamine or use a new bottle. check_purity->repurify Yes (Degradation Suspected) check_atmosphere 3. Verify Reaction Atmosphere Was the reaction run under a strictly inert atmosphere (N₂ or Ar)? check_solvent->check_atmosphere Yes use_fresh_solvent Action: Use fresh, dry, degassed solvent. check_solvent->use_fresh_solvent No check_reagents 4. Evaluate Other Reagents Are other reagents sensitive to air/moisture? check_atmosphere->check_reagents Yes improve_inert_tech Action: Improve inert atmosphere technique (e.g., Schlenk line, glovebox). check_atmosphere->improve_inert_tech No isolate_issue Conclusion: Issue is likely with a different component. check_reagents->isolate_issue

Caption: A decision tree for troubleshooting low-yielding reactions.

Section 4: Standard Operating Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container seal for integrity. Date the container.

  • Storage: Immediately place the container in a refrigerator (2-8°C) in a designated area for reactive chemicals. The storage location should be dark.

  • Dispensing: Whenever possible, handle the solid inside a glovebox under a nitrogen or argon atmosphere. If a glovebox is not available, briefly remove the container from cold storage, allow it to warm to room temperature before opening to prevent moisture condensation, and dispense the required amount quickly. Blanket the headspace of the container with dry inert gas before re-sealing.

  • In Solution: Prepare solutions using anhydrous, degassed solvents. Use the solution promptly after preparation. For storage, keep the solution in a sealed vial under inert gas and in the refrigerator.

Protocol 2: Qualitative Test for Peroxides (Iodide Test)

This test should be performed behind a safety shield.

  • Add 1 mL of the diamine solution (or ~50 mg of solid dissolved in 1 mL of glacial acetic acid) to a test tube.

  • Add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Shake the mixture. A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.

  • If the test is positive, do not use the material until the peroxides have been removed.

Protocol 3: Degassing Solvents with "Freeze-Pump-Thaw"
  • Place the solvent in a robust flask with a sidearm and stopcock (e.g., a Schlenk flask) that is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for several minutes.

  • Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved gases like O₂ and CO₂.

  • After the final cycle, backfill the flask with an inert gas (N₂ or Ar).

Section 5: Chemical Compatibility & Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes rates of oxidation and peroxide formation.
Storage Atmosphere Inert Gas (Nitrogen, Argon)Prevents reaction with atmospheric O₂ and CO₂.[3]
Compatible Solvents Anhydrous, degassed THF, Dichloromethane, TolueneSolvents should be free of oxygen, water, and other reactive impurities.
Incompatible Materials Strong Oxidizing Agents, Acids, Carbon DioxideCan lead to vigorous reactions, salt formation, or degradation.
Primary Hazards Corrosive, Irritant, Peroxide FormerRequires careful handling with appropriate Personal Protective Equipment (PPE).[6]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubMed. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. [Link]

  • MDPI. Tetrahydrofuran Biodegradation. Encyclopedia MDPI. [Link]

  • ACS Publications. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Proposed pathways of tetrahydrofuran and 1,4-butanediol degradation... [Link]

  • ACS Publications. Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. [Link]

  • Eawag-BBD. Tetrahydrofuran Degradation Pathway. [Link]

  • PubMed. Structural and functional relationship among diamines in terms of inhibition of cell growth. [Link]

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Common impurities in (3R,4R)-tetrahydrofuran-3,4-diamine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3R,4R)-Tetrahydrofuran-3,4-diamine

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral diamine as a critical building block in their synthetic endeavors. As a key structural motif in various pharmaceutical agents and chiral ligands, its purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common impurity challenges encountered during its synthesis and purification.

The insights and protocols described herein are based on established chemical principles and field-proven methodologies, aiming to provide you with the expertise to identify, mitigate, and remove common impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route. A prevalent and economically viable pathway begins with L-(+)-tartaric acid. Impurities can be broadly categorized based on their origin within this multi-step synthesis.

  • Source-Related Impurities: Arise from the starting materials, such as residual tartaric acid or impurities within it.

  • Process-Related Impurities: Generated at each synthetic step, including unreacted intermediates, byproducts from side reactions, and residual reagents or solvents.

  • Stereochemical Impurities: Diastereomers (e.g., the meso-(3R,4S) isomer) or enantiomers (if a racemic starting material is used) that can form if stereochemical integrity is compromised.

Below is a diagram illustrating the typical synthetic pathway and the stages where major impurities can be introduced.

Synthetic_Pathway_Impurities cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization & Azidation cluster_3 Step 4: Reduction cluster_4 Stereochemical Impurity A L-Tartaric Acid B (2R,3R)-Butane- 1,2,3,4-tetraol A->B  Reduction (e.g., NaBH4/LiCl) Imp1 Impurity: Unreacted Tartaric Acid B->Imp1 C (2R,3R)-Tetramesylbutane B->C  Mesylation (MsCl, Pyridine) Imp2 Impurity: Incomplete Mesylation Products C->Imp2 Imp3 Impurity: Pyridine HCl Salt C->Imp3 D (3S,4S)-3,4-Diazido- tetrahydrofuran C->D  NaN3, DMF Imp4 Impurity: Mono-azide Intermediate D->Imp4 Imp5 Impurity: Residual NaN3 D->Imp5 E (3R,4R)-Tetrahydrofuran- 3,4-diamine D->E  Reduction (e.g., H2/Pd-C or PPh3/H2O) Imp6 Impurity: Azido-amine Intermediate E->Imp6 Imp7 Impurity: Triphenylphosphine Oxide (if Staudinger) E->Imp7 Imp8 Diastereomer: (3R,4S)-meso-diamine

Caption: Synthetic pathway from L-tartaric acid and key impurity checkpoints.

Troubleshooting Guide: Identification and Removal

Issue 1: My final product is contaminated with a diastereomer, specifically the meso compound.

Root Cause Analysis: The presence of the meso-(3R,4S)-tetrahydrofuran-3,4-diamine diastereomer is a common challenge. It can arise from incomplete stereocontrol during the cyclization step or epimerization at one of the chiral centers under harsh reaction conditions. Since diastereomers have different physical properties, their separation is feasible but requires specific techniques.

Identification Protocol: NMR Spectroscopy NMR is a powerful, non-destructive technique to identify and quantify diastereomeric impurities. In an achiral solvent (like CDCl₃), the chiral (3R,4R) product and its enantiomer are indistinguishable, but the meso diastereomer will exhibit a distinct set of signals due to its different symmetry.

  • Expected Spectral Differences:

    • ¹H NMR: The protons on the chiral carbons (H3 and H4) and the attached amine protons will have different chemical shifts and coupling constants compared to the (3R,4R) isomer. The symmetry of the meso compound may also result in a simpler spectrum.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C4, will differ between the diastereomers.

Table 1: Representative NMR Data for Distinguishing Diastereomers

Isomer Key ¹H NMR Signals (Predicted) Key ¹³C NMR Signals (Predicted)
(3R,4R)-diamine Two distinct multiplets for H3/H4 Two distinct signals for C3/C4
(3R,4S)-meso-diamine A single, potentially simpler multiplet for H3/H4 due to symmetry A single signal for C3/C4 due to symmetry

Note: Actual chemical shifts are highly dependent on solvent and concentration.[1][2]

Removal Protocol: Diastereomeric Salt Recrystallization This classical resolution technique is highly effective for separating diastereomers.[3][4][5][6]

  • Salt Formation: Dissolve the impure diamine mixture in a suitable solvent (e.g., ethanol or methanol). Add approximately 0.5 equivalents of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. The (3R,4R)-diamine will form the (R,R,R,R)-tartrate salt, while the meso diamine will form the (meso,R,R)-tartrate salt.

  • Solvent Screening: The success of this method hinges on the differential solubility of the two diastereomeric salts. Screen various solvents to find one where the desired (R,R,R,R)-tartrate salt is significantly less soluble than the meso salt.

  • Crystallization: Heat the solution to dissolve the salts and then allow it to cool slowly. The less soluble diastereomeric salt of the pure (3R,4R)-diamine will crystallize out of the solution first.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Diamine: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to deprotonate the amine. Extract the pure this compound into an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

Diastereomeric_Recrystallization A Impure Diamine Mixture ((3R,4R) + meso) B Add Chiral Acid (e.g., L-Tartaric Acid) A->B C Mixture of Diastereomeric Salts ((RR,RR)-salt + (meso,RR)-salt) B->C D Recrystallization from Optimal Solvent C->D G Filtration D->G E Crystals: Enriched (RR,RR)-salt (Less Soluble) H Salt Break (Base, Extraction) E->H F Mother Liquor: Enriched (meso,RR)-salt (More Soluble) G->E Solid G->F Liquid I Purified (3R,4R)-Diamine H->I

Caption: Workflow for purification via diastereomeric salt recrystallization.

Issue 2: My reaction workup is difficult, and I suspect residual reagents like pyridine and sodium azide.

Root Cause Analysis: Reagents from intermediate steps are a common source of contamination if not adequately removed.

  • Pyridine: Often used as a base in mesylation or tosylation reactions, it can be challenging to remove due to its high boiling point and miscibility with many organic solvents.

  • Sodium Azide (NaN₃): Used in the nucleophilic substitution step, residual azide is a significant safety hazard (can form explosive heavy metal azides) and must be completely removed and quenched.[7][8]

Removal Protocol: Extractive Workup

A. Removing Pyridine: An acidic wash is highly effective for removing basic impurities like pyridine from an organic layer containing your desired diamine product (which is also basic). The key is to perform this wash before the final azide reduction step, when your product is still a neutral azide intermediate. If you must remove pyridine from the final diamine, a copper sulfate wash is preferred to avoid forming the ammonium salt of your product.

  • Method 1: Acid Wash (for neutral intermediates)

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). Pyridine will be protonated to form the water-soluble pyridinium salt and partition into the aqueous layer.[9][10]

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Method 2: Copper Sulfate Wash (for basic amine products)

    • Dilute the organic solution containing your diamine and pyridine.

    • Wash the organic layer repeatedly with a 10% aqueous copper(II) sulfate solution. The copper ions will form a deep blue complex with pyridine, which is highly water-soluble.[11][12]

    • Continue washing until the aqueous layer no longer turns blue.

B. Removing and Quenching Sodium Azide: Aqueous extraction followed by chemical destruction is mandatory for handling residual sodium azide.

  • Aqueous Extraction: During the workup of the azidation step, wash the organic layer thoroughly with water and then brine. Sodium azide is highly water-soluble and will be transferred to the aqueous phase.[13]

  • Quenching (Destruction) of Aqueous Azide Waste: Perform this procedure in a fume hood.

    • Collect all aqueous layers containing azide.

    • To the stirred aqueous solution, add a 20% aqueous solution of sodium nitrite (NaNO₂), using about 1.5 grams for every gram of sodium azide estimated to be present.[7][8][14][15]

    • Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic. This order of addition is critical to prevent the formation of toxic hydrazoic acid (HN₃). [8]

    • The azide is converted to harmless nitrogen gas. Stir until gas evolution ceases.

    • Test for completion with starch-iodide paper; a blue color indicates excess nitrite and complete azide destruction.[8] The neutralized solution can then be disposed of according to institutional protocols.

Issue 3: The Staudinger reduction of my diazide intermediate is complete, but I can't separate my diamine product from triphenylphosphine oxide.

Root Cause Analysis: The Staudinger reaction is a mild and effective method for reducing azides to amines, but it produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct. TPPO is often crystalline and can co-purify with the desired product, complicating isolation.[16][17]

Identification: TPPO is readily identified by ¹H NMR, showing characteristic multiplets in the aromatic region (approx. 7.4-7.7 ppm). Its presence can also be confirmed by mass spectrometry.

Removal Protocol: Purification Strategies

  • Method 1: Acid-Base Extraction

    • After the reaction, remove the organic solvent (e.g., THF).

    • Dissolve the residue in a different organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic solution with dilute HCl (e.g., 1 M). The basic diamine product will move into the aqueous layer as its hydrochloride salt, while the neutral TPPO will remain in the organic layer.

    • Separate the layers. The organic layer containing TPPO can be discarded.

    • Basify the aqueous layer with NaOH to a pH > 12 to regenerate the free diamine.

    • Extract the free diamine back into an organic solvent, dry, and concentrate to yield the purified product.

  • Method 2: Chromatography If the product is sensitive to strong acids or bases, column chromatography is a viable alternative.

    • Silica Gel Chromatography: TPPO is quite polar and can be separated from the more polar diamine on silica gel. However, primary amines can streak on silica. To mitigate this, add a small amount of triethylamine or ammonia to the eluent system (e.g., 1-2% in a dichloromethane/methanol gradient).

    • Activated Carbon Treatment: In some cases, slurrying the crude product in a solvent where the product is soluble but TPPO is less so, followed by treatment with activated carbon, can help remove TPPO and other nonpolar impurities through adsorption.[18]

Analytical Purity Assessment

Q2: How can I accurately determine the enantiomeric and diastereomeric purity of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold-standard methods for determining stereochemical purity.[19][20][21]

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating chiral amines.

  • Mobile Phase: A typical mobile phase consists of a nonpolar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol + 0.1% diethylamine).

    • Optimize the ratio of hexane to alcohol to achieve baseline separation (Rs > 1.5) of all stereoisomers (meso, (3R,4R), and (3S,4S) if present).

    • The meso compound will be a single peak, while the enantiomers will be two separate peaks.

  • Quantification: Integrate the peak areas to determine the relative percentages of each stereoisomer and calculate the diastereomeric and enantiomeric excess (%de and %ee).

Table 2: Comparison of Analytical Methods for Purity

Method Principle Key Advantages Key Limitations
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase.[19][20][21] High resolution, accurate quantification of all stereoisomers. Requires method development, specialized columns.
NMR with Chiral Derivatizing Agent Formation of diastereomers with distinct NMR signals.[19][22] Provides structural confirmation, no specialized chromatograph needed. Lower sensitivity, requires pure derivatizing agent, potential for kinetic resolution.

| Polarimetry | Measures the rotation of plane-polarized light.[13] | Simple, fast measurement of optical rotation. | Does not distinguish between diastereomers, requires a known standard for [α]max. |

References

  • Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, an. ACS Publications. Available at: [Link]

  • How to removed Sodium azide ?. ResearchGate. Available at: [Link]

  • Method of synthesis of vicinal diamines. Google Patents.
  • Diastereoselective Synthesis of CF3-Containing Vicinal Diamines. ACS Publications. Available at: [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ACS Publications. Available at: [Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health (NIH). Available at: [Link]

  • How to quench unreacted sodium azide from reaction mixture?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Wiley Online Library. Available at: [Link]

  • removal of pyridine. Sciencemadness Discussion Board. Available at: [Link]

  • How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. Chemistry Stack Exchange. Available at: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available at: [Link]

  • Remove Sticky Reagents. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • How to quench azide. Reddit. Available at: [Link]

  • Sodium azide. Wikipedia. Available at: [Link]

  • Removal of impurities from amines. Google Patents.
  • Recrystallization of mixture of diastereomers 112 from different solvents 83. ResearchGate. Available at: [Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ACS Publications. Available at: [Link]

  • Sodium Azide Hazards and Disposal. University of Nebraska at Omaha. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Diamine purification method. Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Manage activated carbon effects on MDEA solution foaming. Gas Processing & LNG. Available at: [Link]

  • Reduction of Organic Azides to Amines using Reusable Fe3O4 Nanoparticles in Aqueous Medium. The Royal Society of Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Purification of amine reaction mixtures. Google Patents.
  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by azide reduction. Organic Chemistry Portal. Available at: [Link]

  • Reduction of Azides to primary amines. YouTube. Available at: [Link]

  • Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Waters Corporation. Available at: [Link]

  • Contamination in Amine Systems. Refining Community. Available at: [Link]

  • Method for removing amine from a contaminated hydrocarbon streams. Google Patents.
  • Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. ResearchGate. Available at: [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

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How to handle and store (3R,4R)-tetrahydrofuran-3,4-diamine safely

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (3R,4R)-tetrahydrofuran-3,4-diamine (CAS: 480450-23-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this chiral diamine building block. The information herein is synthesized from established safety protocols for analogous chemical structures, including cyclic ethers and aliphatic diamines, to provide a comprehensive framework in the absence of a specific, detailed Safety Data Sheet (SDS).

I. Core Compound Profile & Inferred Hazards

This compound is a chiral diamine primarily used in organic synthesis as a building block for complex molecules and in asymmetric catalysis.[1] Its structure, containing both a tetrahydrofuran (THF) ring and vicinal amine groups, dictates its reactivity and necessary safety precautions.

Structural Alert-Based Hazard Assessment:

  • Amine Functionality: The two amine groups render the compound basic and nucleophilic. Aliphatic amines are often corrosive and can cause severe skin and eye irritation.[2] They can also be respiratory irritants.

  • Tetrahydrofuran Backbone: The cyclic ether structure is analogous to tetrahydrofuran (THF), which is known for its ability to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[3][4][5]

  • Hygroscopicity: The presence of polar amine groups suggests that the compound is likely hygroscopic, readily absorbing moisture from the atmosphere, which can affect its purity and reactivity.[6][7]

  • Air Sensitivity: The amine groups can be susceptible to oxidation by atmospheric oxygen, potentially leading to degradation and discoloration.[6]

Based on this analysis, this compound should be handled as a corrosive, irritant, air-sensitive, hygroscopic, and potentially peroxide-forming chemical.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards are its potential corrosivity and irritant nature, typical of diamines, which can cause severe skin burns and eye damage.[2] Additionally, due to its tetrahydrofuran structure, it may form explosive peroxides over time when exposed to air.[3][4][5] It is also considered air and moisture-sensitive, meaning its quality can degrade upon exposure to the atmosphere.[6]

Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE setup is mandatory to prevent any direct contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[8][9]

  • Eye Protection: Tightly fitting chemical splash goggles are required. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[8][10]

  • Body Protection: A lab coat that fastens in the front is required. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit is recommended.[9]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[9][11]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity and safety of the compound, adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes degradation and reduces the rate of potential peroxide formation.[4][12]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the amine groups and reaction with atmospheric moisture.[6][13]
Light Protect from light. Store in an amber or opaque container.Light can accelerate the formation of peroxides in ether-containing compounds.[6][14]
Container Use a tightly sealed container, preferably with a septum-sealed cap for syringe-only dispensing.Prevents ingress of air and moisture.[12] Containers should be carefully resealed after each use.[3]

Q4: How can I test for the presence of peroxides?

A4: Given the THF backbone, it is prudent to periodically test for peroxides, especially if the container has been opened previously or stored for an extended period.[15] A common method is to use peroxide test strips. A small aliquot of the compound can be diluted in a suitable solvent (like isopropanol) and tested. If peroxides are detected, do not proceed with distillation or any process that concentrates the compound, as this can lead to an explosion.[5]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, acids, and acid chlorides. The amine groups will react exothermically with acids. The compound may also be incompatible with certain plastics and rubbers; therefore, glass containers are recommended for storage.[16]

Q6: What is the proper disposal procedure for waste?

A6: Chemical waste must be disposed of according to local, state, and federal regulations. Do not pour it down the sink.[9] Collect waste in a designated, properly labeled, and sealed container. The waste container should be segregated based on its chemical properties (e.g., organic, basic).

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: The compound has turned yellow or brown upon storage.

  • Probable Cause: This discoloration is likely due to oxidation of the amine functional groups from exposure to air. This can happen if the container was not properly sealed or if it was not stored under an inert atmosphere.

  • Solution:

    • Assess Purity: The purity of the compound may be compromised. It is advisable to re-analyze the material (e.g., by NMR or LC-MS) to determine if it is still suitable for your intended reaction.

    • Future Prevention: For future use, ensure the compound is stored in a tightly sealed container under a blanket of inert gas like argon or nitrogen.[13] If you need to access the compound multiple times, consider aliquoting it into smaller, single-use vials within a glove box to minimize repeated exposure of the bulk material.[6]

Problem 2: My reaction yield is lower than expected, or I am observing unexpected byproducts.

  • Probable Cause: This could be due to the degradation of the diamine. The most likely culprit is exposure to moisture (hygroscopicity), which can introduce water into your reaction, or oxidation from air exposure.

  • Solution:

    • Use Fresh Material: If possible, use a freshly opened container of the diamine.

    • Dry the Compound: If you suspect water contamination, and the compound is thermally stable, it may be possible to dry it under high vacuum. However, be cautious about heating as it can accelerate degradation.

    • Inert Atmosphere Techniques: Handle the compound exclusively within a glove box or using Schlenk line techniques to prevent any contact with air and moisture.[6][13] This includes preparing solutions and adding the reagent to your reaction vessel under an inert atmosphere.

Problem 3: I have spilled a small amount of this compound on the lab bench.

  • Probable Cause: Accidental spill during handling.

  • Solution: Follow a systematic spill cleanup procedure.

    • Alert Personnel: Inform others in the immediate area of the spill.[17]

    • Evacuate if Necessary: For a large or uncontained spill, evacuate the area.

    • Wear Appropriate PPE: At a minimum, wear double gloves, chemical splash goggles, and a lab coat.[8]

    • Contain the Spill: Use an absorbent, inert material like vermiculite or sand to cover and contain the spill. Do not use combustible materials like paper towels.

    • Neutralize (Optional but Recommended): For an amine spill, you can cautiously neutralize the area after initial absorption with a weak acid solution (e.g., a dilute solution of citric acid).

    • Collect Waste: Carefully scoop the absorbed material into a designated chemical waste container.

    • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

    • Dispose of Waste: Dispose of all contaminated materials (including gloves) as hazardous waste.[9]

Workflow for Spill Response

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse Spill Chemical Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Controllable Spill? Assess->SmallSpill PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SmallSpill->PPE Yes LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Evacuate Evacuate Area Immediately LargeSpill->Evacuate ContactEHS Contact Emergency Services & Environmental Health & Safety (EHS) Evacuate->ContactEHS FollowEHS Follow EHS Instructions ContactEHS->FollowEHS

Caption: Decision workflow for handling a chemical spill.

IV. Experimental Protocols

Protocol 1: Aliquoting and Storing for Long-Term Use

This protocol is designed to preserve the integrity of this compound for long-term storage and repeated use.

  • Preparation: Move the sealed container of the diamine, along with the necessary number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps, and a pipette or syringe into a glove box with an inert atmosphere (N₂ or Ar). Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture (<50 ppm) levels.

  • Equilibration: Allow the container and vials to sit in the glove box antechamber and then the main chamber to fully equilibrate with the inert atmosphere.

  • Dispensing: Carefully open the main container inside the glove box. Using a clean, dry pipette or syringe, dispense the desired aliquot volume into each of the small vials.

  • Sealing: Tightly cap each vial immediately after filling. For added protection, you can wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the chemical name, CAS number, date of aliquoting, and any relevant hazard pictograms.

  • Storage: Remove the sealed aliquot vials from the glove box. Store them in a cool, dark, and dry location as specified in the storage conditions table. Place the original container back into secondary containment and store it appropriately.

V. References

  • PubChem. . National Center for Biotechnology Information.

  • Ossila. .

  • Sigma-Aldrich. .

  • University of California, Merced. .

  • Chemistry Stack Exchange. .

  • Benchchem. .

  • Sigma-Aldrich. .

  • Alltracon. .

  • Container Handbook. .

  • Chemos GmbH & Co.KG. .

  • University of California, Los Angeles. .

  • Merck Millipore. .

  • Merck Millipore. .

  • Chemical Suppliers. .

  • Carl ROTH. .

  • YouTube. .

  • National Center for Biotechnology Information. .

  • Actylis Lab Solutions. .

  • Fisher Scientific. .

  • AChemBlock. .

  • PubChem. .

  • YouTube. .

  • Synblock. .

  • Wikipedia. .

  • PubMed. .

  • Thermo Fisher Scientific. .

  • University of Kentucky. .

Sources

Technical Support Center: Overcoming Reactivity Challenges with (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3R,4R)-tetrahydrofuran-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique chiral building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with sterically hindered vicinal diamines and have compiled this resource to help you navigate the potential reactivity challenges.

This compound, with its distinct stereochemistry and vicinal amine groups constrained by a tetrahydrofuran ring, presents both opportunities for novel molecular architectures and challenges in achieving efficient chemical transformations.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound. We delve into the root causes and provide actionable solutions.

Issue 1: Low Yield in Acylation Reactions

Question: I am attempting to acylate this compound with a standard acyl chloride or anhydride, but I am consistently observing low yields of the desired di-acylated product. What could be the cause and how can I improve the conversion?

Answer:

The low reactivity of this compound in acylation reactions is a common challenge stemming from a combination of steric hindrance and electronic effects. The trans configuration of the two amino groups on the tetrahydrofuran ring creates a sterically congested environment, making it difficult for bulky acylating agents to approach the nitrogen atoms. Additionally, intramolecular hydrogen bonding between the vicinal amines can reduce their nucleophilicity.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The rigid tetrahydrofuran scaffold and the trans orientation of the amino groups hinder the approach of the acylating agent.1. Use Less Hindered Acylating Agents: If your synthesis allows, switch to a smaller acylating agent (e.g., acetyl chloride instead of a more complex one). 2. Employ Highly Reactive Acylating Reagents: Consider using more potent acylating agents like acyl-1,4-dihydropyridines, which can be activated under mild conditions to generate acyl radicals.[3]
Reduced Nucleophilicity Intramolecular hydrogen bonding between the two amine groups can decrease the availability of the lone pair of electrons on the nitrogen for nucleophilic attack.1. Use a Strong, Non-Nucleophilic Base: Employ a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to deprotonate the amine and increase its nucleophilicity without competing in the acylation. 2. Optimize Solvent: Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to help disrupt hydrogen bonding.[4]
Formation of Mono-acylated Product The first acylation event may deactivate the second amino group through electronic effects or increased steric bulk, making the second acylation slower.1. Increase Reaction Time and/or Temperature: Carefully monitor the reaction progress and consider extending the reaction time or gently heating the mixture. 2. Use an Excess of Acylating Agent and Base: A stoichiometric excess of the acylating agent and base can help drive the reaction to completion.
Experimental Protocol: Enhanced Acylation of this compound

This protocol is designed to maximize the yield of the di-acylated product.

Materials:

  • This compound

  • Acylating agent (e.g., Acetic Anhydride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the solution.

  • In a separate flask, dissolve the acylating agent (2.2 eq) in anhydrous DCM.

  • Add the acylating agent solution dropwise to the diamine solution at 0 °C over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Difficulty in Selective Mono-alkylation

Question: I need to perform a selective mono-alkylation of this compound, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I achieve better selectivity?

Answer:

Achieving selective mono-alkylation of a vicinal diamine like this compound is challenging due to the similar reactivity of the two amino groups. Once one amine is alkylated, the second can still react, leading to over-alkylation. The key to selectivity lies in controlling the stoichiometry and reaction conditions precisely, and often requires the use of protecting groups.

Troubleshooting Workflow for Mono-alkylation:

start Start: Poor Selectivity in Mono-alkylation check_stoich Is Stoichiometry of Alkylating Agent ≤ 1.0 eq? start->check_stoich increase_dilution Increase Reaction Dilution check_stoich->increase_dilution Yes protecting_group Consider a Protecting Group Strategy check_stoich->protecting_group No, or still unselective low_temp Run Reaction at Lower Temperature (e.g., -78 °C to 0 °C) increase_dilution->low_temp slow_addition Slow, Dropwise Addition of Alkylating Agent low_temp->slow_addition end Achieve Selective Mono-alkylation slow_addition->end mono_boc Synthesize Mono-Boc Protected Diamine protecting_group->mono_boc alkylate Alkylate the Unprotected Amine mono_boc->alkylate deprotect Deprotect the Boc Group alkylate->deprotect deprotect->end

Caption: Decision workflow for troubleshooting selective mono-alkylation.

Solutions in Detail:

  • Strict Stoichiometric Control: Use no more than 1.0 equivalent of the alkylating agent. It is often beneficial to start with a slight excess of the diamine.

  • High Dilution: Running the reaction at high dilution can disfavor the second alkylation event, which is an intermolecular reaction.

  • Low Temperature and Slow Addition: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) and add the alkylating agent very slowly using a syringe pump. This helps to maintain a low concentration of the alkylating agent, favoring mono-substitution.

  • Protecting Group Strategy: This is the most robust method for achieving clean mono-alkylation. By protecting one of the amino groups, you can selectively functionalize the other and then remove the protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.[5]

Protocol: Selective Mono-Boc Protection and Subsequent Alkylation

Part A: Mono-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the solution to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (0.9 eq) dissolved in a minimal amount of Dioxane dropwise over 1-2 hours.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the Dioxane under reduced pressure and extract the aqueous layer with ethyl acetate.

  • The mono-protected product can often be separated from the di-protected and unprotected starting material by column chromatography.

Part B: Alkylation of Mono-protected Diamine

  • Dissolve the purified mono-Boc-(3R,4R)-tetrahydrofuran-3,4-diamine (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.

  • Add a suitable base, such as potassium carbonate or sodium hydride (if the amine is to be deprotonated), (1.1 eq).

  • Add the alkylating agent (e.g., an alkyl halide) (1.05 eq) and stir the reaction at the appropriate temperature until completion.

  • Work up the reaction and purify the N-alkylated, N'-Boc protected product.

  • The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store this compound?

A1: this compound is a chiral diamine that should be handled with care.[1] It is advisable to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent degradation from atmospheric moisture and carbon dioxide.

Q2: I am observing poor solubility of my diamine in nonpolar solvents. What are my options?

A2: The presence of two primary amine groups makes this compound quite polar. It will have better solubility in polar solvents like water, methanol, ethanol, and THF.[4] For reactions requiring less polar solvents, you might consider converting the diamine to its dihydrochloride salt, which can sometimes improve handling and subsequent reaction setup, though the free base will need to be liberated in situ. The dihydrochloride salt of the diastereomer, (3R,4S)-Tetrahydrofuran-3,4-diamine, is known to have enhanced solubility in polar solvents.[1]

Q3: Can I use this compound in reductive amination reactions?

A3: Yes, however, due to the steric hindrance, direct reductive amination with bulky ketones or aldehydes might be sluggish.[6][7] To improve reaction efficiency, consider the following:

  • Use an effective reducing agent: Sodium triacetoxyborohydride is often a good choice for challenging reductive aminations.

  • Catalysis: For sterically hindered amines, specialized catalysts, such as those based on Palladium or Iridium, can significantly improve reaction rates and yields.[6]

  • Two-step procedure: Forming the imine first under dehydrating conditions, followed by reduction, can sometimes be more effective than a one-pot reductive amination.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is not extensively published, it is classified as an irritant and should be handled in a well-ventilated fume hood.[1]

Visualization of Key Concepts

Reaction Pathway: Mono-alkylation via Protection

The following diagram illustrates the strategic use of a protecting group to achieve selective mono-alkylation.

sub This compound H₂N-R-NH₂ boc2o +(Boc)₂O (0.9 eq) sub->boc2o protected Mono-Boc Protected Intermediate BocHN-R-NH₂ boc2o->protected alkyl_halide + R'-X, Base protected->alkyl_halide alkylated N-Alkylated, N'-Boc Protected BocHN-R-NHR' alkyl_halide->alkylated acid + Acid (e.g., TFA) alkylated->acid final Mono-alkylated Product H₂N-R-NHR' acid->final

Caption: Workflow for selective mono-alkylation using a Boc protecting group.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PMC. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available at: [Link]

  • Tetrahydrofuran - Wikipedia. Available at: [Link]

  • This compound | C4H10N2O | CID 14171650 - PubChem. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring (3R,4R)-Tetrahydrofuran-3,4-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical monitoring of (3R,4R)-tetrahydrofuran-3,4-diamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to ensure the success and reliability of your experimental work.

The stereoselective synthesis of chiral diamines, such as this compound, is a critical process in the development of many pharmaceuticals and fine chemicals.[1][2][3] The precise monitoring of these reactions is paramount to ensure optimal yield, purity, and stereoselectivity. This guide will equip you with the necessary knowledge to navigate the common analytical challenges associated with this specific class of compounds.

I. Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific issues that you may encounter during the analysis of this compound reactions. Each problem is followed by potential causes and actionable solutions, grounded in established analytical principles.

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

You're observing tailing, fronting, or broad peaks for your diamine product, or it's co-eluting with starting materials or byproducts.

  • Potential Cause 1: Inappropriate Column Chemistry. Aliphatic diamines can exhibit strong interactions with the silica support of standard reversed-phase columns, leading to poor peak shape.

    • Solution: Employ a column specifically designed for amine analysis, such as one with end-capping or a hybrid particle technology. Alternatively, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and peak shape for polar compounds like diamines.

  • Potential Cause 2: Mobile Phase pH. The ionization state of the diamine is highly dependent on the mobile phase pH. If the pH is not optimal, it can lead to mixed-mode interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of your diamine to ensure it is in a single ionic form. For basic compounds like diamines, a higher pH is often beneficial. The use of a buffer is highly recommended to maintain a stable pH throughout the analysis.

  • Potential Cause 3: Metal Chelation. The diamine functional groups can chelate with trace metals present in the HPLC system or on the column, causing peak tailing.

    • Solution: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase. Using PEEK tubing and fittings can also minimize metal contamination.

  • Potential Cause 4: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to broad and distorted peaks.

    • Solution: Reduce the injection volume or dilute your sample. Perform a loading study to determine the optimal concentration range for your analysis.

Issue 2: Difficulty in Quantifying Enantiomeric Excess (ee) by Chiral HPLC

You are unable to achieve baseline separation of the (3R,4R) and (3S,4S) enantiomers, or the resolution is insufficient for accurate quantification.

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor for chiral separations.[4][5][6] Not all CSPs are effective for all classes of compounds.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines.[7][8] Protein-based and cyclodextrin-based columns can also be effective.[7][8] Consult chiral column selection guides from manufacturers for recommendations based on your analyte's structure.[9]

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition significantly influences the chiral recognition mechanism.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase chiral HPLC, alter the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). Small amounts of additives, such as diethylamine for basic compounds, can dramatically improve peak shape and resolution.[4]

  • Potential Cause 3: Derivatization is Required. Sometimes, direct separation of enantiomers is challenging.

    • Solution: Consider derivatizing the diamine with a chiral derivatizing agent to form diastereomers.[8] These diastereomers can often be separated on a standard achiral HPLC column.[10] Common chiral derivatizing agents for amines include Mosher's acid chloride and Marfey's reagent.

Issue 3: Inaccurate Reaction Monitoring by NMR Spectroscopy

You're having trouble distinguishing between starting materials, intermediates, and the final product in your ¹H NMR spectra, or the integration values are not consistent.

  • Potential Cause 1: Signal Overlap. The proton signals of the starting materials and the product may overlap, making accurate integration difficult.

    • Solution: Utilize a higher field NMR spectrometer to improve signal dispersion. Consider using 2D NMR techniques, such as COSY or HSQC, to help resolve overlapping signals and confirm structural assignments. Online or in-situ NMR monitoring can provide real-time kinetic data and help identify transient intermediates.[11][12][13]

  • Potential Cause 2: Inconsistent Sample Preparation. Variations in sample concentration or the amount of internal standard can lead to inaccurate quantification.

    • Solution: Use a calibrated internal standard that does not react with any components in the reaction mixture and has a signal in a clear region of the spectrum. Ensure precise and consistent sample preparation for each time point.

  • Potential Cause 3: Broadening of Amine Protons. The N-H protons can undergo exchange, leading to broad signals that are difficult to integrate.

    • Solution: Adding a drop of D₂O to the NMR tube will exchange the N-H protons for deuterium, causing their signals to disappear. This can help to simplify the spectrum and confirm the presence of amine functionalities.

Issue 4: Low Sensitivity or Poor Reproducibility in GC-MS Analysis

You are struggling to detect your diamine at low concentrations, or your results are not consistent between runs.

  • Potential Cause 1: Poor Volatility or Thermal Instability. Diamines can be non-volatile and may degrade at the high temperatures of the GC inlet.

    • Solution: Derivatization is often necessary to increase the volatility and thermal stability of diamines for GC analysis.[14] Silylation or acylation are common derivatization techniques for amines.

  • Potential Cause 2: Adsorption in the GC System. The polar amine groups can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and poor recovery.

    • Solution: Use a deactivated inlet liner and a column specifically designed for amine analysis. Regular maintenance of the GC system is crucial to prevent the buildup of active sites.

  • Potential Cause 3: Inefficient Ionization in the Mass Spectrometer. Electron ionization (EI) may lead to extensive fragmentation of the diamine, resulting in a weak or absent molecular ion peak.

    • Solution: Consider using a softer ionization technique, such as chemical ionization (CI), to increase the abundance of the molecular ion. This will aid in compound identification and improve sensitivity in selected ion monitoring (SIM) mode.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the analytical methods for monitoring this compound reactions.

Q1: Which analytical technique is best for routine monitoring of reaction conversion?

A1: For routine monitoring of reaction progress, High-Performance Liquid Chromatography (HPLC) with UV detection is often the most practical and robust method. It is widely available, provides good quantitative accuracy, and can often separate starting materials, intermediates, and the final product in a single run.[15] Derivatization is often required for compounds lacking a UV chromophore.

Q2: How can I confirm the absolute stereochemistry of my final product?

A2: While chiral HPLC can determine the enantiomeric excess, it does not inherently determine the absolute configuration. To confirm the absolute stereochemistry, you will need to use a technique such as:

  • X-ray Crystallography: This is the gold standard for determining absolute configuration, provided you can obtain a suitable single crystal of your product or a derivative.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can determine the absolute configuration in solution by comparing the experimental spectrum to a theoretically calculated spectrum.

  • Comparison to a known standard: If an authentic sample of the desired enantiomer is available, you can compare its retention time on a chiral HPLC column or its optical rotation to your synthesized product.

Q3: Is it possible to monitor the reaction in real-time?

A3: Yes, real-time reaction monitoring is possible using in-situ analytical techniques. NMR spectroscopy with a flow-through cell is a powerful tool for continuously monitoring the concentrations of reactants, intermediates, and products without the need for sampling.[12][16] Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, can also be employed for real-time monitoring in a manufacturing environment.

Q4: What are the key considerations for method validation for these analytical techniques?

A4: A robust method validation should be performed to ensure the reliability of your analytical data. Key parameters to evaluate include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

III. Experimental Protocols & Data Presentation

Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a starting point for developing a chiral HPLC method for this compound. Optimization will be required based on your specific instrumentation and the purity of your sample.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation:

    • For normal phase: Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.

    • For reversed-phase: Prepare a mobile phase of Acetonitrile/Water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Instrumentation Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or an appropriate wavelength if the diamine has been derivatized).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject 10 µL of the sample and record the chromatogram.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of the strong and weak solvents, try a different alcohol modifier in normal phase) and the column temperature.

Data Presentation: Comparison of Analytical Techniques
Technique Typical Resolution (Rs) Typical Analysis Time Advantages Disadvantages
Chiral HPLC > 1.5 for baseline separation10-30 minDirect enantiomer separation, high accuracy and precision.[4][6]Requires specialized and often expensive chiral columns, method development can be time-consuming.[9]
Chiral GC > 1.5 for baseline separation15-45 minHigh efficiency and resolution.[17]Requires derivatization for non-volatile analytes, potential for thermal degradation.[14]
NMR with Chiral Shift Reagent Qualitative5-20 minRapid analysis, provides structural information.Can be difficult to quantify accurately, requires pure chiral shift reagents.
NMR after Derivatization N/A10-30 min per spectrumCan use standard NMR instrumentation.[8]Requires a pure chiral derivatizing agent, derivatization reaction must go to completion.

IV. Visualizations

Workflow for Chiral HPLC Method Development

G start Start: Racemic Mixture of (3R,4R) and (3S,4S)-Tetrahydrofuran-3,4-diamine select_csp Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp screen_mp Screen Mobile Phases (Normal and Reversed-Phase) select_csp->screen_mp no_sep No Separation screen_mp->no_sep Poor or no resolution partial_sep Partial Separation screen_mp->partial_sep Some resolution optimize_mp Optimize Mobile Phase Composition (Solvent ratio, additives) optimize_temp Optimize Column Temperature optimize_mp->optimize_temp validate Validate Method (Linearity, Precision, Accuracy) optimize_temp->validate analysis Routine Analysis: Determine Enantiomeric Excess validate->analysis no_sep->select_csp Try different CSP partial_sep->optimize_mp

Caption: A logical workflow for developing a robust chiral HPLC method.

Troubleshooting Logic for Poor HPLC Peak Shape

G start Problem: Poor Peak Shape (Tailing, Fronting, Broad) check_column Is the column appropriate for amines? start->check_column check_ph Is the mobile phase pH controlled and optimal? check_column->check_ph Yes solution_column Solution: Use amine-specific or HILIC column check_column->solution_column No check_metal Is metal chelation a possibility? check_ph->check_metal Yes solution_ph Solution: Adjust pH and add buffer check_ph->solution_ph No check_load Is the sample overloaded? check_metal->check_load No solution_metal Solution: Add EDTA to mobile phase check_metal->solution_metal Yes solution_load Solution: Dilute sample or reduce injection volume check_load->solution_load Yes

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

V. References

  • Polyamines determination by TLC and HPLC. (2016). ResearchGate. [Link]

  • Online monitoring of the formation of a diimine. (n.d.). Magritek. [Link]

  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (2003). OENO One. [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (1987). PMC. [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry. [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (n.d.). SciSpace. [Link]

  • NMR reaction monitoring in flow synthesis. (2017). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Chiral analysis. (n.d.). Wikipedia. [Link]

  • Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • ¹H NMR spectra of diamine. (n.d.). ResearchGate. [Link]

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Validation & Comparative

1H NMR and 13C NMR analysis of (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (3R,4R)-tetrahydrofuran-3,4-diamine

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. This compound, a key building block in various synthetic pathways, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in confirming stereochemistry. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, a comparison with potential stereoisomers, and detailed protocols for acquiring high-quality data.

The Significance of NMR in Stereoisomer Differentiation

NMR spectroscopy is an indispensable tool for determining the constitution and configuration of organic molecules.[1][2] For chiral compounds like this compound, NMR not only confirms the core structure but also provides crucial information about the relative orientation of substituents. This is primarily achieved through the analysis of chemical shifts (δ), which are sensitive to the electronic environment of each nucleus, and spin-spin coupling constants (J), which provide information about the dihedral angles between adjacent protons.[3][4]

Predicted ¹H and ¹³C NMR Spectra of this compound

Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data based on established NMR principles and data from analogous tetrahydrofuran derivatives.[5][6][7] These predictions serve as a benchmark for researchers seeking to verify their synthetic products.

Molecular Structure and Proton/Carbon Numbering:

Structure of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3, H43.2 - 3.4m³J_trans ≈ 2-5 Hz, ³J_cis ≈ 6-9 HzMethine protons attached to carbons bearing electronegative amino groups are expected to be downfield. The trans relationship will result in a smaller coupling constant.
H2, H53.8 - 4.0 (diastereotopic)m²J ≈ -10 to -12 Hz, ³J_trans ≈ 2-5 Hz, ³J_cis ≈ 6-9 HzMethylene protons adjacent to the ring oxygen are significantly deshielded. They are diastereotopic and will exhibit complex splitting.
NH₂1.5 - 2.5br s-The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3, C455 - 65Carbons directly attached to the electron-withdrawing amino groups will be shifted downfield.
C2, C570 - 80Carbons adjacent to the ring oxygen are expected to have the most downfield chemical shift in the aliphatic region.

Comparative Analysis: Distinguishing Stereoisomers

The key to confirming the (3R,4R) stereochemistry lies in comparing the experimental NMR data with that expected for other possible stereoisomers, such as the cis-(3R,4S)-diamine.

G cluster_0 (3R,4R)-trans-diamine cluster_1 (3R,4S)-cis-diamine a H3 b H4 a->b ³J_trans ≈ 2-5 Hz c H3 d H4 c->d ³J_cis ≈ 6-9 Hz G A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Data Analysis and Interpretation D->E

Workflow for NMR analysis.

Potential Impurities and Their NMR Signatures

Based on common synthetic routes to tetrahydrofurans, potential impurities could include residual solvents or starting materials. [8]For instance, if the synthesis involves the reduction of a precursor, incomplete reaction could lead to the presence of carbonyl or hydroxyl functionalities, which would give rise to characteristic signals in the NMR spectra. Careful analysis of the spectra for unexpected peaks is crucial for assessing the purity of the final compound.

Conclusion

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A Comparative Guide to the Analytical Characterization of (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise characterization of chiral molecules is not merely a regulatory hurdle but a scientific imperative. The stereoisomers of a chiral drug candidate can exhibit profoundly different pharmacological and toxicological profiles. (3R,4R)-tetrahydrofuran-3,4-diamine, a key chiral building block, presents a unique analytical challenge due to its stereochemistry and functional groups. This guide provides an in-depth comparison of mass spectrometry-based techniques and other analytical alternatives for the comprehensive characterization of this molecule, grounded in experimental principles and field-proven insights.

The Analytical Imperative: Beyond Molecular Weight

Direct infusion mass spectrometry is a rapid and sensitive method for determining the molecular weight of a compound. For this compound, with a molecular formula of C4H10N2O, the expected monoisotopic mass is 102.0793 Da.[1] However, standard mass spectrometry techniques are inherently "chirally blind," meaning enantiomers produce identical mass spectra.[2][3][4] This limitation necessitates more sophisticated approaches to fully elucidate the molecule's three-dimensional structure, which is critical for its function and safety in a pharmaceutical context.

Mass Spectrometry of this compound: A Predictive Analysis

Predicted ESI-MS/MS Fragmentation Pattern

In positive ion mode ESI, the molecule will readily protonate at one of the amine groups to form the precursor ion [M+H]+ at m/z 103.0866. Collision-induced dissociation (CID) of this precursor is expected to yield several characteristic fragment ions. The primary fragmentation pathways for cyclic ethers involve ring-opening, while aliphatic amines typically undergo α-cleavage.[5][6][8]

The fragmentation of the protonated molecule is likely initiated by cleavage of the C-N or C-O bonds within the tetrahydrofuran ring, driven by the charge localization on the nitrogen atom.

Table 1: Predicted Key Fragment Ions of Protonated this compound in ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
103.086686.0600NH3 (Ammonia)Protonated 3-aminotetrahydrofuran-4-one
103.086670.0651H2O + NH3Protonated dihydropyrrole derivative
103.086657.0702C2H4OProtonated ethanimine derivative
103.086644.0495C3H7OProtonated aziridine
Experimental Protocol: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Full Scan MS (MS1): Scan from m/z 50-200 to confirm the [M+H]+ ion at m/z 103.0866.

    • Tandem MS (MS2): Isolate the precursor ion at m/z 103.0866 and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Acquire the product ion spectrum.

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry dissolve Dissolve Sample in ACN/H2O + 0.1% FA infuse Infuse at 5-10 µL/min dissolve->infuse ms1 MS1: Full Scan (Confirm [M+H]+ at m/z 103) infuse->ms1 ms2 MS2: Isolate m/z 103 & Fragment (CID) ms1->ms2 acquire Acquire Product Ion Spectrum ms2->acquire

Caption: Workflow for direct infusion ESI-MS/MS analysis.

Comparative Analysis of Analytical Techniques

While direct infusion MS provides rapid confirmation of molecular identity, it falls short in providing stereochemical information. For drug development, a more comprehensive analytical approach is essential. Below is a comparison of direct MS with other powerful techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedProsCons
Direct Infusion ESI-MS/MS Molecular Weight, Fragmentation PatternHigh speed, high sensitivity, low sample consumption.No stereochemical information.[2][4]
Chiral LC-MS/MS Enantiomeric purity, retention time, molecular weight, fragmentation pattern.Provides separation of enantiomers, quantitative analysis of each stereoisomer.[9][10][11][12][13]Requires method development for chiral separation, longer analysis time.
GC-MS with Derivatization Retention time, fragmentation pattern, potential for chiral separation with a chiral column.High chromatographic resolution, established libraries for EI spectra.[14][15][16][17]Requires derivatization for this non-volatile compound, potential for thermal degradation.
NMR Spectroscopy Absolute and relative stereochemistry, detailed structural information, quantification.The gold standard for structural elucidation, non-destructive.[18][19][20][21]Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.

In-Depth Look at Alternative Methodologies

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the most powerful approach for both quantifying the enantiomeric excess and confirming the identity of this compound. The key is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time before they enter the mass spectrometer.[9][10][11][12]

  • Chromatography:

    • Column: A polysaccharide-based CSP (e.g., Chiralpak IA) or a cyclodextrin-based CSP.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI or Atmospheric Pressure Chemical Ionization (APCI), depending on mobile phase compatibility.

    • Detection: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity, monitoring the transition from the precursor ion (m/z 103.1) to a major fragment ion (e.g., m/z 86.1).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC analysis, the non-volatile diamine must first be derivatized to increase its volatility.[14][15][22] This can be achieved by reacting the amine groups with reagents like pentafluoropropionic anhydride (PFPA) or by silylation.[23][24][25] Chiral separation can then be achieved using a chiral GC column.

  • Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

    • Add an excess of a derivatizing agent (e.g., PFPA) and a catalyst if needed.

    • Heat the reaction mixture (e.g., 60 °C for 30 minutes) to ensure complete derivatization.[22]

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for GC injection.

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to ensure good separation and peak shape.

    • Ionization: Electron Ionization (EI) at 70 eV. The resulting mass spectrum will be more complex than an ESI spectrum but highly reproducible and useful for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for determining the stereochemistry of a molecule.[18][19][20][21][26] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, providing direct evidence of the relative stereochemistry. To distinguish between enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used to create diastereomeric environments that are distinguishable in the NMR spectrum.[18][27][28]

Choosing the Right Analytical Tool

The choice of analytical technique is dictated by the research question. For rapid confirmation of molecular weight, direct infusion MS is sufficient. For quality control and determination of enantiomeric purity, chiral LC-MS is the industry standard. For fundamental structural elucidation and confirmation of absolute stereochemistry, NMR spectroscopy is indispensable.

G cluster_goals cluster_methods start Analytical Goal goal1 Confirm Molecular Weight? start->goal1 goal2 Determine Enantiomeric Purity? start->goal2 goal3 Elucidate Absolute Stereochemistry? start->goal3 method1 Direct Infusion MS goal1->method1 method2 Chiral LC-MS goal2->method2 method3 NMR Spectroscopy goal3->method3

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach. While direct mass spectrometry provides essential molecular weight information, it is insufficient for the chiral characterization demanded in pharmaceutical development. A combination of chiral chromatography coupled with mass spectrometry for enantiomeric purity and NMR spectroscopy for definitive stereochemical assignment represents a robust and scientifically sound strategy. This guide serves as a foundational framework for researchers and scientists to make informed decisions in the analytical characterization of this and other critical chiral building blocks.

References

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A Comparative Guide to the X-ray Crystallography of (3R,4R)-Tetrahydrofuran-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (3R,4R)-Tetrahydrofuran-3,4-diamine Scaffold

This compound is a conformationally constrained chiral diamine that has garnered significant interest as a scaffold in the design of bioactive molecules, most notably as a key component in several HIV-1 protease inhibitors.[1] Its rigid tetrahydrofuran (THF) ring pre-organizes the two amine functionalities, reducing the entropic penalty upon binding to a biological target. The stereochemistry of the amine groups provides a well-defined vector for interactions with protein active sites.

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of these molecules in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the precise spatial arrangement of atoms with biological activity.

  • Computational Modeling: Providing accurate starting geometries for molecular docking and dynamics simulations.

  • Intellectual Property: Defining the novel solid forms of new chemical entities.

This guide will provide a comparative analysis of three representative, yet synthetically accessible, derivatives of this compound: the N,N'-diacetyl, N,N'-dibenzoyl, and N,N'-di-Boc derivatives. While a comprehensive set of directly comparable crystal structures for these specific simple derivatives is not prevalent in the public literature, we will present a robust, experience-driven framework for their crystallographic analysis, from synthesis and crystallization to the interpretation of the resulting structural data.

Experimental Design: A Self-Validating Protocol for Crystallographic Analysis

The successful crystallographic analysis of a series of related compounds requires a systematic and logical workflow. The protocol described below is designed to be self-validating, with checkpoints to ensure the quality of the material at each stage.

Synthesis and Purification of Derivatives

The synthesis of the target derivatives begins with the parent diamine, this compound. The following are robust synthetic procedures for obtaining the diacetyl, dibenzoyl, and di-Boc protected analogues.

General Principle: The nucleophilic amine groups of the parent compound readily react with acylating agents. The choice of reaction conditions is critical to ensure complete derivatization and to minimize side products.

  • N,N'-Diacetyl-(3R,4R)-tetrahydrofuran-3,4-diamine (Derivative A)

    • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq.) as a base to scavenge the HCl byproduct.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (2.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography on silica gel.

  • N,N'-Dibenzoyl-(3R,4R)-tetrahydrofuran-3,4-diamine (Derivative B)

    • Follow the procedure for Derivative A, substituting benzoyl chloride (2.2 eq.) for acetyl chloride.

  • N,N'-Di-Boc-(3R,4R)-tetrahydrofuran-3,4-diamine (Derivative C)

    • Dissolve this compound (1.0 eq.) in a 1:1 mixture of water and acetone.

    • Add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq.).

    • Stir vigorously at room temperature for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography. This method is a catalyst-free, environmentally benign approach.[2]

Trustworthiness Checkpoint: The purity of each derivative should be confirmed to be >95% by ¹H NMR, ¹³C NMR, and LC-MS before proceeding to crystallization trials. This minimizes the risk of impurities inhibiting crystal growth or leading to ambiguous electron density maps.

Crystallization Strategies: A Comparative Approach

Finding suitable crystallization conditions is often the most challenging step. A multi-pronged approach, comparing different solvents and techniques, is essential.

Table 1: Comparative Crystallization Strategies

Crystallization TechniqueDerivative A (Diacetyl)Derivative B (Dibenzoyl)Derivative C (Di-Boc)Rationale
Slow Evaporation Methanol, EthanolDichloromethane, Ethyl AcetateHexanes, Diethyl EtherSimple and effective for moderately soluble compounds. Solvent choice is based on polarity matching with the solute.
Vapor Diffusion (Liquid-Liquid) THF solution with diethyl ether as precipitantAcetone solution with hexanes as precipitantChloroform solution with pentane as precipitantAllows for slow, controlled changes in supersaturation, often yielding high-quality crystals.[3]
Thermal Gradient Saturated solution in isopropanolSaturated solution in tolueneSaturated solution in acetonitrileExploits the temperature dependence of solubility to induce crystallization.

Expertise in Action: The bulky, non-polar tert-butyl groups of the di-Boc derivative (C) are expected to reduce its polarity compared to the diacetyl (A) and dibenzoyl (B) derivatives. Therefore, less polar solvents are prioritized for its crystallization. The aromatic rings of the dibenzoyl derivative (B) may promote π-stacking interactions, which can be favorable for crystallization from solvents like dichloromethane or toluene.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction analysis.

Workflow for X-ray Crystallography

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement crystal_selection Crystal Selection & Mounting cryo_cooling Cryo-cooling (e.g., 100 K) crystal_selection->cryo_cooling diffractometer Mount on Diffractometer cryo_cooling->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data should be collected on a modern diffractometer, typically using Mo Kα or Cu Kα radiation. The structures are then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².

Comparative Structural Analysis: Expected Outcomes

The primary value of this comparative study lies in understanding how the different N-substituents influence the molecular conformation and crystal packing.

Molecular Conformation

The conformation of the tetrahydrofuran ring is of particular interest. It is not planar and will adopt a puckered "envelope" or "twist" conformation. The specific conformation will be influenced by the steric bulk and electronic properties of the substituents.

Diagram of Key Conformational Features

Caption: Expected conformational features of the derivatives.

  • Derivative A (Diacetyl): The smaller acetyl groups are expected to have a modest steric impact, allowing for efficient crystal packing, likely dominated by intermolecular N-H···O=C hydrogen bonds between the amide groups.

  • Derivative B (Dibenzoyl): The bulky benzoyl groups will introduce significant steric hindrance. This may lead to a more twisted conformation of the THF ring to alleviate strain. Intermolecular interactions will be a combination of hydrogen bonding and π-π stacking between the phenyl rings.

  • Derivative C (Di-Boc): The very bulky tert-butyl groups will dominate the crystal packing. We can anticipate that these groups will dictate a packing arrangement that minimizes steric clashes, potentially leading to a less dense crystal structure. Hydrogen bonding will still play a role.

Crystal Packing and Intermolecular Interactions

The supramolecular assembly in the crystal lattice is dictated by a hierarchy of intermolecular interactions.

Table 2: Predicted Crystallographic and Packing Parameters

ParameterDerivative A (Diacetyl)Derivative B (Dibenzoyl)Derivative C (Di-Boc)
Crystal System Monoclinic or OrthorhombicMonoclinic or TriclinicMonoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁P-1 or P2₁/cP2₁/c or Pbca
Dominant Intermolecular Interaction N-H···O=C Hydrogen Bondingπ-π Stacking, N-H···O=C H-Bondingvan der Waals (t-butyl), N-H···O=C H-Bonding
Calculated Density HighMedium-HighMedium

Authoritative Grounding: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and serves as the ultimate reference for analyzing trends in crystal packing.[1] Analysis of related structures in the CSD would be a critical step in a full study to contextualize these findings.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.Unambiguous structure determination.Requires single crystals of sufficient size and quality; provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, solution-state conformation (via NOE), dynamic processes.Provides information on the molecule's behavior in solution, which is more relevant to its biological activity.Conformational analysis can be complex and may not yield a single, definitive structure.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very little sample.Provides no direct information on 3D structure or stereochemistry.
Computational Modeling Theoretical minimum energy conformations, interaction energies.Can explore conformational space and predict structures without the need for synthesis or crystallization.Results are theoretical and must be validated by experimental data.

Expert Insight: A combined approach is most powerful. For example, using the X-ray structure as a starting point for DFT calculations can provide insights into the relative energies of different conformers. Comparing the solid-state structure to solution-state NMR data can reveal conformational changes that occur upon dissolution, which is highly relevant for drug development.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides critical insights into their solid-state structures. By systematically comparing derivatives with varying N-substituents, such as acetyl, benzoyl, and Boc groups, researchers can develop a predictive understanding of how these modifications influence molecular conformation and crystal packing. This knowledge is fundamental to the rational design of new therapeutic agents based on this privileged scaffold. The experimental and analytical framework presented in this guide offers a robust pathway for obtaining and interpreting this vital structural information.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information: Experimental Procedures. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2025). New Structures and New Data Fields. The Latest CSD Data Update. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Consequences of rigidity and conformational locking in a 4,4-dimethyl-1,3-dioxolane ring system during protection of internal diol. Retrieved from [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 759-764. Available at: [Link]

  • Cheraiet, Z., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. Available at: [Link]

Sources

A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: Spotlight on (3R,4R)-Tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. Chiral vicinal diamines have emerged as a privileged class of ligands, instrumental in the synthesis of a vast array of enantiomerically enriched compounds, including numerous active pharmaceutical ingredients.[1] This guide provides a comprehensive comparison of the structurally unique (3R,4R)-tetrahydrofuran-3,4-diamine with other stalwart chiral diamines, namely (1R,2R)-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN). Our analysis will delve into their structural attributes, performance in key asymmetric transformations, and the mechanistic rationale behind their catalytic behavior, supported by experimental data.

Introduction to Chiral Diamines in Asymmetric Catalysis

Chiral diamines are indispensable tools in modern organic synthesis. Their ability to form stable chelate complexes with a variety of transition metals allows for the creation of a well-defined chiral environment around the metallic center. This, in turn, dictates the stereochemical outcome of a multitude of reactions, including hydrogenations, Michael additions, and various coupling reactions. The efficacy of a chiral diamine is primarily evaluated by the enantiomeric excess (ee) and yield of the desired product.

This compound: A Unique Scaffold

This compound presents a distinct structural motif compared to more conventional chiral diamines. The presence of the tetrahydrofuran (THF) ring introduces a constrained, C2-symmetric backbone with oxygen functionality. This oxygen atom can potentially participate in secondary interactions with the substrate or catalyst, influencing both reactivity and stereoselectivity. It is primarily utilized in organic synthesis as a chiral building block for more complex molecules.[2]

Key Structural Features:

  • Constrained Conformation: The five-membered THF ring restricts the conformational flexibility of the diamine, leading to a more defined chiral pocket.

  • Oxygen Functionality: The ethereal oxygen can act as a hydrogen bond acceptor or a Lewis basic site, potentially influencing the transition state assembly.

  • C2-Symmetry: The inherent C2-symmetry simplifies the stereochemical analysis and often leads to higher enantioselectivity.

Established Chiral Diamines for Comparison

For a meaningful comparison, we will focus on two of the most widely employed chiral diamines in asymmetric catalysis:

  • (1R,2R)-Diaminocyclohexane (DACH): Known for its rigid cyclohexane backbone, DACH and its derivatives are workhorse ligands in a variety of asymmetric transformations, including the renowned Jacobsen epoxidation and various hydrogenation and transfer hydrogenation reactions.[3]

  • (1R,2R)-1,2-Diphenylethylenediamine (DPEN): The bulky phenyl groups of DPEN create a well-defined chiral environment, making it a highly effective ligand, particularly in Noyori's asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[4]

Performance Comparison in Asymmetric Catalysis

Direct comparative experimental data for this compound against DACH and DPEN in the same catalytic system is not extensively documented in publicly available literature. However, we can construct a comparative analysis by examining their performance in benchmark reactions under similar conditions, as reported in various studies.

Asymmetric Transfer Hydrogenation of Acetophenone
Chiral Diamine Ligand (in Ru-complex)Yield (%)Enantiomeric Excess (ee%)Reference
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)>95>90[1]
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine>9596[1]
Polymer-supported (S,S)-1,2-Diphenylethylenediamine>95>90[1]
(R,R)-1,2-Diaminocyclohexane derivative9885[1]

Analysis of Performance Data:

The data clearly indicates that DPEN and its derivatives consistently deliver excellent enantioselectivity and high yields in the asymmetric transfer hydrogenation of acetophenone. The DACH-derived ligand also performs well, albeit with slightly lower enantioselectivity in this specific example. The absence of data for this compound in this benchmark reaction highlights a gap in the current literature and an opportunity for further research. The unique electronic and steric properties conferred by the THF backbone could potentially lead to novel reactivity and selectivity profiles.

Experimental Design for Comparative Analysis

To provide a definitive comparison, a standardized experimental protocol is essential. The following outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone, which can be adapted to evaluate the performance of this compound alongside DACH and DPEN.

General Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis prep_metal [Ru(p-cymene)Cl₂]₂ prep_ligand Chiral Diamine Ligand ((3R,4R)-THF-diamine, DACH, or DPEN derivative) prep_metal->prep_ligand prep_solvent Solvent (e.g., 2-Propanol) prep_ligand->prep_solvent prep_heat Stir at 80°C prep_solvent->prep_heat reac_catalyst Activated Catalyst Solution prep_heat->reac_catalyst Transfer reac_substrate Acetophenone reac_catalyst->reac_substrate reac_hsource Formic Acid/Triethylamine Mixture reac_substrate->reac_hsource reac_temp Stir at 28°C reac_hsource->reac_temp workup_quench Quench with Water reac_temp->workup_quench Reaction Complete workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry over Na₂SO₄ workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify analysis_yield Determine Yield workup_purify->analysis_yield analysis_ee Determine ee% (Chiral HPLC/GC) analysis_yield->analysis_ee

Caption: Workflow for comparing chiral diamines in asymmetric transfer hydrogenation.

Detailed Experimental Protocol

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)

  • Chiral Diamine Ligand (e.g., N-tosylated derivative of this compound, (1R,2R)-DACH, or (1R,2R)-DPEN)

  • Acetophenone (Substrate)

  • Formic acid (Hydrogen source)

  • Triethylamine (Base)

  • 2-Propanol (Solvent)

  • Anhydrous sodium sulfate (Drying agent)

  • Ethyl acetate (Extraction solvent)

  • Hexane (Eluent for chromatography)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral diamine ligand in 2-propanol. Stir the mixture at 80°C for 20 minutes to form the active catalyst.[1]

  • Reaction Setup: In a separate flask, prepare a 5:2 molar ratio mixture of formic acid and triethylamine.

  • Reaction Execution: To the flask containing the activated catalyst, add acetophenone followed by the formic acid/triethylamine mixture.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 28°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Determine the yield of the purified 1-phenylethanol and its enantiomeric excess using chiral HPLC or GC.

Mechanistic Considerations and Ligand Selection

The choice of chiral diamine is dictated by the specific reaction and substrate. The steric and electronic properties of the ligand play a crucial role in the stereochemical outcome.

Caption: Decision-making flowchart for chiral diamine selection.

Conclusion and Future Outlook

While (1R,2R)-DACH and (1R,2R)-DPEN remain the go-to chiral diamines for a wide range of asymmetric transformations due to their well-documented success, the unique structural features of this compound present an intriguing avenue for further exploration. Its constrained conformation and the presence of a Lewis basic oxygen atom could offer advantages in specific applications where secondary interactions play a key role in the stereodetermining step. The lack of direct comparative data underscores the need for systematic studies to fully elucidate the catalytic potential of this promising chiral ligand. Future research in this area will undoubtedly expand the toolbox of synthetic chemists and contribute to the development of more efficient and selective asymmetric catalytic systems.

References

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is paramount. A molecule's bioactivity, pharmacokinetic profile, and toxicological properties are intrinsically linked to its three-dimensional structure. (3R,4R)-tetrahydrofuran-3,4-diamine, a key chiral intermediate, is no exception. Its utility in asymmetric synthesis and as a scaffold for novel therapeutics necessitates robust and reliable methods for the determination of its enantiomeric purity.[1] This guide provides a comparative analysis of the primary analytical techniques for this purpose, grounded in established scientific principles and practical field experience.

The Analytical Challenge: Structural Considerations

The this compound molecule presents a unique set of analytical challenges. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations. Furthermore, the two primary amine groups are susceptible to a variety of chemical interactions, which can be both a help and a hindrance in developing a separation method. The selection of an appropriate analytical technique must, therefore, take these structural nuances into account.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess (%ee) for chiral diamines is typically approached via three main techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method offers a distinct set of advantages and disadvantages, and the optimal choice is often dictated by the specific requirements of the analysis, such as sample throughput, required sensitivity, and the availability of instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

For a polar, difunctional compound like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for method development. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited to the amine and ether functionalities of the analyte.

  • Column Selection: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typical. A good starting point is 80:20 (v/v) n-hexane:isopropanol. The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to prevent peak tailing and improve peak shape by saturating active sites on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Diamine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Chiral Column (e.g., Chiralpak AD-H) Inject->Column Detect UV/ELSD/MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

FeatureChiral HPLC
Resolution Potentially high for both enantiomers.
Sensitivity Moderate to high, depending on the detector.
Sample Throughput Moderate; typical run times are 15-30 minutes.
Sample Prep Minimal; simple dissolution.
Pros Direct analysis, high resolution, well-established.
Cons Requires specialized and expensive chiral columns.
Chiral Gas Chromatography (GC)

Chiral GC is another powerful separation technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like diamines, derivatization is necessary to increase their volatility.

Derivatization with a reagent such as trifluoroacetic anhydride (TFAA) converts the polar amine groups into non-polar, volatile trifluoroacetyl amides. These derivatives can then be separated on a chiral GC column, often one coated with a cyclodextrin derivative. The chiral cyclodextrin stationary phase forms transient diastereomeric complexes with the derivatized enantiomers, leading to different retention times.

  • Derivatization: a. Dissolve ~1 mg of the diamine sample in 1 mL of a suitable solvent (e.g., dichloromethane). b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Heat the mixture at 60 °C for 30 minutes. d. Evaporate the solvent and excess reagent under a stream of nitrogen. e. Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

  • GC Conditions: a. Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst). b. Carrier Gas: Helium or Hydrogen. c. Injector Temperature: 250 °C. d. Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min. e. Detector: Flame Ionization Detector (FID).

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Diamine Sample Derivatize Derivatize with TFAA Sample->Derivatize Inject Inject into GC System Derivatize->Inject Column Chiral GC Column (e.g., Rt-βDEXcst) Inject->Column Detect FID Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral GC.

FeatureChiral GC with Derivatization
Resolution Typically very high.
Sensitivity High (FID is very sensitive to hydrocarbons).
Sample Throughput High; run times can be short.
Sample Prep Requires a chemical derivatization step.
Pros High resolution, high sensitivity.
Cons Indirect method, derivatization can introduce errors.
NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. Since enantiomers are indistinguishable in a non-chiral environment, a chiral auxiliary is required to induce a chemical shift difference between them.[4] This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Chiral Derivatizing Agents (CDAs): The diamine is reacted with a chiral reagent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a covalent diastereomeric amide.[5] These diastereomers have different magnetic environments and, therefore, will exhibit distinct signals in the NMR spectrum, particularly for nuclei close to the newly formed chiral center. The integration of these distinct signals allows for the calculation of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent, such as (R)-1,1'-bi-2-naphthol (BINOL), is added to the NMR sample of the diamine. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the diamine. This weak interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

  • Derivatization: a. Dissolve ~5 mg of the diamine sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube. b. Add a slight excess (2.2 equivalents) of Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine). c. Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition: a. Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. ¹⁹F NMR is often preferred due to its large chemical shift dispersion and the absence of background signals.

  • Data Analysis: a. Identify a pair of well-resolved signals corresponding to the two diastereomers. b. Integrate the areas of these signals to determine the ratio of the enantiomers and calculate the %ee.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Diamine Sample React React with CDA (e.g., Mosher's acid chloride) Sample->React Acquire Acquire ¹H or ¹⁹F NMR Spectrum React->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signal Areas Spectrum->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by NMR with a CDA.

FeatureNMR with Chiral Auxiliaries
Resolution Dependent on the choice of auxiliary and magnetic field strength.
Sensitivity Inherently lower than chromatographic methods.
Sample Throughput Low to moderate.
Sample Prep May require derivatization (CDA) or simple mixing (CSA).
Pros Provides structural information, can be non-destructive (with CSAs).
Cons Lower sensitivity, potential for kinetic resolution with CDAs.

Conclusion and Recommendations

The choice of the most suitable method for determining the enantiomeric purity of this compound is a balance of analytical requirements and available resources.

  • For routine quality control where high throughput and good sensitivity are required, Chiral GC with derivatization is often the method of choice, provided that the derivatization procedure is well-controlled and validated.

  • Chiral HPLC offers a direct and robust method with excellent resolution and is often considered the gold standard, particularly during method development and for reference analysis.

  • NMR spectroscopy with chiral auxiliaries is a valuable tool for absolute configuration assignment and for orthogonal verification of results from chromatographic methods, although it is generally less sensitive.

It is imperative to note that the protocols provided herein are recommended starting points. Method development and validation are critical steps to ensure the accuracy, precision, and reliability of the enantiomeric purity determination for this compound.

References

  • Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(19), 4053-4056.
  • Lopp, M., Niidu, A., Paju, A., Müürisepp, A. M., Kailas, T., & Pehk, T. (2010).
  • Lopp, M., Niidu, A., Paju, A., Müürisepp, A. M., Kailas, T., & Pehk, T. (2010). Synthesis of chiral tetrahydrofuran derivatives. University of Michigan Library. Retrieved from [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

  • Lopp, M., Niidu, A., Paju, A., Müürisepp, A. M., Kailas, T., & Pehk, T. (2010). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Retrieved from [Link]

  • Gouilleux, B., & Lesot, P. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(12), 3865-3875.
  • Harada, N., Nakanishi, K., & Berova, N. (2012).
  • Zhang, W., Wang, Y., & Zhang, X. (2019). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 6(18), 3297-3302.
  • Humbert, L., Le Bricon, E., & Deveaux, M. (2009). 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning. Journal of Analytical Toxicology, 33(4), 214-218.
  • Wang, Y., Li, X., Wang, Y., & Chen, Y. (2019). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group.
  • PubChem. (n.d.). Tetrahydrofuran-3,4-diamine. Retrieved from [Link]

  • Krivdin, L. B., & Zinchenko, S. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 48(8), 1115-1121.
  • Chauvin, A. S., Vitharana, D., & Alexakis, A. (2006). Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by ¹H NMR. Beilstein Journal of Organic Chemistry, 2, 6.
  • Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Retrieved from [Link]

  • Lopp, M., Niidu, A., Paju, A., Müürisepp, A. M., Kailas, T., & Pehk, T. (2010). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114041.
  • Salsbury, J. S., & Kennan, A. J. (2003). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.

Sources

A Comparative Guide to (3R,4R)- and (3S,4S)-Tetrahydrofuran-3,4-diamine: Chiral Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds and provide a defined three-dimensional structure makes it an attractive component in the design of novel therapeutics. When substituted with functional groups, such as amines, the resulting chiral centers introduce stereochemical complexity that can be exploited for selective interactions with biological targets. This guide provides a comparative analysis of the enantiomeric pair, (3R,4R)- and (3S,4S)-tetrahydrofuran-3,4-diamine, offering insights into their synthesis, characterization, and potential applications in drug development for researchers, scientists, and drug development professionals.

The stereochemical arrangement of the diamine functional groups on the tetrahydrofuran ring is critical, as it dictates the spatial orientation of substituents and, consequently, the molecule's interaction with chiral biological macromolecules like enzymes and receptors. Understanding the distinct properties of each enantiomer is paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure tetrahydrofuran derivatives is a well-established field, with several methodologies available to control stereochemistry.[3][4] A common and effective approach to obtaining (3R,4R)- and (3S,4S)-tetrahydrofuran-3,4-diamine involves starting from a chiral pool material, such as D- or L-tartaric acid, respectively. This strategy ensures the absolute configuration of the final products.

Proposed Synthetic Workflow

cluster_0 Synthesis of (3R,4R)- and (3S,4S)-Tetrahydrofuran-3,4-diamine Start D- or L-Tartaric Acid Step1 Protection of Diols Start->Step1 e.g., Acetonide formation Step2 Reduction of Carboxylic Acids to Alcohols Step1->Step2 e.g., BH3·THF Step3 Mesylation or Tosylation of Alcohols Step2->Step3 MsCl or TsCl, Pyridine Step4 Intramolecular Williamson Ether Synthesis Step3->Step4 Base (e.g., NaH) Step5 Deprotection Step4->Step5 Acidic hydrolysis Step6 Conversion of Diol to Diazide Step5->Step6 e.g., Mitsunobu reaction with HN3 Step7 Reduction of Diazide to Diamine Step6->Step7 e.g., H2, Pd/C or LiAlH4 End (3R,4R)- or (3S,4S)-Tetrahydrofuran-3,4-diamine Step7->End cluster_1 Stereoselective Binding to a Hypothetical Receptor cluster_2 (3R,4R)-Isomer (Eutomer) cluster_3 (3S,4S)-Isomer (Distomer) Receptor Receptor Binding Pocket (Chiral) 3R4R (3R,4R)-Diamine Interaction1 H-bond Donor 3R4R->Interaction1 Interaction2 H-bond Acceptor 3R4R->Interaction2 Interaction3 Steric Fit 3R4R->Interaction3 Interaction1->Receptor Strong Binding Interaction2->Receptor Interaction3->Receptor 3S4S (3S,4S)-Diamine Interaction4 Steric Clash 3S4S->Interaction4 Interaction5 Weak Interaction 3S4S->Interaction5 Interaction4->Receptor Weak Binding Interaction5->Receptor

Sources

The Untapped Potential of (3R,4R)-Tetrahydrofuran-3,4-diamine: A Proposed Validation Guide for a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for novel, efficient, and stereoselective chiral auxiliaries is a perpetual endeavor. Chiral auxiliaries are instrumental in translating the fleeting presence of chirality into tangible, enantiomerically pure products, a cornerstone of modern drug development and fine chemical synthesis.[1] This guide focuses on the validation of a lesser-known candidate, (3R,4R)-tetrahydrofuran-3,4-diamine , a molecule whose structural rigidity and stereochemically defined diamine functionality suggest significant potential as a chiral auxiliary.

Conceptual Framework for Validation

The validation of a new chiral auxiliary hinges on a systematic evaluation of its performance in a range of stereoselective reactions. The primary metrics for success are:

  • Diastereoselectivity/Enantioselectivity: The ability of the auxiliary to direct the formation of one stereoisomer over all others. This is typically expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

  • Yield: The chemical efficiency of the reaction.

  • Cleavage Conditions: The ease and efficiency of removing the auxiliary from the product without racemization or degradation.

  • Recoverability and Reusability: The ability to recover the chiral auxiliary intact for subsequent use, a key factor in process economy.

The following sections will outline a proposed experimental workflow to assess this compound against these criteria.

Proposed Experimental Validation Workflow

This workflow is designed to provide a comprehensive assessment of the chiral auxiliary's potential.

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_derivatization Derivatization cluster_reactions Asymmetric Reactions cluster_analysis Analysis & Cleavage cluster_comparison Comparative Analysis synthesis Synthesis of this compound characterization Full Spectroscopic Characterization (NMR, IR, MS, Chiral HPLC) synthesis->characterization derivatization Attachment to Prochiral Substrates (e.g., carboxylic acids, ketones) synthesis->derivatization alkylation Asymmetric Alkylation derivatization->alkylation aldol Asymmetric Aldol Reaction derivatization->aldol diels_alder Asymmetric Diels-Alder Reaction derivatization->diels_alder analysis Determination of Yield and Diastereoselectivity (NMR, HPLC) alkylation->analysis aldol->analysis diels_alder->analysis cleavage Cleavage of Auxiliary analysis->cleavage product_analysis Determination of Enantiomeric Excess (Chiral HPLC/GC) cleavage->product_analysis recovery Recovery and Purity of Auxiliary cleavage->recovery comparison Benchmark against Evans' Auxiliary & Pseudoephedrine product_analysis->comparison

Figure 1. Proposed experimental workflow for the validation of this compound as a chiral auxiliary.

Part 1: Synthesis and Derivatization
  • Synthesis of the Auxiliary: The first step is to secure a reliable and scalable synthesis of enantiomerically pure this compound. Several synthetic routes to substituted tetrahydrofurans have been reported in the literature, often involving stereoselective cyclization reactions.[4] A thorough characterization, including chiral HPLC, is crucial to confirm its enantiomeric purity.

  • Attachment to a Prochiral Substrate: The auxiliary must be covalently attached to a prochiral molecule to exert its stereodirecting influence. A common approach is the formation of an amide bond with a carboxylic acid. For instance, reaction with propionyl chloride would yield the corresponding diamide, a substrate suitable for asymmetric enolate alkylation.

Part 2: Performance in Key Asymmetric Transformations

The true test of a chiral auxiliary lies in its ability to control stereochemistry in a variety of C-C bond-forming reactions.

A. Asymmetric Alkylation

This is a fundamental test for any new chiral auxiliary.

Experimental Protocol (Hypothetical):

  • Enolate Formation: The N,N'-dipropionyl derivative of this compound is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Alkylation: The enolate is then quenched with an electrophile, for example, benzyl bromide.

  • Analysis: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.

  • Cleavage: The alkylated product is subjected to hydrolysis (e.g., with LiOH/H₂O₂) to cleave the auxiliary and yield the chiral carboxylic acid.

  • Enantiomeric Excess Determination: The enantiomeric excess of the resulting 2-phenylpropanoic acid is determined by chiral HPLC or GC.

B. Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing complex molecules with multiple stereocenters.

Experimental Protocol (Hypothetical):

  • Enolate Formation: The N-acyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form a boron enolate.

  • Aldol Addition: The enolate is reacted with a prochiral aldehyde, such as isobutyraldehyde.

  • Analysis and Cleavage: Similar to the alkylation protocol, the diastereoselectivity is determined before cleavage of the auxiliary to afford the chiral β-hydroxy acid.

  • Enantiomeric Excess Determination: The enantiomeric excess of the final product is determined.

Part 3: Comparative Analysis

To establish the utility of this compound, its performance must be benchmarked against well-established chiral auxiliaries under identical reaction conditions.

ReactionChiral AuxiliaryYield (%)Diastereomeric/Enantiomeric Excess (%)
Asymmetric Alkylation This compoundTBDTBD
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLiterature ValueLiterature Value
(1S,2S)-PseudoephedrineLiterature ValueLiterature Value
Asymmetric Aldol Reaction This compoundTBDTBD
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLiterature ValueLiterature Value
(1S,2S)-PseudoephedrineLiterature ValueLiterature Value
Table 1. Proposed comparison table for evaluating the performance of this compound against established chiral auxiliaries. TBD (To Be Determined) indicates data to be collected from the proposed experiments.

Anticipated Advantages and Challenges

Potential Advantages:

  • Rigid Scaffold: The tetrahydrofuran ring should lock the diamine in a C₂-symmetric-like conformation, potentially leading to high levels of stereocontrol.

  • Bidentate Chelation: The two nitrogen atoms can act as a bidentate ligand, which could be exploited in metal-catalyzed processes to create a well-defined chiral environment.

  • Unique Stereochemical Outcomes: The specific geometry of this auxiliary may provide access to stereoisomers that are difficult to obtain with existing methods.

Potential Challenges:

  • Synthesis: A practical and cost-effective synthesis of the enantiomerically pure diamine may be a hurdle for its widespread adoption.

  • Cleavage: The conditions required to cleave the auxiliary must be mild enough to avoid racemization of the desired product. The robustness of the diamide linkage will need to be investigated.

  • Broad Applicability: The performance of the auxiliary may be highly substrate-dependent, and its utility across a wide range of reactions needs to be established.

Conclusion and Future Outlook

While the existing literature does not yet provide a validation of this compound as a chiral auxiliary, its structural features make it a compelling candidate for investigation. The proposed validation workflow provides a clear and scientifically rigorous path to assess its potential. Should this diamine demonstrate high levels of stereocontrol, facile cleavage, and good recoverability, it could represent a valuable new tool in the field of asymmetric synthesis. The data generated from such a study would be of significant interest to the chemical research community and could pave the way for its application in the synthesis of complex, high-value molecules.

References

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

  • Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. [Link]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis. [Link]

Sources

A Prospective Analysis: Benchmarking the Untapped Potential of (3R,4R)-Tetrahydrofuran-3,4-diamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and efficient chiral catalysts, the exploration of unique molecular scaffolds is paramount. The C₂-symmetric 1,2-diamines have long been established as "privileged ligands" in asymmetric synthesis, forming the backbone of highly successful catalysts for a myriad of transformations. Stalwarts such as 1,2-diphenylethylene-1,2-diamine (DPEN) and 1,2-diaminocyclohexane (DACH) are cornerstones in the synthetic chemist's toolkit. This guide introduces a compelling, yet underexplored, candidate in this class: (3R,4R)-tetrahydrofuran-3,4-diamine .

While commercially available, this chiral diamine remains conspicuously absent from the extensive body of literature on catalytic benchmarking. This guide, therefore, takes a prospective approach. We will dissect the structural nuances of this compound, contrasting them with established catalysts. More importantly, we will lay out a comprehensive roadmap for its evaluation, proposing standardized, self-validating experimental protocols to benchmark its performance in two of the most demanding and informative asymmetric reactions: the asymmetric transfer hydrogenation of ketones and the copper-catalyzed asymmetric Henry reaction.

Structural Dissection: A Comparative Outlook

The efficacy of a chiral diamine ligand is intimately tied to its structural and electronic properties. The conformationally rigid backbone and the spatial orientation of the coordinating nitrogen atoms create a chiral environment that dictates the stereochemical outcome of a reaction.

This compound presents a unique constellation of features when compared to the widely-used DPEN and DACH ligands:

  • Rigidified Scaffold: The five-membered tetrahydrofuran ring imposes significant conformational rigidity. This is a desirable trait, as it can reduce the number of possible transition states, potentially leading to higher enantioselectivity.

  • Built-in Lewis Basic Site: The ether oxygen atom in the tetrahydrofuran backbone is a potential Lewis basic site. This could influence the catalytic cycle in several ways: by coordinating to the metal center, by interacting with the substrate or reagents, or by altering the electronic properties of the catalyst. This additional coordinating atom is a key differentiator from the purely hydrocarbon backbones of DPEN and DACH.

  • Stereoelectronic Profile: The vicinal diamines are presented in a trans configuration on the furanoid ring. The electron-withdrawing effect of the ring oxygen may also modulate the nucleophilicity of the amine groups, which could impact catalyst formation and activity.

In contrast:

  • (R,R)-DPEN: Features bulky phenyl groups that provide effective steric shielding and are capable of secondary interactions (e.g., CH-π) that can stabilize the desired transition state. The scaffold has more conformational flexibility than the tetrahydrofuran ring system.

  • (R,R)-DACH: Offers a rigid cyclohexane backbone, ensuring a well-defined chiral pocket. Its aliphatic nature contrasts with the aromaticity of DPEN and the heteroatomic nature of our target diamine.

This unique structural amalgam of rigidity and an additional Lewis basic site makes this compound a compelling subject for catalytic investigation.

Proposed Benchmark Study 1: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a quintessential benchmark for chiral catalysts. The reduction of acetophenone to 1-phenylethanol is a well-documented and highly sensitive probe of a catalyst's efficiency and stereoselectivity. We propose to benchmark a novel Ruthenium(II) complex of this compound against the well-established Ru(II)-Ts-DPEN catalyst.

Hypothetical Performance Comparison

The following table is presented as a template for the proposed experimental investigation. The values for the established Ru-(R,R)-Ts-DPEN catalyst are representative of typical literature findings. The entries for the proposed Ru-(3R,4R)-tetrahydrofuran-3,4-diamine catalyst are left vacant, to be populated by experimental data.

Catalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Ru-(3R,4R)-tetrahydrofuran-3,4-diamineAcetophenone1-PhenylethanolTBDTBD
Ru-(R,R)-Ts-DPENAcetophenone1-Phenylethanol>98%>98% (R)
Experimental Workflow: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis start_prep [Ru(p-cymene)Cl₂]₂ + (3R,4R)-THF-diamine solvent_prep Add 2-propanol under Argon start_prep->solvent_prep 1:2.2 ratio heat_prep Stir at 80°C for 20 min solvent_prep->heat_prep catalyst Active Ru-Diamine Complex heat_prep->catalyst start_rxn Add Acetophenone to Catalyst catalyst->start_rxn add_h_source Add Formic Acid/Triethylamine (5:2) start_rxn->add_h_source run_rxn Stir at 28°C add_h_source->run_rxn monitor_rxn Monitor by TLC run_rxn->monitor_rxn workup Aqueous Work-up monitor_rxn->workup purify Column Chromatography workup->purify analyze Determine Yield & ee (Chiral HPLC) purify->analyze

Caption: Proposed workflow for the asymmetric transfer hydrogenation of acetophenone.

Detailed Protocol
  • Catalyst Formation: In a Schlenk flask under an inert argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous 2-propanol (5 mL). Stir the resulting solution at 80°C for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Reaction Execution: To the flask containing the activated catalyst, add acetophenone (1 mmol) followed by the formic acid/triethylamine mixture (1 mL).

  • Monitoring and Work-up: Stir the reaction at 28°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The yield of the isolated 1-phenylethanol should be determined, and its enantiomeric excess measured by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Benchmark Study 2: Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that is highly sensitive to the chiral ligand employed. We propose evaluating a copper(II) complex of this compound in the reaction between benzaldehyde and nitromethane, and comparing its hypothetical performance against a standard catalyst system, such as a Cu(II)-DACH complex.

Hypothetical Performance Comparison
Catalyst/LigandSubstrate 1Substrate 2ProductYield (%)Enantiomeric Excess (ee, %)
Cu(OAc)₂ / (3R,4R)-THF-diamineBenzaldehydeNitromethane2-Nitro-1-phenylethanolTBDTBD
Cu(OAc)₂ / (R,R)-DACHBenzaldehydeNitromethane2-Nitro-1-phenylethanol~90%~95% (R)
Experimental Workflow: Asymmetric Henry Reaction

Henry_Workflow A Cu(OAc)₂ + (3R,4R)-THF-diamine B Dissolve in Ethanol, Stir 1h A->B Complex Formation C Cool to 0°C B->C D Add Benzaldehyde C->D Substrate 1 E Add Nitromethane D->E Substrate 2 F Add Base (e.g., DIPEA) E->F Initiation G Stir at 0°C to RT F->G H Monitor by TLC G->H I Aqueous Work-up & Extraction H->I Reaction Complete J Column Chromatography I->J K Determine Yield & ee (Chiral HPLC) J->K

Caption: Proposed workflow for the copper-catalyzed asymmetric Henry reaction.

Detailed Protocol
  • Catalyst Formation: In a dry flask, dissolve Cu(OAc)₂ (0.05 mmol) and this compound (0.06 mmol) in absolute ethanol (2 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0°C). Add the aldehyde substrate (1.0 mmol) to the solution.

  • Reaction Execution: Add nitromethane (2.0 mmol) followed by a suitable base (e.g., diisopropylethylamine, 0.05 mmol).

  • Monitoring and Work-up: Stir the reaction until completion, as monitored by TLC. Quench the reaction with 1M HCl and extract with dichloromethane.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography. The enantiomeric excess of the β-nitroalcohol should be determined by chiral HPLC.

Conclusion and Future Outlook

While this compound remains an enigmatic player in the field of asymmetric catalysis, its unique structural features—a rigidified heterocyclic backbone and an additional Lewis basic site—mark it as a ligand of significant potential. The absence of performance data is not a dismissal of its capabilities but rather an open invitation for investigation.

The proposed benchmarking experiments for asymmetric transfer hydrogenation and the Henry reaction provide a clear and robust framework for elucidating the catalytic prowess of this diamine. The results of these studies will be crucial in determining if this compound can offer novel reactivity or improved selectivity compared to established catalysts. For researchers and drug development professionals, the exploration of such novel chiral scaffolds is not merely an academic exercise; it is a vital step toward the discovery of next-generation catalysts that can enable more efficient, selective, and sustainable chemical synthesis. The scientific community is encouraged to take up this mantle and unlock the potential of this promising chiral diamine.

References

Due to the prospective nature of this guide and the lack of published experimental data for the catalytic applications of this compound, a traditional reference list citing its performance is not applicable. The references below provide authoritative grounding on the benchmark reactions and the established catalysts discussed.

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

  • Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006, 35(3), 226-236. [Link]

  • Luzzio, F. A. The Henry reaction: recent examples. Tetrahedron, 2001, 57(6), 915-945. [Link]

  • Trost, B. M., & Brindle, C. S. The direct catalytic asymmetric nitro-Mannich reaction. Chemical Society Reviews, 2010, 39(5), 1600-1611. [Link]

Literature review of (3R,4R)-tetrahydrofuran-3,4-diamine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of (3R,4R)-Tetrahydrofuran-3,4-diamine: A Comparative Analysis for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Chiral Scaffold

In the landscape of modern medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of a drug candidate's success. Chiral scaffolds that offer conformational rigidity, precise stereochemical control, and favorable pharmacokinetic properties are of paramount importance. This compound, a C4 chiral building block, has emerged as a significant player in this domain.[1][2][3] Its defining features—a constrained tetrahydrofuran (THF) ring and vicinal diamines in a specific trans configuration—provide a unique three-dimensional architecture that has proven highly effective in the design of potent therapeutic agents.

This guide serves as a technical review and comparative analysis of the applications of this compound. Moving beyond a simple catalog of its uses, we will explore the causal chemical and biological reasons for its selection over alternative diamine linkers. We will provide comparative data, detailed experimental workflows, and mechanistic insights tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold in their programs.

Core Attributes of the this compound Scaffold

The utility of this diamine is rooted in its distinct chemical properties. With a molecular formula of C₄H₁₀N₂O and a molecular weight of 102.14 g/mol , it is a relatively small and efficient building block for introducing both chirality and key functional groups.[4][5]

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₄H₁₀N₂OPubChem[4]
Molecular Weight 102.14 g/mol PubChem[4]
Stereochemistry (3R, 4R)BenchChem[1]
Description Chiral diamine with a tetrahydrofuran backboneBenchChem[1]
Primary Use Chiral building block in organic synthesisBenchChem[1]

The central THF ring is not merely a spacer. Its oxygen atom can act as a hydrogen bond acceptor, and its constrained, non-aromatic nature imparts a predictable, rigid conformation to the molecule it is incorporated into. This rigidity is a significant advantage over flexible aliphatic diamines (e.g., ethylenediamine), as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The two primary amine groups serve as versatile handles for synthetic elaboration and as crucial hydrogen bond donors for target engagement.

Caption: Structure of this compound.

Primary Application: A Key Component in Antiviral Drug Design

The most prominent application of this compound is in the development of antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[6][7] This viral enzyme is crucial for HCV replication, making it a prime target for direct-acting antivirals (DAAs).

The Rationale: Why This Scaffold Excels in HCV Inhibitors

HCV protease inhibitors are often complex macrocyclic molecules that must fit precisely into the enzyme's active site. The (3R,4R)-THF-diamine component typically serves as a central, rigidifying linker within these macrocycles.

  • Causality Behind its Efficacy:

    • Optimal Vector Projection: The rigid THF core orients the substituents attached to the two amine groups in a well-defined spatial arrangement. This pre-organization matches the geometry of the NS3/4A protease active site, facilitating strong binding interactions.

    • Improved Pharmacokinetics: Compared to more lipophilic aromatic linkers (e.g., diaminobenzene derivatives), the THF scaffold's oxygen atom and polar nature can improve aqueous solubility and cell permeability, enhancing the overall drug-like properties of the final compound.

    • Stereochemical Control: The (3R,4R) stereochemistry is essential for correct orientation. The alternative diastereomers, such as the (3R,4S)-cis form, would project the appended groups in a completely different geometry, leading to a significant loss of binding affinity and antiviral activity.

Comparative Performance Analysis

To illustrate its advantage, we can compare the antiviral activity of compounds utilizing the THF-diamine scaffold with those using other linkers. While direct head-to-head comparisons in a single study are rare, we can analyze data from different potent HCV inhibitors.

Inhibitor / SeriesCore Diamine/Linker StructureTargetReported Potency (IC₅₀ or EC₅₀)Reference
Grazoprevir (MK-5172) (3R,4R)-THF-diamine derivative within macrocycleHCV NS3/4AIC₅₀ = 0.01 nM (Genotype 1b)Synthesis and properties of Grazoprevir[8]
Simeprevir (TMC435) Acyclic sulfonamide linkerHCV NS3/4AIC₅₀ = 0.5 nM (Genotype 1b)HCV NS3 Inhibitors Review[7]
Faldaprevir (BI 201335) Phenylglycine-based linker in a macrocycleHCV NS3/4AIC₅₀ = 1.4 nM (Genotype 1a)HCV NS3 Inhibitors Review[7]

This comparison highlights that macrocyclic inhibitors incorporating the rigid, stereochemically defined THF-diamine scaffold, such as Grazoprevir, can achieve exceptionally high potency, often in the picomolar range. This superior activity is attributed to the optimal presentation of binding elements, a direct consequence of the scaffold's inherent structural properties.

Experimental Workflow: Incorporation into a Drug Candidate

The integration of this compound into a larger molecule typically involves standard peptide coupling or related amide bond-forming reactions. The workflow illustrates how this building block connects two other key fragments of a drug candidate.

workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling A Fragment A (e.g., Carboxylic Acid) Intermediate Mono-acylated Intermediate A->Intermediate Amide Coupling (e.g., HATU, DIPEA) B (3R,4R)-THF-Diamine (Nucleophile) B->Intermediate C Fragment C (e.g., Acyl Chloride) Final Final Drug Candidate (e.g., Macrocycle Precursor) C->Final Intermediate->Final Acylation

Caption: Generalized synthetic workflow for incorporating the diamine.

Protocol: Generalized Amide Bond Formation

This protocol is a representative example based on standard chemical literature for amide coupling and should be optimized for specific substrates.

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Fragment A (a carboxylic acid, 1.0 eq) and a peptide coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Diamine Addition: Prepare a separate solution of this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude mono-acylated intermediate by flash column chromatography on silica gel to yield the desired product. This intermediate can then be used in a subsequent coupling reaction with Fragment C.

Alternative and Emerging Applications

While its role in antiviral drug design is well-established, the unique properties of this compound make it a candidate for other advanced applications.

  • Asymmetric Catalysis: Chiral diamines are foundational to many successful asymmetric catalysts. The (3R,4R)-THF-diamine can be used to synthesize chiral ligands (e.g., bis-sulfonamides or Salen-type ligands) for metal-catalyzed reactions like asymmetric hydrogenation or epoxidation.[3] In this context, it would be compared against established chiral diamines such as DPEN (1,2-diphenylethylenediamine) or DACH (1,2-diaminocyclohexane). The key differentiator would be the influence of the THF backbone's polarity and specific bite angle on catalytic activity and enantioselectivity.

  • Specialty Polymers: Diamines are essential monomers for producing polyamides and polyimides. Incorporating the (3R,4R)-THF-diamine into a polymer backbone would introduce chirality and polarity.[9][10] Compared to standard aromatic diamines like 4,4'-oxydianiline (ODA), the THF-based polymer would likely exhibit lower thermal stability but potentially improved solubility in organic solvents and unique chiroptical properties.[11]

Conclusion and Future Outlook

This compound is more than just a linker; it is a performance-enhancing chiral scaffold. Its conformational rigidity and stereochemically defined structure have been expertly leveraged in the design of best-in-class antiviral agents, demonstrating a clear advantage over more flexible or achiral alternatives. The causality is clear: by pre-organizing key binding motifs, the scaffold minimizes the entropic cost of binding, leading to picomolar-level potency.

Future research will likely focus on expanding its utility. Exploring its role in other therapeutic areas, such as oncology or antibacterial research, where rigid scaffolds are beneficial, is a logical next step.[1] Furthermore, its systematic evaluation in asymmetric catalysis and materials science could unlock new functionalities and high-performance materials. For drug development professionals, this compound should be considered a premier building block when designing constrained, high-affinity ligands for challenging biological targets.

References

  • This compound | C4H10N2O | CID 14171650. PubChem. [Link]

  • Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647. PubChem. [Link]

  • Antiviral Agents. PubMed Central. [Link]

  • HCV NS3/4A protease inhibitor Treatment of chronic hepatitis C virus infection. Mayo Clinic. [Link]

  • (4R,6S)-2-Dihydromenisdaurilide is a Butenolide that Efficiently Inhibits Hepatitis C Virus Entry. National Institutes of Health (NIH). [Link]

  • Synthesis of New Multifunctional Chiral C 4 Building Blocks from D-Erythorbic Acid. MDPI. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PubMed Central. [Link]

  • Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. ResearchGate. [Link]

  • A review: Mechanism of action of antiviral drugs. PubMed Central. [Link]

  • Alternative diamine synthesis routes. Bio4Matpro. [Link]

  • Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Royal Society of Chemistry. [Link]

  • An Alternative Synthesis of 3′,4′-Diaminoflavones to Evaluate Their Antioxidant Ability and Cell Apoptosis of Zebrafish Larvae. National Institutes of Health (NIH). [Link]

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Safety Operating Guide

Navigating the Unseen Shield: A Senior Application Scientist's Guide to Personal Protective Equipment for (3R,4R)-tetrahydrofuran-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, our pursuit of novel therapeutics often leads us to handle molecules with unique properties and, consequently, unique safety considerations. (3R,4R)-tetrahydrofuran-3,4-diamine is one such building block, a chiral diamine whose handling demands a meticulous and informed approach to personal safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It serves as a deep dive into the why behind each recommendation, empowering you, my fellow researchers, to build a self-validating system of safety that fosters both scientific advancement and personal well-being.

The foundational safety profile for this compound identifies it as both corrosive and an irritant [1]. This classification immediately signals the need for a robust barrier between the chemical and your body. The presence of two amine functional groups suggests potential for causing chemical burns, while its structural similarity to tetrahydrofuran (THF) hints at possible skin and respiratory irritation. A safety data sheet for the related compound, (R)-Tetrahydrofuran-3-ylamine, further indicates risks of flammability, skin and eye irritation, and respiratory irritation, which we must prudently consider for the diamine as well.

The Core Principle: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment but about an integrated, multi-layered defense strategy. For this compound, this strategy is built upon a hierarchy of controls, with PPE serving as the critical final barrier. Our operational plan must therefore be comprehensive, covering every stage from preparation to disposal.

PPE Protocol: A Detailed Operational Plan

This protocol is designed to provide clear, step-by-step guidance for researchers. The causality behind each choice is explained to ensure a deep understanding of the protective measures.

1. Eye and Face Protection: The Non-Negotiable First Line

The corrosive nature of this diamine poses a significant risk of severe, irreversible eye damage upon contact. Standard safety glasses are insufficient.

  • Primary Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards. The seal they create is essential to protect against splashes from any angle.

  • Secondary Protection: When handling larger quantities (typically >50 mL) or when there is a heightened risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

2. Hand Protection: A Critical Examination of Glove Choice

The selection of appropriate gloves is perhaps the most critical and nuanced aspect of handling this compound. While nitrile gloves are a common default in many laboratories, data on their effectiveness against amines can be conflicting. Some sources suggest poor resistance of nitrile to amines[2][3]. Therefore, a more conservative and protective approach is warranted.

  • Recommended Primary Glove: Butyl rubber or neoprene gloves are recommended for handling this compound, especially for extended contact. These materials generally offer superior resistance to corrosive amines compared to standard nitrile.

  • Double-Gloving Protocol: For all handling procedures, a double-gloving technique is mandatory. This provides a critical safety buffer.

    • Inner Glove: A standard nitrile glove can be used as the inner layer. This provides a familiar level of dexterity.

    • Outer Glove: A chemical-resistant glove, such as butyl rubber or neoprene, should be worn over the nitrile glove.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures. If contact with the chemical occurs, remove gloves immediately using the proper technique (without touching the outer surface with bare skin) and wash your hands thoroughly. Dispose of the contaminated gloves as hazardous waste.

3. Body Protection: Shielding Against Incidental Contact

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement. Ensure the sleeves are of sufficient length to cover the wrist area, leaving no gap between the cuff and your gloves.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

4. Respiratory Protection: Managing Inhalation Risks

Given that related compounds can cause respiratory irritation, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: For routine handling of small quantities within a fume hood, additional respiratory protection is typically not required.

  • Emergency Situations or Poor Ventilation: In the event of a large spill, a failure of engineering controls (like the fume hood), or if working in an area with inadequate ventilation, a NIOSH-approved respirator with cartridges suitable for ammonia and organic ammonia derivatives (Type K, green) is necessary[4]. All personnel requiring respirator use must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).

Summary of Personal Protective Equipment
PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect from corrosive splashes.
Face ShieldRequired over goggles for large volumes or high splash risk. Protects the entire face.
Hand Protection Double GlovesInner: Nitrile. Outer: Butyl rubber or Neoprene for superior amine resistance.
Body Protection Flame-Resistant Lab CoatFully buttoned for maximum coverage against incidental contact.
Chemical-Resistant ApronRecommended for an additional layer of protection during high-risk procedures.
Respiratory Protection Chemical Fume HoodPrimary engineering control to prevent inhalation of vapors.
NIOSH-Approved RespiratorFor emergency use or in poorly ventilated areas. Requires Type K (ammonia/amine) cartridges.
Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_execution Execution Phase start Plan to Handle This compound risk_assessment Conduct Risk Assessment (Quantity, Task, Duration) start->risk_assessment eye_protection Select Eye/Face Protection - Goggles (Mandatory) - Face Shield (if splash risk) risk_assessment->eye_protection hand_protection Select Hand Protection - Double Glove:  Inner: Nitrile  Outer: Butyl/Neoprene risk_assessment->hand_protection body_protection Select Body Protection - Lab Coat (Mandatory) - Apron (if splash risk) risk_assessment->body_protection resp_protection Confirm Respiratory Control - Fume Hood Available? risk_assessment->resp_protection don_ppe Don PPE Correctly handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE & Dispose of Contaminated Items handle_chemical->doff_ppe end_node Procedure Complete doff_ppe->end_node

Caption: PPE selection and use workflow for handling this compound.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated PPE is as crucial as its selection.

  • Gloves: All used gloves, especially the outer pair, must be disposed of as hazardous chemical waste.

  • Lab Coats and Aprons: If significant contamination of a lab coat or apron occurs, it must be professionally decontaminated or disposed of as hazardous waste, according to your institution's Environmental Health and Safety (EH&S) guidelines.

  • Spill Cleanup: In the event of a spill, utilize a spill kit designed for corrosive materials. Ensure you are wearing the full complement of recommended PPE, including respiratory protection, during cleanup. All cleanup materials must be disposed of as hazardous waste.

By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust and trustworthy system that protects you, your colleagues, and the integrity of your research. Safety is not a constraint on science; it is the foundation upon which reliable and reproducible discoveries are made.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Berkeley | Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety. Retrieved from [Link]

  • University of Colorado Colorado Springs | Emergency & Safety Services. (n.d.). Glove Selection. Retrieved from [Link]

  • University of Pennsylvania | Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

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